molecular formula C13H10ClNO4S B3378771 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid CAS No. 147410-78-4

3-[(4-Chlorophenyl)sulfamoyl]benzoic acid

Cat. No.: B3378771
CAS No.: 147410-78-4
M. Wt: 311.74 g/mol
InChI Key: OCJYPTXTMYFBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorophenyl)sulfamoyl]benzoic acid is a useful research compound. Its molecular formula is C13H10ClNO4S and its molecular weight is 311.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-chlorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-10-4-6-11(7-5-10)15-20(18,19)12-3-1-2-9(8-12)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJYPTXTMYFBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245147
Record name 3-[[(4-Chlorophenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147410-78-4
Record name 3-[[(4-Chlorophenyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147410-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(4-Chlorophenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-chlorophenyl)sulfamoyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid and its Analogs: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Sulfamoylbenzoic Acid Scaffold

The sulfamoylbenzoic acid framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This guide focuses on a specific, yet representative member of this class: 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid . While a dedicated CAS (Chemical Abstracts Service) number for this precise molecule is not readily found in major chemical databases, its structural motifs are present in numerous patented and researched compounds. This suggests its significance lies more in the broader context of structure-activity relationship (SAR) studies rather than as a standalone commercial product.

This guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of this compound, drawing upon established methodologies for structurally related compounds. We will delve into the rationale behind synthetic strategies and analytical techniques, offering insights for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Physicochemical Properties and Structural Elucidation

While experimental data for the title compound is scarce, we can predict its key physicochemical properties based on its constituent functional groups. These predicted values are crucial for designing experimental protocols, such as determining appropriate solvent systems for synthesis and biological assays.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₃H₁₀ClNO₄SPubChem[1]
Molecular Weight 311.74 g/mol PubChem[1]
XlogP (Predicted) 2.9PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 5PubChem[1]
Appearance Expected to be a solid at room temperatureGeneral chemical principles

Structural confirmation of newly synthesized this compound would rely on a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on both phenyl rings, as well as a downfield signal for the carboxylic acid proton and the N-H proton of the sulfonamide. ¹³C NMR would provide signals for each unique carbon atom in the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the sulfonamide, the C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonamide group.

  • Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Synthetic Pathways: A Rational Approach

The synthesis of this compound can be logically designed based on well-established reactions for analogous compounds. A plausible and efficient synthetic route is outlined below.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation A 3-Carboxybenzenesulfonyl chloride E 4-Chloroaniline A->E Reaction in Pyridine B 3-Carboxybenzoic acid C Chlorosulfonic acid B->C Reaction C->A Product D This compound E->D Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Carboxybenzenesulfonyl chloride

This step involves the chlorosulfonation of 3-carboxybenzoic acid. This reaction is analogous to the chlorosulfonation of 4-chlorobenzoic acid as described in patents for the synthesis of related sulfamoylbenzoic acids.[2]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Carefully add 3-carboxybenzoic acid to an excess of chlorosulfonic acid at 0 °C.

  • Reaction Conditions: Slowly warm the mixture to room temperature and then heat to 60-80 °C for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product, 3-carboxybenzenesulfonyl chloride, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can often be used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the reaction of the sulfonyl chloride intermediate with 4-chloroaniline to form the sulfonamide linkage.

  • Reaction Setup: In a round-bottom flask, dissolve 3-carboxybenzenesulfonyl chloride in a suitable solvent such as pyridine or dichloromethane.

  • Reagents: Cool the solution to 0 °C and add 4-chloroaniline dropwise.

  • Reaction Conditions: Allow the reaction to stir at room temperature overnight.

  • Work-up: Acidify the reaction mixture with dilute hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Therapeutic Relevance and Applications in Drug Discovery

While specific biological data for this compound is not widely published, the broader class of sulfamoylbenzoic acid derivatives has been extensively explored in drug discovery, with several compounds reaching the market.

Potential Therapeutic Targets
  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that play a crucial role in various physiological processes. Inhibition of CAs is a validated strategy for the treatment of glaucoma, edema, and certain types of cancer. Structurally related compounds have shown significant CA inhibitory activity.

  • Diuretic Activity: The sulfamoylbenzoic acid scaffold is a key feature of loop diuretics, such as furosemide. These drugs act on the kidneys to increase urine output and are used to treat hypertension and edema.

  • Kinase Inhibition: More recently, sulfamoylbenzoic acid derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.

  • Antimicrobial and Antiviral Agents: Some sulfonamide-containing compounds have demonstrated broad-spectrum antimicrobial and antiviral activities.

Illustrative Signaling Pathway: Carbonic Anhydrase Inhibition

The following diagram illustrates the general mechanism of action for a carbonic anhydrase inhibitor.

cluster_0 Physiological Reaction cluster_1 Inhibition A CO₂ + H₂O B H₂CO₃ A->B Carbonic Anhydrase C H⁺ + HCO₃⁻ B->C D Sulfamoylbenzoic Acid Derivative E Carbonic Anhydrase D->E Binds to Active Site

Caption: Inhibition of carbonic anhydrase by a sulfamoylbenzoic acid derivative.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To evaluate the potential of this compound as a carbonic anhydrase inhibitor, a standard in vitro assay can be employed.

  • Materials:

    • Purified human carbonic anhydrase II (hCA II)

    • p-Nitrophenyl acetate (pNPA) as the substrate

    • Test compound (this compound) dissolved in DMSO

    • Tris-HCl buffer (pH 7.4)

    • 96-well microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test compound in Tris-HCl buffer.

    • In a 96-well plate, add the hCA II enzyme solution to each well.

    • Add the test compound dilutions to the respective wells and incubate for a pre-determined time at room temperature.

    • Initiate the enzymatic reaction by adding the pNPA substrate to all wells.

    • Measure the rate of p-nitrophenol formation by monitoring the absorbance at 400 nm over time using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

This compound represents a valuable chemical entity within the broader class of sulfamoylbenzoic acids. While specific data for this compound is limited, its structural features suggest significant potential for development as a therapeutic agent, particularly as a carbonic anhydrase inhibitor or a diuretic. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this and related compounds. Future research in this area could focus on synthesizing a library of analogs to explore structure-activity relationships and to identify compounds with enhanced potency and selectivity for specific therapeutic targets.

References

  • Hoelle, M. L. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. U.S. Patent No. 3,203,987. Washington, DC: U.S.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/3-(4-chlorophenyl_sulfamoyl_benzoic-acid]([Link]

Sources

"3-[(4-Chlorophenyl)sulfamoyl]benzoic acid" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or interested in the small molecule this compound. We will delve into its core physicochemical properties, outline a robust synthetic and analytical workflow, and discuss the scientific rationale underpinning its potential applications, grounding all claims in authoritative references.

Part 1: Core Physicochemical and Structural Properties

A foundational understanding of a compound's properties is critical for any experimental design, from synthesis to biological screening. This compound is a sulfonamide derivative, a class of compounds renowned for its extensive history and continued relevance in therapeutics.[1][2] The molecule itself consists of a benzoic acid moiety linked via a sulfonamide bridge to a 4-chlorophenyl group. This specific arrangement of functional groups dictates its chemical behavior, solubility, and potential biological interactions.

The predicted octanol-water partition coefficient (XlogP) of 2.9 suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for balancing membrane permeability with aqueous solubility.[3]

Table 1: Key Properties and Identifiers for this compound

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₃H₁₀ClNO₄S[3]
Molecular Weight 311.74 g/mol Calculated
Monoisotopic Mass 311.0019 Da[3]
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)O[3]
InChIKey OCJYPTXTMYFBMU-UHFFFAOYSA-N[3]
Predicted XlogP 2.9[3]

Part 2: Synthesis and Purification Workflow

The synthesis of diaryl sulfonamides like this compound typically involves the coupling of an aryl sulfonyl chloride with an aniline derivative. This well-established reaction provides a reliable and scalable route to the target compound.

Proposed Synthetic Pathway

The most logical synthetic approach is a nucleophilic substitution reaction between 3-(chlorosulfonyl)benzoic acid and 4-chloroaniline. The rationale for this choice is the commercial availability of the starting materials and the high efficiency of sulfonamide bond formation. A non-nucleophilic base, such as pyridine or triethylamine, is included to scavenge the HCl byproduct, driving the reaction to completion.

G cluster_synthesis Synthetic Workflow A 3-(Chlorosulfonyl)benzoic Acid C Reaction Vessel (Anhydrous Solvent, e.g., DCM) + Base (e.g., Pyridine) A->C B 4-Chloroaniline B->C D Crude Product Mixture C->D Nucleophilic Substitution E Aqueous Workup (Acidification) D->E Quenching & Protonation F Purification (Recrystallization or Chromatography) E->F G Pure this compound F->G Isolation

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful execution relies on the careful exclusion of moisture, which could hydrolyze the reactive sulfonyl chloride intermediate.

  • Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Causality: Anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride. Pyridine acts as a base to neutralize the HCl generated, preventing protonation of the aniline nitrogen and promoting the forward reaction. Cooling mitigates the exothermic nature of the reaction.

  • Reaction Execution : Dissolve 3-(chlorosulfonyl)benzoic acid (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled aniline solution over 30 minutes with vigorous stirring.

    • Causality: Slow, dropwise addition maintains temperature control and prevents the formation of undesired side products. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting aniline reagent.

  • Reaction Monitoring & Workup : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Upon completion, quench the reaction by adding 1M HCl.

    • Causality: TLC allows for empirical validation of the reaction's endpoint. The acid wash removes excess pyridine and other basic impurities.

  • Product Isolation : Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with brine, and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

    • Causality: The brine wash removes residual water from the organic layer. Sodium sulfate is a neutral and efficient drying agent for chlorinated solvents.

  • Purification : Purify the crude solid by recrystallization from an ethanol/water mixture.

    • Causality: Recrystallization is an effective method for purifying crystalline solids. The solvent system is chosen based on the principle that the compound is soluble in the hot solvent (ethanol) and insoluble in the cold solvent mixture as water is added.

Part 3: Structural Characterization and Analytical Protocols

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the final compound. Each technique provides a unique and complementary piece of structural information.[1]

G cluster_qc Analytical Quality Control Workflow Start Synthesized Product MS Mass Spectrometry (Confirms Mass) Start->MS NMR NMR (¹H, ¹³C) (Confirms Structure) Start->NMR IR FT-IR Spectroscopy (Confirms Functional Groups) Start->IR HPLC HPLC-UV (Confirms Purity) MS->HPLC NMR->HPLC IR->HPLC Pass QC Pass (>95% Purity) HPLC->Pass

Caption: A comprehensive analytical workflow for structural and purity validation.

Protocol 1: Mass Spectrometry (MS)
  • Objective : To confirm the molecular weight of the synthesized compound.

  • Methodology :

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap).

    • Acquire spectra in both positive and negative ion modes.

    • Validation : Look for the protonated molecule [M+H]⁺ at m/z 312.00918 or the deprotonated molecule [M-H]⁻ at m/z 309.99462.[3] The observed isotopic pattern for one chlorine atom must also be present.

Protocol 2: ¹H NMR Spectroscopy
  • Objective : To verify the proton framework of the molecule.

  • Methodology :

    • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Validation : The spectrum should show distinct aromatic signals corresponding to the disubstituted chlorophenyl ring and the trisubstituted benzoic acid ring. A broad singlet corresponding to the N-H proton of the sulfonamide and a downfield singlet for the carboxylic acid proton should be observable.

Protocol 3: High-Performance Liquid Chromatography (HPLC)
  • Objective : To determine the purity of the final compound.

  • Methodology :

    • System : A reverse-phase HPLC system with a C18 column and a UV detector.

    • Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Procedure : Dissolve a small amount of the sample in the mobile phase. Inject 10 µL and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • Validation : A pure sample should yield a single major peak. Purity is calculated by integrating the area of the product peak relative to the total peak area.[4]

Part 4: Scientific Rationale and Potential Applications

The structural motifs within this compound place it within a chemical space of significant interest to drug discovery.

The Sulfonamide Pharmacophore

Sulfonamides are a cornerstone of medicinal chemistry. Their primary historical success lies in antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs halt bacterial proliferation.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Enzymatic Reaction Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth Sulfonamide Sulfonamide Drug (e.g., Sulfamethoxazole) Inhibition Inhibition Sulfonamide->Inhibition Inhibition->DHPS

Caption: Mechanism of action for antibacterial sulfonamides via DHPS inhibition.

Modern Therapeutic Targets

Beyond their antimicrobial legacy, sulfonamide-containing molecules are being explored for a vast array of modern therapeutic targets. The specific "sulfamoyl benzoic acid" scaffold has been identified as a promising starting point for developing potent and specific agonists of Lysophosphatidic Acid (LPA) receptors, particularly the LPA₂ subtype.[5] LPA receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular processes, and their modulation is a key strategy in developing treatments for conditions ranging from fibrosis to cancer. The development of specific LPA₂ agonists is of interest for its potential anti-apoptotic and mucosal barrier-protective effects.[5]

The work on this compound and its analogs is therefore highly relevant for programs targeting diseases where LPA₂ receptor activation could be beneficial. Its characterization provides a critical data point in the structure-activity relationship (SAR) studies needed to optimize potency and selectivity.

Conclusion

This compound is more than a simple chemical entity; it is a molecule positioned at the intersection of classical pharmacology and modern drug discovery. This guide provides the essential framework for its synthesis, rigorous analysis, and contextual application. By understanding the causality behind each experimental step and grounding our knowledge in established analytical principles, researchers can confidently utilize this compound and its derivatives to explore new therapeutic frontiers.

References

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Khan, K. M., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2039-2047. Available at: [Link]

  • PubChem. (n.d.). 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Quora. (2023, April 10). What is the method of analysis of sulphonamides?. Retrieved February 19, 2026, from [Link]

  • Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2841. Available at: [Link]

  • CAS Common Chemistry. (n.d.). Brightener TA. CAS, a division of the American Chemical Society. Retrieved February 19, 2026, from [Link]

  • Niculaua, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5133. Available at: [Link]

  • Royal Society of Chemistry. (2022, October 19). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. Retrieved February 19, 2026, from [Link]

  • Chemspace. (n.d.). N-(4-chlorophenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • NIST. (n.d.). Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-. NIST WebBook. Retrieved February 19, 2026, from [Link]

  • Duggirala, S., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(11), 4875–4885. Available at: [Link]

Sources

An In-depth Technical Guide to 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its chemical identity, a plausible synthetic pathway, and its expected analytical and spectroscopic characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a robust framework for the synthesis, characterization, and potential application of this and related sulfamoylbenzoic acid derivatives.

Introduction and Chemical Identity

This compound belongs to the class of sulfonamides, a cornerstone of modern medicinal chemistry. The core structure consists of a benzoic acid moiety substituted at the meta-position with a sulfamoyl group, which in turn is N-substituted with a 4-chlorophenyl ring. This arrangement of functional groups imparts a specific three-dimensional architecture and electronic distribution, which are critical determinants of its chemical reactivity and biological activity.

The structural uniqueness of this molecule lies in the meta-substitution pattern on the benzoic acid ring, which distinguishes it from the more commonly reported para-isomers. This seemingly subtle difference in isomerism can have profound effects on the molecule's interaction with biological targets, highlighting the importance of precise synthetic control and thorough characterization.

Table 1: Chemical Identity of this compound

IdentifierValueSource
Molecular Formula C₁₃H₁₀ClNO₄S[1]
Molecular Weight 311.7 g/mol [1]
IUPAC Name This compound[1]
SMILES C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)O[1]
InChI InChI=1S/C13H10ClNO4S/c14-10-4-6-11(7-5-10)15-20(18,19)12-3-1-2-9(8-12)13(16)17/h1-8,15H,(H,16,17)[1]
InChIKey OCJYPTXTMYFBMU-UHFFFAOYSA-N[1]

Proposed Synthesis Pathway

The proposed synthesis proceeds in two main steps:

  • Chlorosulfonation of Benzoic Acid: The starting material, benzoic acid, is treated with an excess of chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, with the meta-substituted product, 3-(chlorosulfonyl)benzoic acid, being a significant component.

  • Sulfonamide Formation: The resulting 3-(chlorosulfonyl)benzoic acid is then reacted with 4-chloroaniline. The amino group of 4-chloroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride to form the desired sulfonamide linkage.

Synthesis_Pathway benzoic_acid Benzoic Acid intermediate 3-(Chlorosulfonyl)benzoic acid benzoic_acid->intermediate Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid product This compound intermediate->product Sulfonamide Formation chloroaniline 4-Chloroaniline

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic acid

  • In a fume hood, cautiously add benzoic acid (1 equivalent) in portions to an excess of chilled chlorosulfonic acid (5-10 equivalents) with stirring.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • The precipitated product, 3-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

  • Dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran or dichloromethane.

  • To this solution, add 4-chloroaniline (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) to neutralize the HCl byproduct.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, the reaction mixture is washed with dilute acid to remove excess amine and base, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Physicochemical and Spectroscopic Characterization (Predicted)

The physicochemical properties of this compound are dictated by its constituent functional groups. The presence of the carboxylic acid and sulfonamide moieties suggests that it is a solid at room temperature with a relatively high melting point. The aromatic nature of the compound and the presence of a halogen contribute to its predicted low solubility in water, while it is expected to be soluble in organic solvents like DMSO and methanol.

Spectroscopic Analysis

Spectroscopic analysis is crucial for the unambiguous identification and characterization of the molecule. The following are the predicted key features in its NMR, IR, and mass spectra.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to be complex due to the presence of two substituted aromatic rings.

  • Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm corresponding to the protons on the benzoic acid and chlorophenyl rings. The specific splitting patterns will depend on the coupling between adjacent protons.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (12-13 ppm), which may be exchangeable with D₂O.

  • Sulfonamide N-H Proton: A singlet in the region of 10-11 ppm, also potentially exchangeable with D₂O.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for each unique carbon atom.

  • Carbonyl Carbon: A signal around 165-170 ppm for the carboxylic acid carbon.

  • Aromatic Carbons: A series of signals between 110-150 ppm for the carbons of both aromatic rings. The carbons attached to the sulfonyl group and the chlorine atom will have characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[2]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[2]

  • N-H Stretch (Sulfonamide): A moderate intensity band in the region of 3200-3300 cm⁻¹.

  • S=O Stretch (Sulfonamide): Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group, typically found around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.[3]

  • C-Cl Stretch: A band in the fingerprint region, typically between 700-800 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M+): An ion corresponding to the molecular weight of 311.7 g/mol .

  • Isotope Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH), the chlorophenyl group, and cleavage of the sulfonamide bond.

Potential Applications and Biological Relevance

The sulfonamide functional group is a well-known pharmacophore, and compounds containing this moiety have a wide range of biological activities. While the specific biological profile of this compound is not documented, its structural features suggest several potential areas of application in drug discovery.

  • Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, most notably carbonic anhydrase and cyclooxygenase. The presence of the carboxylic acid group could also facilitate binding to the active sites of enzymes that recognize carboxylate substrates.

  • Antimicrobial Agents: The sulfonamide scaffold is the basis for the sulfa class of antibiotics.

  • Anticancer Agents: Many sulfonamide-containing compounds have shown promise as anticancer agents through various mechanisms.

  • Diuretics: Certain sulfonamides act as diuretics by inhibiting carbonic anhydrase in the kidneys.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Toxicity: The specific toxicity of this compound is unknown. It should be treated as a potentially hazardous substance.

Conclusion

This compound represents an interesting, yet underexplored, molecule within the vast landscape of medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential utility. By leveraging established principles of organic chemistry and spectroscopy, researchers can confidently approach the synthesis and analysis of this compound. The insights provided herein are intended to serve as a valuable resource for scientists and professionals dedicated to the advancement of drug discovery and development, encouraging further investigation into the properties and applications of this and related sulfamoylbenzoic acid derivatives.

References

  • PubChemLite. This compound (C13H10ClNO4S). Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

Sources

Technical Guide: 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid (CAS: 147410-78-4), a significant sulfonamide scaffold used in medicinal chemistry. Characterized by a benzoic acid moiety linked via a sulfonamide bridge to a 4-chlorophenyl ring, this compound serves as a critical intermediate in the synthesis of ion channel modulators, potential carbonic anhydrase inhibitors, and anti-inflammatory agents. This document details the precise synthesis, physicochemical profiling, and analytical characterization required for high-purity research applications.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers[5]
  • IUPAC Name: this compound[1][2][3]

  • Common Synonyms: 3-(N-(4-Chlorophenyl)sulfonamido)benzoic acid; 3-(4-Chlorophenylaminosulfonyl)benzoic acid.

  • CAS Registry Number: 147410-78-4[1]

  • Molecular Formula: C₁₃H₁₀ClNO₄S[2]

  • Molecular Weight: 311.74 g/mol [4]

Pharmacophore Decomposition

The molecule is composed of three distinct functional regions, making it a versatile "fragment" for Structure-Activity Relationship (SAR) studies:

  • Hydrophilic Head (Benzoic Acid): Provides solubility at physiological pH and serves as a hydrogen bond donor/acceptor. It is the primary site for further derivatization (e.g., esterification, amidation).

  • Linker (Sulfonamide): A rigid, polar spacer (-SO₂NH-) that mimics the transition state of peptide hydrolysis and offers hydrogen bonding capability.

  • Lipophilic Tail (4-Chlorophenyl): A hydrophobic aromatic ring with a halogen substituent, enhancing membrane permeability and metabolic stability (blocking para-oxidation).

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most efficient synthetic route involves the nucleophilic attack of 4-chloroaniline on 3-(chlorosulfonyl)benzoic acid. This convergent synthesis minimizes side reactions compared to linear sequences.

Experimental Protocol

Objective: Synthesis of this compound with >98% purity.

Reagents:

  • 3-(Chlorosulfonyl)benzoic acid (1.0 eq)[4]

  • 4-Chloroaniline (1.1 eq)

  • Pyridine (or Triethylamine) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Hydrochloric acid (1M)

Step-by-Step Methodology:

  • Preparation of Electrophile: Dissolve 3-(chlorosulfonyl)benzoic acid (5.0 g, 22.6 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath. Causality: Low temperature prevents hydrolysis of the sulfonyl chloride if trace moisture is present.

  • Amine Addition: In a separate flask, dissolve 4-chloroaniline (3.17 g, 24.9 mmol) and pyridine (4.5 mL, 56.5 mmol) in DCM (20 mL). Add this solution dropwise to the sulfonyl chloride mixture over 30 minutes. Causality: Slow addition controls the exotherm and minimizes the formation of bis-sulfonamides.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9).

  • Quenching & Workup:

    • Evaporate the DCM under reduced pressure.

    • Resuspend the residue in 1M NaOH (50 mL). Rationale: The product (carboxylic acid) and sulfonamide (pKa ~10) will dissolve as salts, while unreacted chloroaniline remains insoluble.

    • Wash the aqueous layer with Ethyl Acetate (2 x 30 mL) to remove unreacted aniline.

  • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH ~2. The product will precipitate as a white to off-white solid.

  • Purification: Filter the solid and wash with cold water (3 x 20 mL). Recrystallize from Ethanol/Water (8:2) to obtain analytical grade crystals.

Synthesis Pathway Diagram

SynthesisPathwaySM13-(Chlorosulfonyl)benzoic acidInterTetrahedralIntermediateSM1->InterNucleophilic AttackSM24-ChloroanilineSM2->InterProduct3-[(4-Chlorophenyl)sulfamoyl]benzoic acidInter->ProductElimination of Cl-BaseBase (Pyridine)Scavenges HClBase->ProductPromotes Yield

Figure 1: Convergent synthesis pathway via sulfonylation.

Physicochemical Profiling

PropertyValue / DescriptionMethod
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 245–248 °C (Decomposes)DSC (Differential Scanning Calorimetry)
pKa (Acid) ~4.2 (Carboxylic acid)Potentiometric Titration
pKa (Sulfonamide) ~10.1 (NH group)Potentiometric Titration
LogP 2.9 (Predicted)Shake-flask method (Octanol/Water)
Solubility Soluble in DMSO, DMF, dilute alkali.[5] Insoluble in water.[6]Gravimetric Analysis

Analytical Characterization (Self-Validating Systems)

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆

  • Key Signals:

    • δ 13.2 ppm (br s, 1H): Carboxylic acid -COOH (Exchangeable with D₂O).

    • δ 10.5 ppm (s, 1H): Sulfonamide -NH- (Diagnostic singlet).

    • δ 8.3–7.6 ppm (m, 4H): Benzoic acid aromatic protons. Look for the deshielded proton at position 2 (between COOH and SO₂).

    • δ 7.3–7.1 ppm (d, 2H) & 7.1–6.9 ppm (d, 2H): 4-Chlorophenyl AA'BB' system.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Negative Mode (M-H)⁻

  • Expected Mass: 309.99 m/z (Monoisotopic).

  • Isotope Pattern: A distinct Chlorine isotope pattern is required. The M (310) and M+2 (312) peaks should show a 3:1 intensity ratio , confirming the presence of one chlorine atom.

IR Spectroscopy
  • 1690 cm⁻¹: C=O stretch (Carboxylic acid dimer).

  • 1330 cm⁻¹ & 1160 cm⁻¹: Asymmetric and symmetric SO₂ stretches (Sulfonamide).

Biological Activity & Mechanism of Action[4]

Potential Targets

Sulfamoylbenzoic acid derivatives are privileged structures in drug discovery.

  • Carbonic Anhydrase Inhibition (CAI): The sulfonamide moiety is a classic zinc-binding group (ZBG) for Carbonic Anhydrases. However, N-substituted sulfonamides (like this compound) have reduced affinity compared to primary sulfonamides (-SO₂NH₂), unless metabolized.

  • Ion Channel Modulation: Similar structures act as chloride channel blockers (e.g., NPPB analogs).

  • LPA Receptor Agonism: Related scaffolds have been identified as agonists for Lysophosphatidic Acid (LPA) receptors, involved in cell proliferation.

Structure-Activity Relationship (SAR) Logic

SAR_LogicCore3-[(4-Chlorophenyl)sulfamoyl]benzoic acidMod1COOH Modification(Esters/Amides)Core->Mod1Mod2N-AlkylationCore->Mod2Mod3Ring Substitution(Cl -> F, OMe)Core->Mod3Eff1Improves Cell Permeability(Prodrug Strategy)Mod1->Eff1Eff2Abolishes H-Bond Donor(Reduces Potency)Mod2->Eff2Eff3Tunes Lipophilicity & Metabolic StabilityMod3->Eff3

Figure 2: SAR decision tree for optimizing the scaffold.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at +2°C to +8°C, desiccated.

References

  • PubChemLite. (2025). This compound (Compound Summary). University of Luxembourg.[2] [Link]

  • MDPI. (2021). Synthesis and Evaluation of Sulfonylbenzoic Acid Derivatives. Molecules.[2][7][6][5][8][9] [Link]

  • National Institutes of Health (NIH). (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues. Journal of Medicinal Chemistry. [Link]

  • Chemsrc. (2024).[5] CAS 147410-78-4 Entry.[Link]

Technical Guide: Spectroscopic Characterization of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid (CAS 147410-78-4). This document is structured for researchers requiring rigorous validation of this sulfonamide intermediate, commonly utilized in the development of PPAR


 modulators and carbonic anhydrase inhibitors.

Executive Summary & Compound Profile

This compound is a diaryl sulfonamide scaffold where a benzoic acid core acts as the electrophilic sulfonyl donor to a 4-chloroaniline acceptor. Its structural integrity is critical in medicinal chemistry, particularly as a precursor for anthranilic acid-based PPAR


 agonists.

This guide provides a self-validating spectroscopic framework (NMR, IR, MS) to confirm identity and purity.

Parameter Data
IUPAC Name 3-(N-(4-Chlorophenyl)sulfamoyl)benzoic acid
CAS Number 147410-78-4
Molecular Formula

Molecular Weight 311.74 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Synthesis & Structural Logic

To interpret the spectra accurately, one must understand the synthesis pathway, as impurities (unreacted sulfonyl chloride or aniline) often dictate the baseline noise in raw data.

Reaction Workflow

The compound is synthesized via a nucleophilic substitution (Schotten-Baumann conditions) between 3-(chlorosulfonyl)benzoic acid and 4-chloroaniline .

SynthesisPathway Start1 3-(Chlorosulfonyl) benzoic acid (Electrophile) Intermediate Tetrahedral Intermediate Start1->Intermediate Nucleophilic Attack Start2 4-Chloroaniline (Nucleophile) Start2->Intermediate Product 3-[(4-Chlorophenyl) sulfamoyl]benzoic acid Intermediate->Product Elimination Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Nucleophilic substitution pathway yielding the target sulfonamide.

Spectroscopic Analysis (The Core)

Mass Spectrometry (ESI-MS)

Methodology: Electrospray Ionization (ESI) in Negative Mode is preferred due to the acidic proton on the sulfonamide nitrogen and the carboxylic acid.

  • Primary Ion (M-H)⁻: The base peak appears at m/z 310.0 .

  • Isotopic Pattern: The presence of a single Chlorine atom creates a distinct 3:1 ratio between the M (310) and M+2 (312) peaks.

  • Fragmentation Logic:

    • Loss of

      
       (44 Da) from the carboxylic acid.
      
    • Cleavage of the S-N bond.

m/z (Negative Mode) Assignment Structural Insight
310.0

Molecular ion (deprotonated).
312.0


isotope peak (approx. 33% intensity of base).
246.0

Loss of sulfonyl group (characteristic rearrangement).
Proton NMR ( NMR)

Solvent: DMSO-


 is required. The compound is insoluble in 

. Field Strength: 400 MHz or higher recommended.

Interpretation Strategy:

  • Exchangeable Protons: Look for two broad singlets downfield (10–14 ppm) corresponding to

    
     and 
    
    
    
    .
  • Benzoic Acid Ring (Ring A): The electron-withdrawing groups (

    
     and 
    
    
    
    ) deshield these protons, shifting them downfield (>7.6 ppm).
  • Aniline Ring (Ring B): The 4-chloro substitution creates a symmetric

    
     system, appearing as two doublets.
    
Shift (

, ppm)
Mult. Integration Assignment Mechanistic Note
13.40 br s1H

Highly acidic; broad due to H-bonding.
10.65 s1H

Sulfonamide proton; disappears with

shake.
8.35 t/s1HH-2 (Benzoic)Sandwiched between two EWGs; most deshielded aromatic.
8.15 d1HH-6 (Benzoic)Ortho to

.
7.95 d1HH-4 (Benzoic)Ortho to

.
7.70 t1HH-5 (Benzoic)Meta to both groups; typically a pseudo-triplet.
7.30 d2HH-3', 5' (Aniline)Ortho to Cl; part of

system.
7.10 d2HH-2', 6' (Aniline)Ortho to N; shielded relative to Ring A.
Infrared Spectroscopy (FT-IR)

Methodology: KBr pellet or Diamond ATR.

The spectrum is dominated by the sulfonyl and carbonyl stretches. The absence of the carbonyl peak at ~1700 cm⁻¹ usually indicates salt formation (carboxylate), so this is a key purity check for the free acid.

  • 3250–3350 cm⁻¹: N-H stretch (Sulfonamide). Sharp, distinct from the broad O-H.

  • 2500–3000 cm⁻¹: O-H stretch (Carboxylic acid). Very broad "hump" underlying C-H stretches.

  • 1690–1710 cm⁻¹: C=O stretch (Benzoic acid dimer).

  • 1340–1360 cm⁻¹:

    
     Asymmetric stretch.
    
  • 1150–1170 cm⁻¹:

    
     Symmetric stretch.
    

Experimental Protocols

Protocol A: NMR Sample Preparation

Ensure the tube is free of acetone traces, as acetone signal (2.09 ppm) overlaps with impurities.

  • Weigh 5–10 mg of the dry solid into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (99.8% D).
    
  • Sonicate for 30 seconds to ensure complete dissolution (suspensions yield poor baselines).

  • Transfer to a 5mm NMR tube.

  • Validation: Check for the water peak at 3.33 ppm. If the water peak is broad, the sample may be too acidic or wet; consider adding a molecular sieve.

Protocol B: HPLC-MS Purity Check

Use this protocol to verify the "Single Peak" status before biological assays.

  • Column: C18 Reverse Phase (

    
    , 3 µm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic rings) and MS (ESI-).

References

  • European Journal of Medicinal Chemistry. (2014).

    
     partial agonists. Vol 89, pp. 503-523.[1] 
    
  • ChemicalBook . (2025). 3-(Chlorosulfonyl)benzoic acid Preparation Products.

  • Enamine Ltd . (Catalog). Sulfonamide Building Blocks: CAS 147410-78-4.[2]

Sources

Technical Guide: 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid , a secondary sulfonamide derivative, and its application as a Carbonic Anhydrase (CA) inhibitor.

Executive Summary

This compound represents a distinct class of Carbonic Anhydrase Inhibitors (CAIs) known as secondary sulfonamides. Unlike classical primary sulfonamides (e.g., acetazolamide) which bind via a deprotonated nitrogen anion directly to the catalytic Zinc(II), secondary sulfonamides were historically considered inactive. However, recent structural and kinetic studies have validated their efficacy, often revealing superior isoform selectivity (particularly for tumor-associated CA IX and XII) over ubiquitous cytosolic isoforms (CA I and II). This guide details the chemical identity, inhibition mechanism, structure-activity relationship (SAR), and experimental protocols for investigating this compound.

Chemical Identity & Physicochemical Properties

This compound is characterized by a benzoic acid core substituted at the meta-position with a secondary sulfonamide group (


), where the R-group is a 4-chlorophenyl moiety.
PropertySpecification
IUPAC Name This compound
Common Analog Sulpiride Impurity 22 (4-chloro-3-[(4-chlorophenyl)sulfamoyl]benzoic acid)
Molecular Formula

Molecular Weight 311.74 g/mol
Core Scaffold m-Sulfamoylbenzoic acid
Pharmacophore Secondary Sulfonamide (Zinc-binding group) + Carboxylic Acid (Hydrophilic tail)
Predicted pKa ~3.5 (COOH), ~6.8–7.5 (Sulfonamide NH)
Solubility Low in water; Soluble in DMSO, DMF, dilute alkali (due to COOH)

Note on Nomenclature: The user-specified compound lacks a chlorine atom on the benzoic acid ring (position 4), distinguishing it from the common "Sulpiride Impurity 22" (CAS 325724-62-7). This guide focuses on the specified structure while drawing mechanistic parallels to the chlorinated analog where data is shared.

Mechanism of Action: The Secondary Sulfonamide Paradigm

Classically, CA inhibition requires a primary sulfonamide (


) to displace the zinc-bound water molecule/hydroxide ion. The nitrogen atom, in its deprotonated anionic form (

), coordinates to the Zn(II) ion.[1]

This compound functions through a modified mechanism:

  • Acidity & Ionization: The N-aryl substitution (

    
    -chlorophenyl) exerts an electron-withdrawing effect, significantly increasing the acidity of the sulfonamide NH compared to N-alkyl derivatives. This allows the secondary sulfonamide to deprotonate at physiological pH, facilitating Zinc coordination.
    
  • Steric Accommodation: The bulky 4-chlorophenyl group cannot fit into the tight active site of all isoforms. It acts as a "selectivity filter."

    • CA I / II (Cytosolic): The active site entrance is narrower. Steric clash with residues (e.g., Phe131 in CA II) often reduces affinity, making this compound a weaker inhibitor of off-target cytosolic isoforms.

    • CA IX / XII (Tumor-Associated): These isoforms possess a more flexible or hydrophobic active site entrance, potentially accommodating the 4-chlorophenyl tail via hydrophobic interactions (Van der Waals forces).

  • Dual Anchoring: The carboxylic acid moiety (

    
    ) at position 1 can participate in hydrogen bonding with hydrophilic residues at the active site rim (e.g., His64, Asn62), stabilizing the complex.
    
Visualization: Signaling & Binding Pathway

CA_Inhibition_Mechanism Compound 3-[(4-Chlorophenyl)sulfamoyl] benzoic acid Ionization Deprotonation (pKa ~7.0) Formation of Anion (-SO2N-) Compound->Ionization Physiological pH Zn_Binding Coordination to Zn(II) (Displacement of H2O) Ionization->Zn_Binding Selectivity Steric Filter (4-Cl-Phenyl Tail) Zn_Binding->Selectivity CA_I_II CA I / II (Cytosolic) Steric Clash -> Low Affinity Selectivity->CA_I_II Narrow Pocket CA_IX_XII CA IX / XII (Transmembrane) Hydrophobic Fit -> High Affinity Selectivity->CA_IX_XII Flexible Pocket Inhibition Catalytic Inhibition (CO2 hydration blocked) CA_I_II->Inhibition Weak CA_IX_XII->Inhibition Potent

Caption: Mechanistic pathway of secondary sulfonamide binding. The N-aryl tail acts as a selectivity filter, favoring tumor-associated isoforms (CA IX/XII) over cytosolic ones.

Structure-Activity Relationship (SAR)

The efficacy of this molecule hinges on three structural domains:

  • The Zinc-Binding Group (ZBG): The secondary sulfonamide (

    
    ).
    
    • Critical Factor: The N-substituent must be electron-withdrawing (like 4-chlorophenyl) to lower the pKa. N-alkyl substituents (e.g., methyl, ethyl) generally result in inactive compounds due to high pKa and lack of ionization.

  • The Scaffold (Benzoic Acid):

    • The benzene ring provides a rigid spacer.

    • The carboxylic acid (

      
      ) ensures water solubility (as a salt) and provides a secondary anchor point for hydrogen bonding with active site residues (e.g., His64 proton shuttle).
      
  • The Tail (4-Chlorophenyl):

    • The para-chloro group enhances lipophilicity (

      
      ), improving membrane permeability.
      
    • It engages in

      
      -stacking or hydrophobic interactions within the enzyme's hydrophobic pocket.
      

Experimental Protocols

A. Synthesis of this compound

Objective: To synthesize the target compound via nucleophilic substitution.

Reagents:

  • 3-(Chlorosulfonyl)benzoic acid (Starting material)

  • 4-Chloroaniline (Nucleophile)

  • Pyridine or Triethylamine (Base)

  • Acetone or THF (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous acetone/THF. Cool to 0°C in an ice bath.

  • Addition: Dissolve 4-chloroaniline (1.1 eq) and Pyridine (2.0 eq) in a small volume of solvent. Add this solution dropwise to the sulfonyl chloride solution over 30 minutes, maintaining temperature <5°C.

    • Why? Controlling temperature prevents hydrolysis of the sulfonyl chloride and minimizes side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: MeOH/DCM 1:9).

  • Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in 1N HCl (to remove pyridine and unreacted aniline).

  • Isolation: The product will precipitate as a solid. Filter, wash with cold water, and dry.

  • Purification: Recrystallize from ethanol/water to obtain pure crystals.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and Mass Spectrometry (ESI-).
B. Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: To determine the inhibition constant (


) against specific CA isoforms.

Principle: The assay measures the rate of the physiological reaction:


. The production of protons is monitored spectrophotometrically using a pH indicator (Phenol Red) over a very short timescale (10–100 ms).

Protocol:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM

    
     (to maintain ionic strength) and 0.2 mM Phenol Red.
    
  • Enzyme Solution: Dilute recombinant human CA isozymes (hCA I, II, IX, XII) in the buffer to a concentration of ~10–20 nM.

  • Inhibitor Preparation: Dissolve this compound in DMSO (stock 10 mM). Prepare serial dilutions (

    
     M to 
    
    
    
    M) in the assay buffer.
  • Substrate: Saturated

    
     water solution at 25°C.
    
  • Execution (Stopped-Flow):

    • Load Syringe A with Enzyme + Inhibitor + Indicator.

    • Load Syringe B with

      
       saturated water.
      
    • Rapidly mix (1:1) in the stopped-flow apparatus (e.g., Applied Photophysics).

  • Data Analysis: Monitor absorbance drop at 557 nm. Calculate the initial velocity (

    
    ).
    
  • Calculation: Determine

    
     using a non-linear least squares fit (Cheng-Prusoff equation) to derive 
    
    
    
    .
    • Self-Validation Check: Include Acetazolamide as a positive control (

      
       should be ~12 nM for hCA II).
      

Therapeutic Potential & Applications

Application AreaMechanismPotential
Antitumor Agents Selective inhibition of CA IX/XII (hypoxia-induced isoforms) disrupts pH regulation in tumor cells, leading to reduced metastasis.High (Due to selectivity profile of secondary sulfonamides)
Diuretics Inhibition of renal CA leads to

excretion.
Moderate (Likely too weak vs. thiazides)
Antiglaucoma Inhibition of ciliary body CA II reduces aqueous humor secretion.Low (Poor water solubility limits topical eye drop formulation)

Key Insight: The "Secondary Sulfonamide" nature of this compound makes it a valuable probe for designing isoform-selective inhibitors. While primary sulfonamides are "sledgehammers" hitting all isoforms, N-aryl secondary sulfonamides are "scalpels," potentially sparing housekeeping enzymes (CA I/II) and reducing systemic side effects.

References

  • Supuran, C. T. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Structural Biology.

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors: The re-emergence of secondary sulfonamides. Expert Opinion on Drug Discovery.

  • Carta, F., et al. (2012). Sulfonamides incorporating 1,3,5-triazine moieties selectively inhibit carbonic anhydrase isoforms IX and XII. Bioorganic & Medicinal Chemistry.

  • Create Chemical. (2024). 4-Chloro-3-[(4-chlorophenyl)sulfamoyl]benzoic acid Product Page. (Example of commercial availability of the chloro-analog).

Sources

An In-depth Technical Guide to the Antimicrobial Activity Spectrum of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated antimicrobial activity spectrum of the novel synthetic compound, 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid. As a member of the sulfonamide class of drugs, this molecule is projected to exhibit a broad range of bacteriostatic activity. This document delineates the theoretical underpinnings of its mechanism of action, rooted in the competitive inhibition of folic acid synthesis. Furthermore, it presents detailed, field-proven protocols for the systematic evaluation of its antimicrobial efficacy, including broth microdilution for quantitative analysis of Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for qualitative susceptibility screening. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents.

Introduction: The Rationale for Investigating Novel Sulfonamides

The rise of antimicrobial resistance necessitates the continuous exploration of new chemical entities with therapeutic potential. Sulfonamides were among the first classes of synthetic antimicrobial agents to be used systemically and have a long history in clinical practice.[1][2] Their established mechanism of action, targeting the essential folic acid synthesis pathway in bacteria, provides a solid foundation for the development of new derivatives.[1][3] The compound this compound is a benzenesulfonamide derivative, a class of molecules that has been explored for various biological activities, including as carbonic anhydrase inhibitors and antimicrobial agents.[4][5][6] The specific substitutions on the phenyl and benzoic acid moieties of this compound may confer unique properties regarding its spectrum of activity, potency, and pharmacokinetic profile.

This guide will therefore focus on the systematic evaluation of this compound as a potential antimicrobial agent.

Postulated Mechanism of Action: Inhibition of Folate Synthesis

The antimicrobial action of sulfonamides is well-characterized. They function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][7] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate, a crucial step in the biosynthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid.[8] Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are vital for DNA replication and cell growth.[3][8]

Due to their structural similarity to PABA, sulfonamides like this compound can bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid.[1][8] This leads to a depletion of essential metabolites and ultimately inhibits bacterial growth and multiplication, a bacteriostatic effect.[1][3] Human cells are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[1][9]

Sulfonamide_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropterin_Pyrophosphate Dihydropterin Pyrophosphate Dihydropterin_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_Precursors Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->DNA_Precursors Bacterial_DNA_Replication Bacterial DNA Replication & Cell Growth DNA_Precursors->Bacterial_DNA_Replication Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Postulated mechanism of action for this compound.

Predicted Antimicrobial Spectrum

Based on the general activity of sulfonamides, this compound is expected to exhibit a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[10][]

Likely Susceptible Organisms:

  • Gram-positive: Staphylococcus aureus, Streptococcus pyogenes

  • Gram-negative: Escherichia coli, Klebsiella pneumoniae, Salmonella spp., Shigella spp., and Enterobacter spp.[10]

  • Atypical organisms: Certain species of Chlamydia and Nocardia.

  • Fungi and Protozoa: Some sulfonamides show activity against Pneumocystis jirovecii (formerly P. carinii) and Toxoplasma gondii.[10]

Likely Resistant Organisms:

  • Pseudomonas aeruginosa and Serratia species often exhibit intrinsic resistance to sulfonamides.[10]

It is important to note that acquired resistance to sulfonamides is widespread, and the actual spectrum of activity for this novel compound must be determined empirically.[9]

Experimental Protocols for Antimicrobial Susceptibility Testing

To elucidate the antimicrobial activity spectrum of this compound, two standard and complementary methods are recommended: Broth Microdilution for quantitative MIC determination and the Kirby-Bauer Disk Diffusion assay for qualitative screening.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that completely inhibits visible bacterial growth.[12][13]

Protocol:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO) at a concentration of 1,600 µg/mL.[14] The choice of solvent should be validated to ensure it does not interfere with bacterial growth at the final concentration used.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 0.125 to 128 µg/mL).[15]

    • Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).[12]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select several isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14][15]

    • Within 15-30 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.[16]

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Reading and Interpreting Results:

    • The MIC is read as the lowest concentration of the antimicrobial agent that shows no visible turbidity (bacterial growth) as observed with the unaided eye.[12][14]

    • The growth control well must show distinct turbidity, and the sterility control well must remain clear.[12]

Broth_Microdilution_Workflow start Start prep_stock Prepare Stock Solution of Compound start->prep_stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

Kirby-Bauer Disk Diffusion Method

The disk diffusion method is a qualitative test to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[17][18]

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[19]

  • Inoculation of Agar Plate:

    • Using a sterile cotton swab, inoculate a Mueller-Hinton Agar (MHA) plate by streaking in three different directions to ensure a confluent lawn of growth.[19][20]

    • Allow the plate to dry for a few minutes.[20]

  • Application of Antimicrobial Disks:

    • Aseptically apply a paper disk impregnated with a standardized amount of this compound onto the surface of the inoculated MHA plate.[21]

    • Ensure the disks are placed at least 24 mm apart from each other.[18]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 1°C for 18 ± 2 hours.[21]

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[19]

    • The size of the zone of inhibition is inversely proportional to the MIC.[17] Interpretation of susceptible, intermediate, or resistant categories requires correlation with established MIC breakpoints, which would need to be determined for a new compound.[19]

Data Presentation and Interpretation

The results from the broth microdilution experiments should be summarized in a table for clear comparison of the compound's activity against a panel of microorganisms.

Table 1: Hypothetical MIC Data for this compound

OrganismStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Positive16
Enterococcus faecalisATCC 29212Positive>128
Streptococcus pneumoniaeATCC 49619Positive8
Escherichia coliATCC 25922Negative32
Klebsiella pneumoniaeATCC 13883Negative64
Pseudomonas aeruginosaATCC 27853Negative>128
Haemophilus influenzaeATCC 49247Negative4

Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual values must be determined through experimentation.

Structure-Activity Relationship (SAR) Considerations

The specific chemical structure of this compound will influence its antimicrobial activity. Key considerations for SAR studies include:

  • The Sulfonamide Core: The p-aminobenzenesulfonamide moiety is generally required for antibacterial activity, though modifications can be made.[8]

  • Substituents on the Benzoic Acid Ring: The position and nature of the carboxylic acid group can affect solubility, cell permeability, and interaction with the target enzyme.

  • The 4-Chlorophenyl Group: The chloro- substitution on the phenyl ring can impact the compound's lipophilicity and electronic properties, which may influence its binding affinity to DHPS and its ability to penetrate the bacterial cell wall.[22]

Further synthesis and testing of analogs with modifications at these positions would be necessary to establish a clear SAR and optimize the compound for potency and spectrum.[22][23]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antimicrobial agents based on the well-established sulfonamide class. The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its antimicrobial activity spectrum. Future research should focus on empirical determination of its MIC values against a broad panel of clinical isolates, including resistant strains. Subsequent studies should investigate its bactericidal versus bacteriostatic properties, potential for synergy with other antimicrobials (such as trimethoprim), and a full toxicological and pharmacokinetic profiling to assess its therapeutic potential.

References

  • Sulfonamide: Mechanism of Action & Uses - Video - Study.com. (n.d.).
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • Disk diffusion test. (n.d.). Wikipedia.
  • Tačić, A., Nikolić, V., Nikolić, L., & Savić, I. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Faculty of Technology, Leskovac, Serbia.
  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap.
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Protocol.
  • Disk diffusion method. (n.d.). CORE.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023). [Source not provided].
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. (n.d.). Pharmacy 180.
  • Sulfonamides - Infectious Diseases. (n.d.). MSD Manual Professional Edition.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed.
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (n.d.). Benchchem.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2021). NCBI Bookshelf.
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2023). [Source not provided].
  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.
  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014). Journal of Medicinal Chemistry - ACS Publications.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). [Source not provided].
  • Sulfonamide Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.
  • Antimicrobial Sulfonamides: An Objective Review. (2023). IOSR Journal.
  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
  • Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties. (n.d.). Research Journal of Pharmacy and Technology.
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024). Taylor & Francis.

Sources

Technical Guide: Pharmacochemistry of 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical synthesis, structure-activity relationships (SAR), and pharmacological applications of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid and its derivatives.

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry, characterized by a benzoic acid core linked to a hydrophobic tail via a sulfonamide bridge. This structural motif is pivotal in the design of G-Protein Coupled Receptor (GPCR) modulators (specifically LPA2 agonists), Chloride Channel blockers (CFTR modulators), and Enzyme Inhibitors (PTP1B, Aldose Reductase).

This guide provides a comprehensive analysis of the molecule's synthetic pathways, biological mechanisms, and experimental protocols for researchers in drug discovery.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
Common Class N-aryl-3-sulfamoylbenzoate; m-Sulfamoylbenzoic acid derivative
Molecular Formula C₁₃H₁₀ClNO₄S
Molecular Weight 311.74 g/mol
Key Functional Groups Carboxylic Acid (Hydrophilic Head), Sulfonamide (Linker), 4-Chlorophenyl (Lipophilic Tail)
pKa (Predicted) ~3.5 (Carboxylic Acid), ~10.0 (Sulfonamide NH)
LogP (Predicted) ~2.8 - 3.2 (Moderate Lipophilicity)

Synthetic Methodology

The synthesis of this compound follows a robust, two-step protocol starting from benzoic acid. This pathway leverages the meta-directing nature of the carboxylic acid group during electrophilic aromatic substitution.

Reaction Mechanism
  • Chlorosulfonation: Benzoic acid reacts with excess chlorosulfonic acid. The -COOH group directs the electrophilic sulfonyl group to the meta (3-) position.

  • Amidation: The resulting 3-(chlorosulfonyl)benzoic acid undergoes nucleophilic attack by 4-chloroaniline to form the sulfonamide bond.

Step-by-Step Protocol
Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid
  • Reagents: Benzoic acid (1.0 eq), Chlorosulfonic acid (

    
    , 5.0 eq).
    
  • Procedure:

    • Place chlorosulfonic acid in a round-bottom flask equipped with a drying tube (CaCl₂).

    • Cool to 0°C in an ice bath.

    • Add benzoic acid portion-wise with stirring over 30 minutes.

    • Heat the mixture to 125°C for 2 hours.

    • Quenching: Cool to room temperature and carefully pour the reaction mixture onto crushed ice (Exothermic!).

    • Isolation: Filter the white precipitate, wash with cold water, and dry in a vacuum desiccator.

    • Yield Expectation: 75-85%.

Step 2: Coupling with 4-Chloroaniline
  • Reagents: 3-(Chlorosulfonyl)benzoic acid (1.0 eq), 4-Chloroaniline (1.1 eq), Pyridine (solvent/base) or Acetone/Na₂CO₃ (Schotten-Baumann conditions).

  • Procedure (Pyridine Method):

    • Dissolve 4-chloroaniline in anhydrous pyridine at 0°C.

    • Add 3-(chlorosulfonyl)benzoic acid portion-wise.

    • Stir at room temperature for 4-6 hours (monitor by TLC).

    • Workup: Pour the mixture into excess 1N HCl (to neutralize pyridine and precipitate the product).

    • Purification: Recrystallize from Ethanol/Water.

    • Characterization: Confirm structure via ¹H-NMR (look for the disappearance of the sulfonyl chloride peak and appearance of the amide NH singlet).

Synthesis Workflow Diagram

SynthesisPathway BenzoicAcid Benzoic Acid (Starting Material) Intermediate 3-(Chlorosulfonyl) benzoic acid BenzoicAcid->Intermediate Electrophilic Aromatic Substitution (125°C) ClSO3H Chlorosulfonic Acid (Reagent) ClSO3H->Intermediate Product 3-[(4-Chlorophenyl) sulfamoyl]benzoic acid Intermediate->Product Nucleophilic Attack (Pyridine, RT) Aniline 4-Chloroaniline (Nucleophile) Aniline->Product

Caption: Synthesis of this compound via chlorosulfonation and amidation.

Biological Applications & Mechanisms

This scaffold is versatile, but its primary utility lies in two distinct pharmacological domains: LPA2 Receptor Agonism and Ion Channel Modulation .

LPA2 Receptor Agonism (G-Protein Coupled Receptor)

The 3-sulfamoylbenzoic acid (SBA) scaffold was identified as a key pharmacophore for agonists of the Lysophosphatidic Acid Receptor 2 (LPA2) .

  • Mechanism: LPA2 activation promotes cell survival and mucosal protection against radiation injury. The SBA scaffold mimics the phosphate headgroup of LPA (via the carboxylic acid) and the lipid tail (via the N-aryl group).

  • Significance: Unlike endogenous LPA, these non-lipid sulfonamides are metabolically stable and specific to the LPA2 subtype.

  • Reference: Beck et al. (2014) demonstrated that SBA analogues can achieve sub-nanomolar potency.

Chloride Channel Modulation (CFTR & ClC)

Sulfamoylbenzoic acids are structurally related to NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid) and other chloride channel blockers.

  • Mechanism: They bind to the transmembrane domain of chloride channels (like CFTR or ClC-Kb), modulating anion flux.

  • Application: Used as chemical probes to study cystic fibrosis (CFTR correction) or renal physiology (diuretic potential).

Mechanism of Action Diagram

MechanismOfAction cluster_LPA2 Pathway 1: GPCR Modulation (LPA2) cluster_Channel Pathway 2: Ion Channel Modulation Compound 3-[(4-Chlorophenyl) sulfamoyl]benzoic acid LPA2_Rec LPA2 Receptor (Transmembrane) Compound->LPA2_Rec Agonist Binding Cl_Channel Chloride Channel (CFTR / ClC) Compound->Cl_Channel Allosteric Modulation G_Protein G-Protein Activation (Gα12/13, Gαq) LPA2_Rec->G_Protein Effect1 Anti-Apoptosis (Mucosal Protection) G_Protein->Effect1 Flux Modulate Cl- Flux Cl_Channel->Flux Effect2 Fluid Secretion / Diuresis Flux->Effect2

Caption: Dual mechanism of action: GPCR activation (LPA2) and Ion Channel modulation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly sensitive to modifications in three specific zones.

ZoneStructural ComponentSAR Insight
Zone A Carboxylic Acid (-COOH) Critical for Binding. Acts as a bioisostere for the phosphate group in LPA2 agonists. Conversion to an ester or amide typically abolishes activity, although tetrazoles can sometimes serve as bioisosteres.
Zone B Sulfonamide Linker (-SO₂NH-) Geometry & H-Bonding. The sulfonamide provides a rigid "kink" that orients the aromatic rings. The NH is a hydrogen bond donor.[1] Methylation of the nitrogen (

) often reduces potency by removing this H-bond donor capability.
Zone C 4-Chlorophenyl Tail Hydrophobic Interaction. The 4-chloro substituent enhances lipophilicity and fills a hydrophobic pocket in the receptor. Replacing -Cl with bulky groups (e.g., -tBu, -Ph) can improve potency (LPA2) or alter selectivity (Channels).

Experimental Protocols

Calcium Mobilization Assay (LPA2 Activity)

Objective: To validate the agonist activity of the compound on LPA2 receptors.

Materials:

  • RH7777 cells stably expressing human LPA2.

  • Fluo-4 AM (Calcium indicator dye).

  • Assay Buffer (HBSS with 20 mM HEPES).

Procedure:

  • Seeding: Plate cells in 96-well black-walled plates (20,000 cells/well) and incubate overnight.

  • Dye Loading: Remove media and incubate cells with Fluo-4 AM (4 µM) in Assay Buffer for 1 hour at 37°C.

  • Baseline: Measure baseline fluorescence (Ex: 494 nm, Em: 516 nm) for 30 seconds.

  • Injection: Inject this compound (dissolved in DMSO/Buffer) at varying concentrations (1 nM - 10 µM).

  • Measurement: Monitor fluorescence increase for 120 seconds.

  • Analysis: Calculate the

    
     and plot the dose-response curve to determine 
    
    
    
    .

References

  • Beck, B. et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Verkman, A. S. et al. (2009). Cystic fibrosis transmembrane conductance regulator (CFTR) potentiators in cystic fibrosis therapy. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12285625 (Related Analog). PubChem.

Sources

Technical Guide: Discovery and Characterization of 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and characterization of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid . This document is structured for researchers and drug development professionals, focusing on the molecule's role as a critical chemical scaffold and impurity standard within the sulfamoylbenzoic acid class.

Executive Summary & Chemical Identity

This compound (CAS: 147410-78-4) represents a specific structural motif within the N-substituted 3-sulfamoylbenzoic acid family. While less common than its 4-chloro analog (a known impurity of Sulpiride), this molecule serves as a critical reference standard in structure-activity relationship (SAR) studies for Carbonic Anhydrase Inhibitors (CAIs) , Chloride Channel Blockers , and as a potential degradation product in the synthesis of sulfonamide-based diuretics.

This guide details the discovery context (rooted in the modification of the sulfonamide pharmacophore), the synthetic pathway for generating high-purity standards, and the analytical protocols required for its detection in complex matrices.

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 147410-78-4
Molecular Formula C₁₃H₁₀ClNO₄S
Molecular Weight 311.74 g/mol
Core Scaffold 3-Sulfamoylbenzoic acid (meta-sulfamoyl)
Key Substituent N-(4-Chlorophenyl) group on sulfonamide
pKa (Calculated) ~3.5 (Carboxylic acid), ~9.8 (Sulfonamide NH)
LogP (Predicted) 2.8 - 3.2 (Moderate Lipophilicity)

Discovery Context: The Sulfamoylbenzoic Acid Scaffold

The discovery of This compound is inextricably linked to the broader effort to optimize sulfonamide diuretics and anion transport inhibitors .

Mechanistic Origin

Early research into Carbonic Anhydrase (CA) inhibition revealed that unsubstituted sulfonamides (-SO₂NH₂) were potent inhibitors. However, to improve selectivity and pharmacokinetic properties (such as oral bioavailability and half-life), medicinal chemists began exploring N-substitution.

  • The "Meta" Position: Placing the sulfamoyl group at the meta (3-) position relative to the carboxylic acid is a hallmark of many classical diuretics and CA inhibitors.

  • The Hydrophobic Tail: The addition of a 4-chlorophenyl group to the sulfonamide nitrogen introduces a hydrophobic moiety. This modification is critical for:

    • Enhancing Lipophilicity: Allowing better membrane permeability compared to the parent sulfamoylbenzoic acid.

    • Altering Selectivity: Shifting activity from broad CA inhibition towards specific isoforms (e.g., CA II vs. CA IX) or enabling off-target effects on chloride channels (e.g., CFTR, CaCC).

Relationship to Known Impurities

This molecule is structurally analogous to 4-Chloro-3-[(4-chlorophenyl)sulfamoyl]benzoic acid (CAS 325724-62-7), a well-documented impurity (Impurity 22) of the antipsychotic drug Sulpiride .

  • Significance: In process chemistry, the presence of the des-chloro analog (our subject molecule) indicates a specific pathway deviation—likely the use of benzoic acid instead of 4-chlorobenzoic acid as the starting material, or reductive dechlorination during synthesis.

Synthetic Pathway & Experimental Protocol

The synthesis of this compound follows a classic chlorosulfonation-amidation route. This protocol is designed for high yield and purity, suitable for generating reference standards.

Reaction Scheme (DOT Visualization)

SynthesisPathway BenzoicAcid Benzoic Acid (Starting Material) Intermediate 3-(Chlorosulfonyl)benzoic acid (Reactive Intermediate) BenzoicAcid->Intermediate Chlorosulfonation (ClSO3H, Heat) Chlorosulfonic Chlorosulfonic Acid (Reagent) Chlorosulfonic->Intermediate Product This compound (Final Product) Intermediate->Product Amidation (THF/Pyridine) Chloroaniline 4-Chloroaniline (Nucleophile) Chloroaniline->Product

Caption: Step-wise synthesis of this compound via chlorosulfonation and nucleophilic substitution.

Step-by-Step Protocol

Step 1: Chlorosulfonation

  • Reagents: Benzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq).

  • Procedure:

    • Place chlorosulfonic acid in a dry round-bottom flask equipped with a drying tube (CaCl₂).

    • Cool to 0°C in an ice bath.

    • Add benzoic acid portion-wise over 30 minutes to control exotherm.

    • Heat the mixture to 120°C for 2 hours.

    • Quench: Cool to room temperature and carefully pour the reaction mixture onto crushed ice.

    • Isolation: Filter the white precipitate (3-(chlorosulfonyl)benzoic acid), wash with cold water, and dry under vacuum. Note: Use immediately or store under inert gas.

Step 2: Amidation (Coupling)

  • Reagents: 3-(Chlorosulfonyl)benzoic acid (1.0 eq), 4-Chloroaniline (1.1 eq), Pyridine (2.0 eq), THF (Solvent).

  • Procedure:

    • Dissolve 4-chloroaniline and pyridine in anhydrous THF.

    • Cool to 0°C.

    • Add a solution of 3-(chlorosulfonyl)benzoic acid in THF dropwise.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Workup: Evaporate THF. Acidify the residue with 1M HCl to pH ~2 (precipitates the product).

    • Purification: Recrystallize from Ethanol/Water (8:2) to obtain the target compound.

Biological Activity & Mechanism of Action

While often used as a probe, the biological activity of this scaffold is grounded in its interaction with zinc metalloenzymes and anion channels.

Carbonic Anhydrase Inhibition (CAI)

The sulfonamide moiety (-SO₂NH-) coordinates with the Zinc (Zn²⁺) ion in the active site of Carbonic Anhydrase.

  • Mechanism: The deprotonated sulfonamide nitrogen binds to Zn²⁺, displacing the catalytic water molecule/hydroxide ion, thereby inhibiting the hydration of CO₂.

  • Selectivity: The bulky 4-chlorophenyl group creates steric hindrance, potentially reducing affinity for the ubiquitous CA II isoform while retaining potency against other isoforms or serving as a "reversed" sulfonamide probe.

Anion Transport Modulation

Compounds with the N-phenylsulfamoylbenzoic acid motif are frequently investigated as Chloride Channel Blockers .

  • Target: Similar to NPPB, this molecule can block chloride conductance in epithelial cells, making it a relevant probe for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) or Calcium-Activated Chloride Channels (CaCC).

Analytical Characterization (QA/QC)

For drug development professionals, identifying this molecule (either as a lead or an impurity) requires robust analytical methods.

HPLC Method for Impurity Profiling

This method separates this compound from benzoic acid and related sulfonyl chlorides.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 270 nm (sulfonamide)
Retention Time Expected ~10.5 min (elutes after unsubstituted benzoic acid)
Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Parent Ion: [M-H]⁻ = 310.0 Da (approx).

  • Fragmentation Pattern:

    • Loss of CO₂ (M-44).

    • Cleavage of the S-N bond yielding the sulfinate ion (Ph-SO₂⁻) and 4-chloroaniline fragment.

    • Characteristic isotope pattern due to Chlorine (³⁵Cl/³⁷Cl ratio ~3:1).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Biosynth. (n.d.). 4-Chloro-3-[(4-chlorophenyl)sulfamoyl]benzoic acid (Sulpiride Impurity 22). Biosynth Catalog. Link[1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122209, 3-Sulfamoylbenzoic acid. Link

  • Li, W., et al. (2011). Synthesis and biological evaluation of novel N-substituted sulfonamides as potential anticancer agents. European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Synthesis of "3-[(4-Chlorophenyl)sulfamoyl]benzoic acid" protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, a key intermediate in medicinal chemistry and materials science. The protocol details a robust method based on the nucleophilic substitution reaction between 3-(Chlorosulfonyl)benzoic acid and 4-Chloroaniline. This application note is designed for researchers in organic synthesis, drug discovery, and chemical development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction and Scientific Context

Sulfonamides represent a cornerstone functional group in modern pharmacology, integral to a wide array of therapeutic agents. The target molecule, this compound, is a bifunctional organic compound featuring both a carboxylic acid and a sulfonamide moiety. This structural arrangement makes it a valuable building block for creating more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals where the sulfonamide linkage can modulate biological activity.[1][2]

The synthetic strategy employed is a classic and efficient nucleophilic acyl substitution at the sulfonyl group. The highly reactive sulfonyl chloride of 3-(Chlorosulfonyl)benzoic acid serves as an excellent electrophile for the nucleophilic primary amine of 4-Chloroaniline.[3] This reaction is favored due to the stability of the resulting sulfonamide bond and the straightforward nature of the synthesis.

Reaction Mechanism and Rationale

The core of this synthesis is the reaction between an amine and a sulfonyl chloride. The mechanism proceeds via a nucleophilic attack from the lone pair of electrons on the nitrogen atom of 4-Chloroaniline onto the electrophilic sulfur atom of the 3-(Chlorosulfonyl)benzoic acid. This attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion as a leaving group, and a proton is removed from the nitrogen (typically by a base), yielding the stable sulfonamide product and hydrochloric acid (HCl) as a byproduct.

The inclusion of a base, such as pyridine or sodium carbonate, is crucial. It serves to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Diagram: Synthetic Pathway

cluster_reactants Reactants cluster_product Product 3_chlorosulfonyl 3-(Chlorosulfonyl)benzoic acid reaction_step Pyridine or Na₂CO₃ Room Temperature 3_chlorosulfonyl->reaction_step + 4_chloroaniline 4-Chloroaniline 4_chloroaniline->reaction_step target_molecule This compound reaction_step->target_molecule cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis setup 1. Dissolve Amine & Base in DCM cool 2. Cool to 0-5 °C setup->cool add 3. Add Sulfonyl Chloride Solution Dropwise cool->add react 4. Stir at Room Temp (4-6h) add->react wash_acid 5. Wash with 1M HCl react->wash_acid wash_water 6. Wash with H₂O & Brine wash_acid->wash_water dry 7. Dry with Na₂SO₄ wash_water->dry evaporate 8. Evaporate Solvent dry->evaporate recrystallize 9. Recrystallize from Ethanol/Water evaporate->recrystallize filter_dry 10. Filter & Vacuum Dry recrystallize->filter_dry analyze 11. Characterize Product (MP, NMR, MS) filter_dry->analyze

Sources

"3-[(4-Chlorophenyl)sulfamoyl]benzoic acid" synthesis from 3-carboxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(4-Chlorophenyl)sulfamoyl]benzoic acid is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a sulfonamide linkage between a benzoic acid and a chlorinated phenyl ring, makes it a versatile scaffold for the design of various therapeutic agents. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties. The presence of the carboxylic acid moiety provides a handle for further functionalization, enabling the exploration of structure-activity relationships and the development of novel drug candidates.

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 3-carboxybenzenesulfonyl chloride and 4-chloroaniline. The procedure is designed for researchers and scientists in organic synthesis and drug discovery, with a focus on providing not just the steps, but also the rationale behind them to ensure a successful and safe execution.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl chloride, a classic method for the formation of sulfonamides. The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electrophilic sulfur atom of 3-carboxybenzenesulfonyl chloride. The subsequent loss of a proton and a chloride ion yields the desired sulfonamide product.

G reactant1 3-carboxybenzenesulfonyl chloride plus + reactant1->plus reactant2 4-chloroaniline product This compound reactant2->product Pyridine, DCM, 0 °C to rt plus->reactant2 reagents Pyridine (base) Dichloromethane (solvent) G start Start dissolve_amine Dissolve 4-chloroaniline in anhydrous DCM start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_pyridine Add anhydrous pyridine cool->add_pyridine dissolve_sulfonyl Dissolve 3-carboxybenzenesulfonyl chloride in anhydrous DCM add_pyridine->dissolve_sulfonyl add_sulfonyl Add sulfonyl chloride solution dropwise at 0 °C dissolve_sulfonyl->add_sulfonyl warm_rt Warm to room temperature and stir for 4-6 hours add_sulfonyl->warm_rt workup Aqueous workup (1M HCl, H₂O, brine) warm_rt->workup dry Dry organic phase (Na₂SO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify end Obtain pure this compound purify->end G synthesis Synthesized Compound nmr ¹H and ¹³C NMR synthesis->nmr Verify proton and carbon framework ir FT-IR Spectroscopy synthesis->ir Identify functional groups ms Mass Spectrometry synthesis->ms Determine molecular weight mp Melting Point synthesis->mp Assess purity structure_confirm Structure Confirmed nmr->structure_confirm ir->structure_confirm ms->structure_confirm purity_confirm Purity Assessed mp->purity_confirm

Experimental procedure for "3-[(4-Chlorophenyl)sulfamoyl]benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid, a key intermediate in pharmaceutical research and drug development. The described two-step synthesis protocol is designed for robustness and scalability, beginning with the electrophilic chlorosulfonation of benzoic acid to yield 3-(chlorosulfonyl)benzoic acid. The subsequent nucleophilic substitution with 4-chloroaniline under modified Schotten-Baumann conditions affords the target compound. This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines essential safety, purification, and characterization methodologies to ensure the synthesis of a high-purity final product.

Introduction

Sulfonamides represent a critical pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The target molecule, this compound, incorporates both a sulfonamide linkage and a carboxylic acid moiety, making it a versatile building block for creating more complex molecules with potential therapeutic applications. The synthetic strategy detailed herein is a classic and reliable approach, ensuring high yields and purity, suitable for both academic research and industrial drug development settings.

Reaction Schematics and Mechanism

The synthesis of this compound is accomplished via a two-step process:

Step 1: Chlorosulfonation of Benzoic Acid

The initial step involves the electrophilic aromatic substitution of benzoic acid with chlorosulfonic acid. The carboxylic acid group is a meta-directing deactivator, thus the incoming chlorosulfonyl group is directed to the 3-position on the aromatic ring.

Step 2: Sulfonamide Formation

The resulting 3-(chlorosulfonyl)benzoic acid is a reactive intermediate. The synthesis of the final product is achieved through a nucleophilic acyl-type substitution reaction with 4-chloroaniline. This reaction is typically performed under Schotten-Baumann conditions, which involve an amine, a sulfonyl chloride, and a base to neutralize the hydrochloric acid byproduct.[2]

Mechanistic Rationale

Chlorosulfonation: The electrophile in this reaction is believed to be protonated sulfur trioxide (


) or sulfur trioxide itself, generated from chlorosulfonic acid. The aromatic π-system of benzoic acid attacks the electrophile, forming a resonance-stabilized carbocation known as a sigma complex. Subsequent deprotonation re-establishes aromaticity, yielding the sulfonic acid, which is then converted to the sulfonyl chloride.

Sulfonamide Formation: The nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the 3-(chlorosulfonyl)benzoic acid. This is analogous to a nucleophilic acyl substitution.[3] The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable sulfonamide bond. The presence of a base is crucial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
Benzoic AcidReagentSigma-Aldrich
Chlorosulfonic AcidReagentSigma-Aldrich
4-ChloroanilineReagentSigma-Aldrich
Sodium CarbonateAnhydrousFisher Scientific
AcetoneACS GradeVWR
Hydrochloric AcidConcentratedFisher Scientific
Deionized WaterN/AIn-house
Ethyl AcetateACS GradeVWR
n-HexaneACS GradeVWR

Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, condenser, dropping funnel, ice bath, Buchner funnel, vacuum filtration apparatus, pH paper, standard laboratory glassware, and a rotary evaporator.

Step-by-Step Synthesis

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl fumes.

  • Reagent Addition: Carefully charge the flask with chlorosulfonic acid (5.0 eq). Cool the flask in an ice bath to 0-5 °C.

  • Slow Addition: Add benzoic acid (1.0 eq) portion-wise through the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C for 2-3 hours. The completion of the reaction can be monitored by the cessation of HCl gas evolution.[4]

  • Work-up: Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with cold deionized water.

  • Drying: Dry the product, 3-(chlorosulfonyl)benzoic acid, under vacuum. This crude product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-chloroaniline (1.0 eq) and sodium carbonate (1.2 eq) in a mixture of acetone and water (e.g., 2:1 v/v).[2] Cool the mixture to 0-5 °C in an ice bath with stirring.

  • Addition of Sulfonyl Chloride: Dissolve the crude 3-(chlorosulfonyl)benzoic acid (1.0 eq) from the previous step in a minimal amount of acetone. Add this solution dropwise to the cooled amine mixture over 30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the acetone using a rotary evaporator. Acidify the remaining aqueous solution to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the product.

  • Isolation: Collect the white precipitate by vacuum filtration and wash with cold deionized water.

Purification

Recrystallize the crude this compound from a suitable solvent system, such as an ethanol/water or ethyl acetate/n-hexane mixture, to obtain a high-purity product. The choice of solvent will depend on the solubility of the crude product and impurities.

Data and Expected Results

ParameterExpected Value
Appearance White to off-white solid
Yield 75-85% (overall)
Melting Point To be determined experimentally
Purity (by HPLC) >98%

Characterization Data: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals for aromatic protons of both rings, the carboxylic acid proton, and the sulfonamide N-H proton.

  • ¹³C NMR: Expected signals for all unique carbon atoms in the molecule.

  • FT-IR (cm⁻¹): Characteristic peaks for O-H (carboxylic acid), N-H (sulfonamide), C=O (carboxylic acid), S=O (sulfonamide), and aromatic C-H and C=C bonds.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₀ClNO₄S).

Safety and Handling

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

  • 4-Chloroaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrochloric acid is corrosive. Handle with appropriate PPE.

  • The chlorosulfonation reaction produces hydrogen chloride gas , which is toxic and corrosive. Ensure the reaction is performed in a well-ventilated fume hood with a gas trap.

Workflow and Pathway Diagrams

Experimental Workflow

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Purification & Analysis A Mix Benzoic Acid & Chlorosulfonic Acid (0-5 °C) B Heat Reaction Mixture (60-70 °C, 2-3h) A->B Exothermic Reaction C Quench on Ice & Precipitate B->C Reaction Completion D Filter & Wash with Water C->D Isolation E Dry Intermediate: 3-(chlorosulfonyl)benzoic acid D->E Purification F Dissolve 4-Chloroaniline & Na2CO3 in Acetone/Water (0-5 °C) E->F Use in next step G Add Intermediate Solution Dropwise H Stir at Room Temp (4-6h) I Remove Acetone & Acidify with HCl J Filter Precipitate K Recrystallize Crude Product J->K Crude Product L Dry Final Product: This compound K->L Pure Product M Characterize: NMR, IR, MS, MP L->M Final Analysis

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Pathway

G cluster_step1 Step 1: Chlorosulfonation Mechanism cluster_step2 Step 2: Sulfonamide Formation Mechanism benzoic_acid Benzoic Acid sigma_complex Sigma Complex (Resonance Stabilized) benzoic_acid->sigma_complex + Electrophile electrophile +SO2Cl (Electrophile) from HSO3Cl intermediate 3-(chlorosulfonyl)benzoic acid sigma_complex->intermediate - H+ tetrahedral_intermediate Tetrahedral Intermediate intermediate->tetrahedral_intermediate + 4-Chloroaniline chloroaniline 4-Chloroaniline (Nucleophile) final_product This compound tetrahedral_intermediate->final_product - Cl-

Caption: Simplified reaction mechanism for the two-step synthesis.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the laboratory-scale production of this compound. By carefully controlling the reaction conditions and adhering to the outlined safety procedures, researchers can consistently obtain a high-purity product suitable for further applications in drug discovery and development. The mechanistic insights and detailed workflow serve as a valuable resource for scientists engaged in the synthesis of sulfonamide-based compounds.

References

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. [Link]

  • Google Patents. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. US3203987A.
  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]

  • ACS Publications. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. [Link]

  • Chemistry LibreTexts. (2023). 24.8: The Schotten-Baumann Reaction. [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]

Sources

Application Note: High-Purity Recovery of 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust protocol for the purification of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid, a key intermediate in pharmaceutical synthesis. Purity of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and scalable technique for removing process-related impurities.[1][2][3] This guide details a mixed-solvent recrystallization method using an ethanol/water system, chosen for its efficacy with moderately polar compounds possessing both hydrogen-bonding functional groups and nonpolar aromatic regions. The protocol covers solvent system selection, a step-by-step purification workflow, methods for purity verification, and a comprehensive troubleshooting guide to address common challenges.

Introduction and Scientific Rationale

This compound is a molecule featuring a benzoic acid moiety, a sulfonamide linkage, and a chlorophenyl group. This combination of functional groups imparts a moderate polarity and makes the compound a solid at room temperature. In drug development, achieving high purity (typically >99.5%) for intermediates is paramount to prevent the incorporation of impurities into the final drug substance, which could affect its pharmacological profile and patient safety.

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[1] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution.[4][5] As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice.[3][4] The highly ordered structure of the growing crystal tends to exclude impurity molecules, which remain in the cooled solvent (the "mother liquor").[2][3] The final pure crystals are then isolated by filtration.[6]

Causality of Solvent Choice: The structural features of this compound—a polar carboxylic acid and a sulfonamide group capable of hydrogen bonding, combined with two aromatic rings—suggest that a single solvent may not be ideal. A highly polar solvent like water may not sufficiently dissolve the compound even when hot, while a nonpolar solvent would fail to dissolve the polar functionalities. Therefore, a mixed-solvent system is the logical choice. Ethanol is a polar protic solvent that can engage in hydrogen bonding and is miscible with water.[7] An ethanol/water mixture allows for fine-tuning of the solvent polarity to achieve the desired solubility profile: high solubility in the hot solvent mixture and low solubility upon cooling.[8]

Materials and Equipment

Reagents:

  • Crude this compound

  • Ethanol (95% or absolute), Reagent Grade

  • Deionized Water

  • Activated Charcoal (decolorizing carbon, if needed)

  • Celpure® or Diatomaceous Earth (filter aid, optional)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bars

  • Stemless or short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and filtering flask

  • Vacuum source (e.g., water aspirator)

  • Ice bath

  • Spatulas and glass stirring rods

  • Drying oven or desiccator

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates and chamber

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system. Each step is designed to achieve a specific outcome that can be visually or analytically confirmed before proceeding.

Preliminary Solvent Testing (Small Scale)

Before committing the bulk material, it is crucial to determine the optimal solvent ratio.

  • Place ~50 mg of the crude solid into a small test tube.

  • Add 95% ethanol dropwise at room temperature while agitating. Observe the solubility. The compound should be sparingly soluble or insoluble.

  • Gently heat the test tube. Add hot 95% ethanol dropwise until the solid just dissolves. Record the approximate volume.

  • To the hot solution, add hot deionized water dropwise until the solution turns persistently cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of hot ethanol to redissolve the solid and obtain a clear solution.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals formed. A heavy precipitate of fine white crystals indicates a good solvent system.

Main Recrystallization Workflow

The following diagram illustrates the complete workflow for the purification process.

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (If Needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying cluster_analysis Step 5: Purity Analysis A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot 95% Ethanol A->B Stir & Heat C Add Activated Charcoal (if solution is colored) B->C Optional D Perform Hot Gravity Filtration (Removes insoluble impurities) B->D If insoluble impurities exist C->D E Add Hot Water to Hot Filtrate until Cloudy D->E F Add Hot Ethanol to Re-clarify E->F G Cool Slowly to Room Temperature F->G H Cool in Ice Bath to Maximize Yield G->H I Collect Crystals via Vacuum Filtration H->I J Wash with Ice-Cold Ethanol/Water Mixture I->J K Dry Crystals Under Vacuum or in Oven J->K L Determine Melting Point K->L M Perform TLC Analysis K->M

Caption: Workflow for the Recrystallization of this compound.

Detailed Steps:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat a sufficient quantity of 95% ethanol on a hot plate.

    • Add the minimum amount of hot ethanol to the crude solid while heating and stirring until the solid is fully dissolved.[5] Causality: Using the minimum amount of solvent is crucial for creating a saturated solution, which is necessary for good recovery upon cooling.[8]

  • Decolorization and Hot Filtration (if necessary):

    • If the hot solution is colored, remove it from the heat and add a very small amount (tip of a spatula) of activated charcoal.[9] The charcoal adsorbs colored impurities.[4]

    • If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration.[10][11][12]

    • Technique: Use a stemless or short-stemmed funnel with fluted filter paper.[10] Preheat the funnel and the receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.[10][11][12] Pour the hot solution through the filter paper in portions.[11]

  • Crystallization:

    • Gently heat the clear, hot filtrate. Add hot deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy.

    • Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling.[4]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[13]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture (using the same ratio determined earlier) to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the funnel to partially dry them.

    • Transfer the purified crystals to a watch glass and dry them to a constant weight in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator.

Purity Assessment and Characterization

The success of the purification must be validated. Melting point determination is a fast and effective method to assess purity.[14][15]

  • Principle: Pure crystalline solids have a sharp, well-defined melting point range (typically < 2 °C).[16][17] Impurities disrupt the crystal lattice, causing the melting point to be depressed and the range to broaden.[15][16]

  • Procedure:

    • Take a small amount of the original crude material and the final dried, recrystallized product.

    • Separately, pack each sample into a capillary tube to a depth of 2-3 mm.[14]

    • Measure the melting point range for both samples using a calibrated melting point apparatus.

  • Expected Result: A successful purification will result in a significant sharpening and elevation of the melting point range compared to the crude material.

Sample Hypothetical Melting Point Range (°C) Interpretation
Crude Material248 – 254 °CBroad range indicates the presence of impurities.
Recrystallized Product256 – 258 °CSharp, elevated range indicates high purity.

Troubleshooting Common Issues

Problem Probable Cause(s) Solution(s)
Oiling Out (Product separates as a liquid)1. Solution is supersaturated at a temperature above the compound's melting point.2. High concentration of impurities.[9]1. Reheat the mixture to redissolve the oil. Add a small amount of additional hot ethanol to decrease saturation.[9][18]2. Allow the solution to cool even more slowly.[8]
No Crystals Form upon cooling1. Too much solvent was used, and the solution is not saturated.[8][9]2. The solution is supersaturated but requires nucleation.1. Gently boil off some of the solvent to concentrate the solution and try cooling again.[18]2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[8][9]
Low Recovery Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[18]2. Premature crystallization during hot filtration.3. Washing with too much or warm solvent.1. Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals (may be less pure).2. Ensure filtration apparatus is properly preheated.[10]3. Always wash crystals with a minimal amount of ice-cold solvent.
Crystals Form Too Quickly The solution was cooled too rapidly, or it was excessively concentrated.Reheat to redissolve, add a small amount of additional hot ethanol, and allow to cool more slowly. Rapid crystallization can trap impurities.[18]

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Perform all operations, especially those involving heating flammable solvents like ethanol, in a well-ventilated chemical fume hood.

  • Use a heating mantle or a steam bath as the heat source. Avoid open flames.

  • Handle activated charcoal carefully as it is a fine powder that can be easily inhaled.

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Nichols, L. (2022, April 7). 1.5E: Hot Filtration. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. [Link]

  • Gustavus Adolphus College, Department of Chemistry. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • PubChem. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • LibreTexts. (2025, August 20). 2.5: Hot Filtration. Chemistry LibreTexts. [Link]

  • BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • Journal of Research of the National Bureau of Standards. (1940). Preparation of benzoic acid of high purity. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]

  • SciSpace. (n.d.). Current issues in recrystallization: a review. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • Pharmaceutical Fronts. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. [Link]

  • ResearchGate. (2025, August 4). (PDF) Identification of an Unknown Organic Compound by Determination of its Melting Point. [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. [Link]

  • NIST. (n.d.). Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-. NIST WebBook. [Link]

  • M.C.C. Science. (n.d.). Recrystallisation of benzoic acid and determination of its melting point. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. [Link]

  • University of California, Santa Cruz, Department of Chemistry. (n.d.). recrystallization, filtration and melting point. [Link]

  • Scribd. (n.d.). Recrystallization of Sulfanilamide | PDF. [Link]

  • PubChemLite. (n.d.). This compound (C13H10ClNO4S). [Link]

  • Kyoto University. (2021, January 13). Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments. [Link]

  • Royal Society of Chemistry. (n.d.). Hot gravity filtration. Education. [Link]

  • ChemEd X. (n.d.). Hot Filtration Process. [Link]

Sources

"3-[(4-Chlorophenyl)sulfamoyl]benzoic acid" for in vitro carbonic anhydrase assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Kinetic Profiling of 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid against Carbonic Anhydrase

Executive Summary

This guide details the experimental protocols for evaluating This compound , a secondary sulfonamide derivative, as an inhibitor of Carbonic Anhydrase (CA). While primary sulfonamides (


) are the canonical zinc-binding pharmacophores for CA inhibition, N-substituted derivatives like the title compound are critical for exploring the steric limits of the enzyme's active site and identifying isoform-selective interactions outside the core catalytic center.

This document provides two validated workflows:

  • High-Throughput Esterase Assay (p-NPA): For rapid IC

    
     determination.
    
  • Stopped-Flow CO

    
     Hydration Assay:  The "Gold Standard" for determining physiological inhibition constants (
    
    
    
    ).

Compound Analysis & Mechanistic Insights

Compound: this compound Chemical Class: N-substituted Benzenesulfonamide Mechanism of Action: Unlike classical primary sulfonamides (e.g., Acetazolamide) which coordinate directly to the Zn(II) ion in the CA active site via the deprotonated sulfonamide nitrogen, N-substituted sulfonamides face steric and electronic penalties.

  • Binding Mode: The bulky 4-chlorophenyl group on the nitrogen likely prevents deep penetration into the active site cavity. Inhibition may occur via:

    • Weak Zinc Coordination: If the N-substituent can rotate out of the way.

    • Allosteric/Peripheral Binding: Anchoring to the hydrophobic pocket near the active site entrance.

  • Solubility: The benzoic acid moiety provides solubility in basic buffers, but the chlorophenyl group adds lipophilicity. DMSO is the required vehicle.

Visualizing the Mechanism: The following diagram illustrates the theoretical binding challenges and assay logic.

CA_Mechanism Compound 3-[(4-Chlorophenyl) sulfamoyl]benzoic acid ActiveSite CA Active Site (Zn2+ Ion) Compound->ActiveSite Targets StericClash Steric Hindrance (N-Substituent) Compound->StericClash Possesses Assay Esterase Assay (p-NPA Hydrolysis) Compound->Assay Inhibitor Added ActiveSite->Assay Activity Monitored StericClash->ActiveSite Reduces Affinity Result IC50 / Ki Calculation Assay->Result Data Output

Caption: Mechanistic flow showing the challenge of N-substitution in Zinc binding and the workflow to quantify residual affinity.

Protocol A: High-Throughput Esterase Assay (p-NPA)

Best for: Rapid screening, IC


 determination, and rank-ordering derivatives.

Principle: Carbonic Anhydrase possesses a secondary esterase activity. It hydrolyzes 4-nitrophenyl acetate (p-NPA) into 4-nitrophenol (yellow,


 nm) and acetate.[1] Inhibitors decrease the rate of yellow color formation.
Materials & Reagents
ReagentSpecificationPreparation Notes
Enzyme Bovine CA (bCA-II) or Human rCA-IIStock: 1 mg/mL in assay buffer. Store at -20°C.
Substrate 4-Nitrophenyl acetate (p-NPA)Freshly prepared. 3 mM in Acetonitrile (ACN). Note: p-NPA hydrolyzes spontaneously; keep on ice.
Buffer Tris-Sulfate (pH 7.[2]6)50 mM Tris, adjusted with

. Avoid Cl

(chloride is a weak CA inhibitor).
Inhibitor 3-[(4-Chlorophenyl)...]benzoic acid10 mM stock in 100% DMSO. Serial dilute in Buffer/DMSO (keep DMSO <5%).
Detection Microplate Reader96-well clear flat-bottom plates.[2] Filter: 405 nm.[1][2]
Experimental Workflow
  • Buffer Prep: Prepare 50 mM Tris-SO

    
    , pH 7.6.
    
  • Inhibitor Dilution: Prepare 6-8 concentrations of the test compound (e.g., 0.1 nM to 100

    
    M) in buffer containing 5% DMSO.
    
    • Control: Prepare a "Solvent Control" (Buffer + 5% DMSO) with no inhibitor.

  • Plate Setup (Standard 96-well):

    • Blank (No Enzyme): 140

      
      L Buffer + 20 
      
      
      
      L Inhibitor + 40
      
      
      L Substrate.
    • Positive Control (No Inhibitor): 120

      
      L Buffer + 20 
      
      
      
      L Enzyme + 20
      
      
      L Solvent Control + 40
      
      
      L Substrate.
    • Test Well: 120

      
      L Buffer + 20 
      
      
      
      L Enzyme + 20
      
      
      L Inhibitor + 40
      
      
      L Substrate.
  • Incubation: Add Enzyme and Inhibitor to the plate. Incubate for 15 minutes at 25°C to allow pre-equilibrium binding.

  • Reaction Start: Add 40

    
    L of 3 mM p-NPA  solution to all wells using a multichannel pipette.
    
  • Measurement: Immediately read Absorbance (405 nm) in Kinetic Mode every 15 seconds for 10-15 minutes.

Data Analysis
  • Rate Calculation: Calculate the slope (V) of the linear portion of the Absorbance vs. Time curve (

    
    ) for each well.
    
  • Background Subtraction: Subtract the slope of the Blank wells (spontaneous hydrolysis) from the Enzyme wells.

  • % Inhibition:

    
    
    
  • IC

    
     Fitting:  Plot % Inhibition vs. log[Inhibitor]. Fit to a 4-parameter logistic (sigmoidal) equation.
    
  • Ki Calculation: Use the Cheng-Prusoff equation for competitive inhibition:

    
    
    (Note: For p-NPA and CA-II, 
    
    
    
    is typically ~9-10 mM. Since
    
    
    used (0.6 mM final) is
    
    
    ,
    
    
    .)

Protocol B: Stopped-Flow CO Hydration Assay (Validation)

Best for: Physiological relevance, precise


 determination, and publication-quality kinetics.

Principle: Measures the physiological reaction:


. The production of protons is monitored by a pH indicator (Phenol Red) changing from red (pH 8.2) to yellow (pH 6.3) over milliseconds.
Materials
  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).

  • Indicator: Phenol Red (0.2 mM in buffer).

  • CO

    
     Solution:  Water saturated with pure CO
    
    
    
    gas (bubbled for 30 mins).
    
    
    mM at 25°C.
Experimental Workflow

StoppedFlow cluster_inputs Syringe Loading SyringeA Syringe A: Enzyme + Inhibitor + Phenol Red (pH 7.5) Mixing Rapid Mixing Chamber (Dead time < 2ms) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixing Detection Absorbance (557 nm) Monitor pH drop Mixing->Detection Analysis Fit to Michaelis-Menten Detection->Analysis

Caption: Stopped-flow workflow. Syringe A contains the biological complex; Syringe B initiates the reaction.

  • Syringe A (Enzyme Mix): 10-20 nM CA-II + Indicator (0.2 mM Phenol Red) + Test Compound (varying conc.) in 20 mM Hepes/sulfate buffer (pH 7.5).

  • Syringe B (Substrate): CO

    
    -saturated water.[3][4]
    
  • Execution: Rapidly mix A and B (1:1 ratio).

  • Observation: Monitor absorbance decrease at 557 nm (Phenol Red isosbestic point or max absorbance).

  • Calculation: The time course is fitted to a single exponential to get the observed rate constant (

    
    ).
    
  • Inhibition Constant: Plot Activity vs. [Inhibitor]. Since the enzyme concentration is low (

    
     M), the relationship allows precise calculation of 
    
    
    
    without the approximations used in the esterase assay.

Critical Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Compound insolubilityThe "4-chlorophenyl" group is hydrophobic. Ensure DMSO < 5% in final assay. If cloudy, reduce compound concentration or use a surfactant (0.01% Triton X-100).
High Background Spontaneous p-NPA hydrolysisp-NPA is unstable at pH > 8.0. Keep buffer pH at 7.6 or lower.[4] Keep p-NPA stock on ice.[3]
No Inhibition N-substitution steric clashSecondary sulfonamides are weak. If

, the compound is effectively inactive. Confirm with a positive control (Acetazolamide).
Non-Linear Rates Substrate depletionOnly use the first 2-3 minutes of data where the slope is linear.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals a novel binding mode. Chemistry – A European Journal, 18(1), 123-127. (Context for N-substituted binding modes). Link

Sources

Technical Guide: Development & Profiling of 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid Antimicrobials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid scaffold represents a strategic hybridization in medicinal chemistry. It combines the established pharmacophore of sulfonamides (antimetabolites targeting the folate pathway) with a benzoic acid moiety.

Why this scaffold?

  • Dual-Functionality: The sulfonamide group (

    
    ) mimics p-aminobenzoic acid (PABA), acting as a competitive inhibitor of dihydropteroate synthase (DHPS). The addition of the benzoic acid side chain provides a handle for solubility modulation and potential secondary binding interactions (e.g., hydrogen bonding in the active site of bacterial DNA gyrase or topoisomerase IV, depending on substitution patterns).
    
  • Lipophilicity Modulation: The 4-chlorophenyl ring increases lipophilicity (

    
    ), enhancing membrane permeability against Gram-positive pathogens like Staphylococcus aureus (MRSA), while the carboxylic acid tail ensures aqueous solubility at physiological pH.
    

This guide details the synthesis , biological evaluation , and mechanistic validation of this scaffold, designed for researchers optimizing lead compounds for IND (Investigational New Drug) applications.

Chemical Synthesis Protocol: Sulfonyl Chloride Coupling

The most robust route to this scaffold is the nucleophilic substitution of 3-(chlorosulfonyl)benzoic acid with 4-chloroaniline. This "Click-like" sulfonylation is preferred over oxidizing sulfinamides due to higher yields and fewer side products.

Workflow Diagram (Synthesis)

SynthesisPath Start1 3-(Chlorosulfonyl) benzoic acid Reaction Coupling Reaction (Acetone/Pyridine, Reflux) Start1->Reaction Start2 4-Chloroaniline Start2->Reaction Workup Acidic Workup (HCl precipitation) Reaction->Workup pH Control Purification Recrystallization (Ethanol/Water) Workup->Purification Product Target Scaffold: 3-[(4-Chlorophenyl) sulfamoyl]benzoic acid Purification->Product

Figure 1: Synthetic pathway for the target scaffold via sulfonyl chloride coupling.[1][2][3][4]

Step-by-Step Protocol

Reagents:

  • 3-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • 4-Chloroaniline (1.0 eq)

  • Pyridine (2.0 eq) or Triethylamine (TEA)

  • Solvent: Anhydrous Acetone or THF

Procedure:

  • Preparation: Dissolve 4-chloroaniline (10 mmol) in anhydrous acetone (20 mL) in a round-bottom flask. Add pyridine (20 mmol) as an HCl scavenger.

  • Addition: Cool the solution to 0°C in an ice bath. Add 3-(chlorosulfonyl)benzoic acid (10 mmol) portion-wise over 15 minutes. Critical: The reaction is exothermic; slow addition prevents thermal decomposition of the sulfonyl chloride.

  • Reflux: Allow the mixture to warm to room temperature, then reflux at 50-60°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 6:4).

  • Quenching & Workup: Evaporate the solvent under reduced pressure. Pour the residue into crushed ice-water (100 mL) containing concentrated HCl (5 mL). The acid ensures the carboxylic acid group is protonated and the pyridine salt is solubilized.

  • Isolation: A precipitate will form. Filter the solid under vacuum and wash with cold water (

    
    ) to remove pyridinium chloride salts.
    
  • Purification: Recrystallize from Ethanol/Water (8:2). Dry in a vacuum oven at 50°C.

Validation Criteria:

  • Yield: Expected >75%.

  • Purity: >95% by HPLC (

    
    ).
    
  • Structure:

    
     must show the disappearance of the 
    
    
    
    peak of aniline and the appearance of a sulfonamide
    
    
    singlet (typically
    
    
    10.0–11.0 ppm).

Biological Evaluation: Antimicrobial Susceptibility Testing[1][2][5][6][7][8][9][10][11]

To validate the antimicrobial potential, we utilize the Broth Microdilution Method strictly adhering to CLSI M07 guidelines . This method provides the Minimum Inhibitory Concentration (MIC).[5][6][7]

Experimental Protocol (CLSI M07)

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8][7]

  • 96-well polypropylene microplates (U-bottom).

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[7]

  • Resazurin dye (optional for visual readout).

Procedure:

  • Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (

    
    ). Dilute 1:100 in CAMHB.
    
  • Compound Dilution: Dissolve the scaffold in DMSO (Stock: 10 mg/mL). Prepare serial 2-fold dilutions in CAMHB across the 96-well plate.

    • Range: 64 µg/mL down to 0.125 µg/mL.

    • Control: DMSO control (max 1% final concentration) to ensure no solvent toxicity.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of compound. Final volume: 100 µL. Final bacterial concentration:

    
    .
    
  • Incubation: Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Readout: The MIC is the lowest concentration showing no visible turbidity .[6]

    • Validation: If using Resazurin, add 10 µL of 0.01% solution; blue = no growth (inhibition), pink = growth.

Data Presentation: Expected SAR Profile

The following table illustrates how to structure your data when comparing the core scaffold to derivatives.

Compound IDR-Group (Aniline)S. aureus (MIC µg/mL)E. coli (MIC µg/mL)LogP (Calc)
Scaffold (Lead) 4-Cl-Phenyl 8 - 16 32 3.2
Derivative A4-F-Phenyl16642.8
Derivative B3,4-Dichloro-Phenyl2 - 4163.8
Derivative C4-NO2-Phenyl>64>642.5
Sulfamethoxazole(Reference)3240.89

Interpretation: The 4-Cl substitution (Lead) provides moderate activity. Increasing lipophilicity (Derivative B) often improves potency against Gram-positives by enhancing cell wall penetration.

Mechanism of Action: Folate Pathway Inhibition

The primary hypothesis for this scaffold is the inhibition of Dihydropteroate Synthase (DHPS) . The sulfonamide moiety mimics PABA, preventing the formation of dihydropteroate, a precursor to folate and eventually DNA/RNA.[9]

Pathway Diagram (Mechanism)

MOA PABA p-Aminobenzoic Acid (Native Substrate) Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Binds Scaffold 3-[(4-Cl)sulfamoyl]benzoic acid (Inhibitor) Scaffold->Enzyme Competitive Inhibition Product Dihydropteroate Enzyme->Product Blocked Folate Tetrahydrofolate Product->Folate DNA DNA/RNA Synthesis Folate->DNA

Figure 2: Competitive inhibition of DHPS by the sulfonamide scaffold blocks folate biosynthesis.[10]

Validation Assay: DHPS Inhibition

To confirm the mechanism is not non-specific membrane disruption:

  • Recombinant DHPS Assay: Incubate recombinant bacterial DHPS with PABA, pterin pyrophosphate, and the test compound.

  • Detection: Measure the formation of dihydropteroate spectrophotometrically or via HPLC.

  • Rescue Experiment: Perform the MIC assay (Section 3) in the presence of excess Thymidine . If the mechanism is folate inhibition, thymidine should reverse the antibacterial effect (bypass pathway).

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[11] 11th Edition. CLSI, Wayne, PA.[11] [Link]

  • Seydel, J. K. (1968). "Sulfonamides, Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences, 57(9), 1455-1478. [Link]

  • Hameed, A. D., et al. (2021).[12] "Synthesis and Biological Activity of New Sulfonamide Derivatives." International Journal of Drug Delivery Technology, 11(4), 1394-1398.[12] [Link]

  • Caputo, G. A., et al. (2019). "Mechanisms of Action of Sulfonamide Antibiotics." Biochemistry, 58(4), 234-245. [Link]

Sources

Application Note: Characterization of 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(4-Chlorophenyl)sulfamoyl]benzoic acid is a synthetic small molecule belonging to the class of sulfamoylbenzoic acid derivatives . Structurally analogous to established chloride channel blockers (e.g., NPPB , DPC ) and GPR35 agonists (e.g., Zaprinast , Pamoic acid ), this compound is utilized in research to modulate anion transport mechanisms and investigate G-protein coupled receptor (GPCR) signaling pathways.

This Application Note provides a comprehensive guide for evaluating the biological activity of this compound in cell-based systems. We detail protocols for Chloride Channel (Cl⁻) Inhibition , GPR35 Agonism , and Cytotoxicity Profiling , ensuring robust data generation for drug discovery and mechanistic studies.

Chemical & Biological Context

Structural Properties
  • Chemical Name: this compound[1]

  • Core Scaffold: Benzoic acid with a meta-sulfamoyl linkage.

  • Key Substituent: 4-Chlorophenyl group on the sulfonamide nitrogen.

  • Physicochemical Profile: Lipophilic anion at physiological pH; likely membrane-permeable.

Mechanism of Action (Hypothetical & Validated Targets)

Based on structure-activity relationship (SAR) data of sulfamoylbenzoates:

  • Chloride Channel Blockade: Similar to NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid), this compound can inhibit macroscopic Cl⁻ currents in epithelial cells (e.g., CFTR, CaCC/ANO1).

  • GPR35 Agonism: Many benzoic acid derivatives with lipophilic tails act as agonists for the orphan receptor GPR35 , promoting β-arrestin recruitment and calcium mobilization.

  • Anion Transporter Inhibition: Potential inhibition of Organic Anion Transporters (OATs) or URAT1 due to the anionic carboxylate and sulfonamide moiety.

Experimental Workflows & Diagrams

Workflow: High-Throughput Chloride Channel Assay

The following diagram illustrates the YFP-H148Q fluorescence quenching assay used to measure Cl⁻/I⁻ exchange inhibition.

Cl_Channel_Assay Start Stable Cell Line (YFP-H148Q Expressing) Seeding Seed Cells (96/384-well Plate) Start->Seeding Compound Add Compound (3-[(4-Cl)sulfamoyl]benzoic acid) Seeding->Compound Incubation Incubate (30 min, 37°C) Compound->Incubation Injection Inject Iodide Buffer (NaI Solution) Incubation->Injection Measurement Measure Fluorescence (Quenching Kinetics) Injection->Measurement Analysis Calculate % Inhibition (Slope/Amplitude) Measurement->Analysis

Caption: Workflow for YFP-H148Q halide sensitivity assay to screen chloride channel blockers.

Workflow: GPR35 Signaling Pathway

The following diagram depicts the GPR35 activation pathway targeted by benzoic acid derivatives.

GPR35_Signaling Ligand Ligand (Sulfamoylbenzoate) Receptor GPR35 (GPCR) Ligand->Receptor Binding G_Protein Gα13 / Gαi/o Receptor->G_Protein Activation Arrestin β-Arrestin 2 Receptor->Arrestin Recruitment Effectors RhoA / Calcium G_Protein->Effectors Response DMR / Ca2+ Flux Internalization Effectors->Response Arrestin->Response

Caption: GPR35 signaling cascade involving G-protein activation and β-arrestin recruitment.

Detailed Protocols

Protocol A: YFP-H148Q Fluorescence Quenching Assay (Chloride Channel)

Objective: To quantify the inhibitory potency (IC50) of this compound against CFTR or ANO1 channels.

Materials:

  • Cells: CHO-K1 or HEK293 stably expressing YFP-H148Q (iodide-sensitive mutant).

  • Reagents: PBS, NaI (Sodium Iodide) Buffer, Forskolin (for CFTR activation) or Ionomycin (for CaCC activation).

  • Instrument: FLIPR or standard plate reader with injectors (Ex 485 nm / Em 535 nm).

Step-by-Step Procedure:

  • Cell Seeding: Plate 20,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate 24h to reach 90% confluency.

  • Compound Preparation: Dissolve this compound in DMSO to 10 mM stock. Prepare serial dilutions in PBS (0.1 µM – 100 µM).

  • Dye Loading (Optional): If not using YFP, load cells with MQAE (chloride-sensitive dye). For YFP cells, wash with PBS (Cl⁻ free if possible).

  • Pre-incubation: Add 50 µL of compound solution to wells. Incubate for 20 mins at 37°C.

  • Activation: Add activator (10 µM Forskolin for CFTR) and incubate for 10 mins.

  • Iodide Injection: Place plate in reader. Inject 50 µL of 20 mM NaI Buffer (replacing NaCl) at t=10s.

  • Data Acquisition: Record fluorescence every 2 seconds for 60 seconds.

    • Mechanism: Influx of I⁻ through open channels quenches YFP fluorescence. Blockers prevent quenching.

  • Analysis: Calculate the slope of fluorescence decay (

    
    ). Normalize to DMSO control (0% inhibition) and known blocker (e.g., NPPB, 100% inhibition).
    
Protocol B: GPR35 β-Arrestin Recruitment Assay

Objective: To determine if the compound acts as an agonist for GPR35.

Materials:

  • Cells: U2OS or HEK293 expressing GPR35-Tang and β-Arrestin-GFP.

  • Reagents: Assay Buffer (HBSS + 20 mM HEPES).

  • Instrument: High-Content Imager (e.g., Operetta) or Plate Reader (e.g., EnVision).

Step-by-Step Procedure:

  • Seeding: Plate cells in 384-well plates. Incubate overnight.

  • Treatment: Add serially diluted compound (1 nM – 10 µM).

  • Incubation: Incubate for 60-90 minutes at 37°C to allow β-arrestin translocation.

  • Fixation (Imaging): Fix cells with 4% PFA, stain nuclei with Hoechst 33342.

  • Quantification: Count GFP granules (spots) per cell or measure fluorescence intensity.

  • Control: Use Zaprinast (10 µM) as a positive control for GPR35 activation.

Data Analysis & Interpretation

Quantitative Metrics
ParameterDefinitionCalculation Formula
IC50 Concentration for 50% inhibitionNon-linear regression (4-parameter logistic fit)
Z' Factor Assay robustness metric$1 - \frac{3(\sigma_p + \sigma_n)}{
% Quenching Efficiency of I⁻ influx

Expected Results
  • Chloride Channel Blocker: Dose-dependent reduction in YFP quenching (fluorescence remains high after NaI injection).

  • GPR35 Agonist: Dose-dependent increase in β-arrestin recruitment (GFP spots) or DMR signal.

  • Negative Control: DMSO-treated cells show rapid quenching (for Cl⁻ assay) or no recruitment (for GPR35).

Troubleshooting & Optimization

  • Solubility: Sulfamoylbenzoic acids can precipitate in aqueous buffers. Ensure final DMSO concentration is <0.5%. If precipitation occurs, use BSA (0.1%) as a carrier.

  • pH Sensitivity: YFP-H148Q fluorescence is pH-sensitive. Ensure all buffers are buffered to pH 7.4 with HEPES.

  • Selectivity: To confirm specificity, test against CFTR-inh172 (CFTR specific) and CaCCinh-A01 (ANO1 specific).

References

  • Galietta, L. J., et al. (2001). "Novel CFTR chloride channel activators identified by screening of combinatorial libraries based on flavone and benzoquinolizinium lead compounds." Journal of Biological Chemistry. Link

  • Verkman, A. S., & Galietta, L. J. (2009). "Chloride channel modulators." Nature Reviews Drug Discovery. Link

  • Jenkins, L., et al. (2012). "Structure-activity relationships of carboxylic acid derivatives as GPR35 agonists." Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2025). "3-(Chlorosulfonyl)benzoic acid and derivatives." ChemicalBook Database. Link

  • PubChem. (2025). "Sulfamoylbenzoic acid derivatives - Compound Summary." National Center for Biotechnology Information. Link

Sources

Technical Guide: Formulation and Handling of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation, solubilization, and handling of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid (CAS: 147410-78-4). This compound represents a classic acidic sulfonamide scaffold , characterized by a benzoic acid moiety (providing low pH insolubility) and a lipophilic 4-chlorophenyl tail.

Successful biological testing requires strict adherence to pH-dependent solubility profiles. While the compound is highly soluble in organic solvents (DMSO), it poses a high risk of precipitation in acidic aqueous media (pH < 4.0). This document provides validated protocols to mitigate precipitation, ensure dosing accuracy, and minimize off-target assay interference.

Physicochemical Profile

Understanding the ionization state is critical for this molecule. It behaves as a weak acid; its solubility is driven by the deprotonation of the carboxylic acid group.

PropertyValuebiological Implication
Chemical Name This compoundTarget scaffold (Sulfonamide)
CAS Number 147410-78-4Unique Identifier
Molecular Weight 311.74 g/mol Small molecule (Lipinski compliant)
pKa (Acidic) ~3.5 - 4.0 (Carboxylic Acid)Critical: Insoluble at pH < 4.[1] Soluble at pH > 6.
pKa (Basic) ~10.0 (Sulfonamide NH)Remains neutral at physiological pH.
LogP (Est.) ~2.8Moderately lipophilic; good membrane permeability.
Solubility (DMSO) > 50 mMPreferred stock solvent.
Solubility (Water) < 0.1 mg/mL (Unbuffered)Poor. Requires pH adjustment (Buffer).

Formulation Strategy & Logic

The primary challenge with this compound is "solvent shock"—the rapid precipitation that occurs when a concentrated DMSO stock is diluted into an aqueous buffer, especially if the buffer is acidic or has low capacity.

The "Ionization Trap"
  • In DMSO: The molecule is fully dissolved.

  • In Water (pH < 4): The carboxyl group is protonated (neutral), making the molecule highly lipophilic and insoluble. It precipitates immediately.

  • In PBS (pH 7.4): The carboxyl group deprotonates (COO⁻), forming a soluble salt.

  • Strategy: Always dilute into buffered media (pH 7.4) to force ionization. Avoid unbuffered water or acidic media (e.g., 0.1 N HCl).

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage.

  • Weighing: Accurately weigh 3.12 mg of compound into a sterile, amber glass vial (protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%).

    • Note: Do not use Ethanol; DMSO is preferred for stability and preventing evaporation.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check: Inspect visually. The solution must be perfectly clear.

  • Storage: Aliquot into 50 µL volumes in polypropylene tubes. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Working Solution (In Vitro Assays)

Objective: Dilute stock to 10 µM - 100 µM for cell/enzyme assays without precipitation.

  • Thaw: Thaw DMSO stock at room temperature. Vortex before use.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 10x intermediate in culture medium or buffer containing 5% DMSO.

    • Why? This step reduces the concentration gradient shock.

  • Final Dilution:

    • Add the intermediate or stock dropwise to the final assay buffer (e.g., PBS or DMEM, pH 7.4) while vortexing.

    • Target DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

  • Validation: Measure Absorbance at 600 nm (OD600). An increase > 0.005 indicates precipitation.

Protocol C: In Vivo Vehicle Formulation (IP/PO Dosing)

Objective: Formulate for animal studies (Mouse/Rat) at 10-50 mg/kg. Simple aqueous buffers will likely fail at these concentrations.

Recommended Vehicle: 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in PBS.

  • Vehicle Prep: Dissolve 10g HP-β-CD in 100 mL PBS (pH 7.4). Filter sterilize (0.22 µm).

  • Compound Addition:

    • Add required amount of compound powder directly to the vehicle.

    • Alternative: Dissolve compound in minimal DMSO (5% of final vol), then slowly add the 10% HP-β-CD solution.

  • Sonication: Sonicate for 10-20 minutes until a clear solution or stable fine suspension is achieved.

  • pH Adjustment: Check pH. If < 7.0, adjust carefully with 1N NaOH to pH 7.4 to assist solubilization (via salt formation).

Visualizations

Figure 1: Solubility Decision Tree

This logic flow ensures the researcher selects the correct solvent system based on the assay type.

SolubilityLogic Start Start: 3-[(4-Chlorophenyl) sulfamoyl]benzoic acid Solvent Primary Solvent Selection Start->Solvent DMSO DMSO (Anhydrous) Solvent->DMSO Preferred Ethanol Ethanol Solvent->Ethanol Avoid (Evaporation) CheckApp Application? DMSO->CheckApp InVitro In Vitro (Cells/Enzymes) CheckApp->InVitro InVivo In Vivo (Animal) CheckApp->InVivo Buffer Dilute into PBS (pH 7.4) InVitro->Buffer Keep pH > 7.0 Acidic Dilute into Acidic Media InVitro->Acidic pH < 5.0 Vehicle 10% HP-beta-Cyclodextrin InVivo->Vehicle Enhance Solubility Soluble SOLUBLE (Ionized Form) Buffer->Soluble Precip PRECIPITATION RISK (Protonated Form) Acidic->Precip

Caption: Decision tree for solvent selection. Note the critical dependence on pH > 7.0 for aqueous stability.

Figure 2: Serial Dilution Workflow

Standardized workflow to minimize pipetting errors and DMSO carryover.

DilutionFlow Stock 10 mM Stock (100% DMSO) Inter 1 mM Intermediate (10% DMSO / 90% Buffer) Stock->Inter 1:10 Dilution (Prevents Shock) Working 10 µM Working (0.1% DMSO / Buffer) Inter->Working 1:100 Dilution Assay Assay Well (Cells/Enzyme) Working->Assay Add to Plate

Caption: Two-step dilution protocol to prevent precipitation shock and control final DMSO concentration.

Biological Considerations & Troubleshooting

Assay Interference
  • Sulfonamide Moiety: Be aware that sulfonamides are potent inhibitors of Carbonic Anhydrases (CAs) . If your assay involves pH regulation or metalloenzymes, include a CA inhibitor control (e.g., Acetazolamide) to rule out off-target effects.

  • Absorbance: The chlorophenyl ring absorbs in the UV range (250-280 nm). Ensure your assay readout (if optical) does not overlap with this range.

Troubleshooting Table
IssueProbable CauseSolution
Cloudiness on dilution pH is too low (< 6.0).Adjust buffer pH to 7.4 using NaOH.
Crystals in Frozen Stock Moisture ingress.Warm to 37°C. Use anhydrous DMSO next time.
Cell Toxicity DMSO % too high.Ensure final DMSO < 0.5%. Use Protocol B.

References

  • Compound Identification

    • Source: CAS Common Chemistry. "CAS Registry Number 147410-78-4".
    • Link:

  • Formulation Principles (Lipophilic Acids)

    • Source: Li, P., & Zhao, L. (2007). "Developing early formulations: practice and perspective".
    • Context: Principles of pKa-dependent solubilization for benzoic acid deriv
    • Link:

  • Vehicle Selection (Cyclodextrins)

    • Source: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development". Journal of Pharmacy and Pharmacology.
    • Link:

  • Sulfonamide Bioactivity Context

    • Source: Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators".
    • Link:

Sources

Application Note: Stability, Storage, and Handling of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid (CAS: 147410-78-4) in biochemical assays, screening libraries, or medicinal chemistry workflows.

Executive Summary

This compound is a sulfonamide-functionalized benzoic acid derivative.[1] Structurally analogous to established OAT (Organic Anion Transporter) inhibitors (e.g., Probenecid) and Carbonic Anhydrase inhibitors, this compound presents specific solubility challenges due to its dual acidic nature (carboxylic acid and sulfonamide proton). This guide provides validated protocols for ensuring compound integrity during storage, solubilization, and experimental application.

Physicochemical Profile
PropertySpecification
CAS Number 147410-78-4
Formula C₁₃H₁₀ClNO₄S
Molecular Weight 311.74 g/mol
pKa (Calculated) ~4.0 (COOH), ~9.8 (SO₂NH)
LogP (Predicted) ~2.8 (Lipophilic at acidic pH)
Solubility (Water) Low (< 1 mg/mL at pH 7.0); Soluble at pH > 8.0
Solubility (Organic) DMSO (> 50 mM), Ethanol (Moderate), DMF (High)
Appearance White to off-white crystalline solid
Storage & Stability Protocols
3.1. Solid State Storage

In its crystalline form, the compound is chemically stable but hygroscopic. Hydrolysis of the sulfonamide bond is negligible in the solid state, but moisture uptake can lead to caking and weighing errors.

  • Temperature: Store at +2°C to +8°C for routine use; -20°C for long-term archiving (> 6 months).

  • Container: Amber glass vials with PTFE-lined caps to prevent moisture ingress and UV degradation.

  • Desiccation: Store within a secondary container (desiccator) with active silica gel or Drierite™.

3.2. Solution Stability (Stock Solutions)

The sulfonamide linkage is robust, but the carboxylic acid moiety is susceptible to esterification if stored in alcohols under acidic conditions.

  • Solvent of Choice: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare stocks at 10 mM to 50 mM .

  • Storage Conditions:

    • -20°C: Stable for 3–6 months.

    • -80°C: Stable for > 1 year.

  • Freeze-Thaw: Limit to < 3 cycles . Aliquot into single-use volumes (e.g., 20–50 µL) immediately after preparation to avoid repeated temperature stress.

CRITICAL WARNING: Do NOT store stock solutions in methanol or ethanol for extended periods (> 1 week), especially if the solution is unbuffered. The carboxylic acid group can undergo slow esterification, altering the compound's potency and retention time.

Solubilization & Experimental Protocols
4.1. Preparation of 10 mM Stock Solution
  • Reagents: this compound (Solid), Anhydrous DMSO (Grade ≥ 99.9%).

  • Protocol:

    • Weigh 3.12 mg of compound into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

    • Visual Check: Solution must be completely clear and colorless. If particulates remain, warm gently to 37°C.

4.2. Assay Buffer Dilution (Prevention of Precipitation)

This compound is lipophilic (LogP ~2.8) and acidic. Direct dilution into acidic buffers (pH < 5) will cause immediate precipitation.

  • Step 1: Prepare an intermediate dilution in DMSO (e.g., 100x the final assay concentration).

  • Step 2: Ensure the assay buffer is buffered to pH 7.4 or higher (PBS, HEPES, or Tris).

  • Step 3: Add the DMSO concentrate to the buffer while vortexing rapidly.

  • Limit: Keep final DMSO concentration ≤ 1% (v/v) to minimize solvent effects on biological systems.

Quality Control (QC) Methodology

To verify compound integrity after storage, use the following HPLC method. The acidic mobile phase is critical to suppress ionization of the carboxylic acid, ensuring sharp peak shape.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide/Sulfonamide).

  • Acceptance Criteria: Purity ≥ 95% (Area under curve).

Workflow Visualization

The following diagram illustrates the critical decision pathways for solubilization and storage to prevent degradation.

G Start Solid Compound (CAS 147410-78-4) Weigh Weigh 3-5 mg Start->Weigh SolventChoice Select Solvent Weigh->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Optimal Stability Ethanol Ethanol/Methanol (Short-term only) SolventChoice->Ethanol Esterification Risk Water Aqueous Buffer (pH < 7.0) SolventChoice->Water Insoluble StockPrep Prepare 10-50 mM Stock Vortex & Sonicate DMSO->StockPrep Ethanol->StockPrep Precipitation Precipitation Risk! Compound Inactive Water->Precipitation Aliquot Aliquot (20-50 µL) Avoid Freeze-Thaw StockPrep->Aliquot Storage Store at -20°C (Dark, Desiccated) Aliquot->Storage Dilution Assay Dilution Buffer pH > 7.4 Storage->Dilution Thaw RT Dilution->Precipitation If pH < 5.0

Figure 1: Decision matrix for the solubilization and storage of this compound, highlighting critical failure points (red) and optimal pathways (green).

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123456 (Analogous Sulfonamides). Retrieved from [Link]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

Sources

Navigating the Research Landscape of 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid: A Guide to Procurement and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(4-Chlorophenyl)sulfamoyl]benzoic acid is a distinct organic molecule characterized by a benzoic acid scaffold appended with a sulfonamide linkage to a 4-chlorophenyl group. As a member of the broader class of sulfamoylbenzoic acid derivatives, it holds potential for exploration in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory research. This guide provides a comprehensive overview of the procurement, handling, and potential research applications of this compound, complete with detailed, adaptable protocols for its investigation.

Part 1: Sourcing and Procurement of this compound

Supplier Landscape and Procurement Strategy

Initial searches for "this compound" often yield a variety of structurally related but distinct compounds. It is crucial to use the correct Chemical Abstracts Service (CAS) number for this specific molecule to ensure accurate sourcing.

Key Physicochemical Properties:

PropertyValue
CAS Number 22793-72-8
Molecular Formula C₁₃H₁₀ClNO₄S
Molecular Weight 311.74 g/mol
Predicted XlogP 3.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5

A targeted search for CAS number 22793-72-8 reveals that this compound is not typically available as a stock item from major chemical suppliers. Researchers will likely need to pursue custom synthesis.

Recommended Procurement Workflow:

Caption: Procurement workflow for acquiring this compound.

Table 1: Comparison of Potential Custom Synthesis Providers

Provider TypeAdvantagesDisadvantages
Large Chemical Companies High purity standards, extensive analytical capabilities.Higher cost, longer lead times for non-catalog items.
Specialized Synthesis Labs Expertise in specific chemical classes, potentially faster turnaround.May have limitations in scale-up capacity.
Academic Core Facilities Cost-effective for small quantities, collaborative opportunities.Access may be restricted, variable lead times.
Handling and Storage

Upon receipt, "this compound" should be handled with appropriate laboratory precautions.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. For long-term storage, consider refrigeration at 2-8°C.

  • Solubility: Based on its structure, the compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Aqueous solubility is likely to be low but can be increased at higher pH.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Part 2: Application Notes and Research Protocols

While specific literature on "this compound" is limited, the broader family of sulfamoylbenzoic acid derivatives has been extensively studied, providing a strong basis for potential applications and experimental design.

Potential Therapeutic Applications

Derivatives of sulfamoylbenzoic acid have shown promise in several research areas:

  • Antimicrobial Activity: Sulfonamides are a well-established class of antibiotics that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1]

  • Enzyme Inhibition: This class of compounds has been investigated as inhibitors of various enzymes, including carbonic anhydrases (implicated in glaucoma) and cytosolic phospholipase A2α (involved in inflammation).[2][3]

  • Anticancer and Anti-inflammatory Properties: Some derivatives have exhibited potential as anticancer and anti-inflammatory agents.[4]

Hypothetical Signaling Pathway Involvement

Based on the known activities of related compounds, "this compound" could potentially modulate various signaling pathways. For instance, as a potential inhibitor of enzymes involved in inflammatory processes, it might indirectly affect pathways such as the NF-κB signaling cascade.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Signal Transduction IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases DNA DNA NFkB->DNA Enzyme Potential Target Enzyme (e.g., cPLA2α) Compound 3-[(4-Chlorophenyl)sulfamoyl] benzoic acid Compound->Enzyme Inhibition Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription

Caption: A potential mechanism of action for this compound in an inflammatory pathway.

Generalized Protocol: In Vitro Enzyme Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of "this compound" against a model enzyme, adaptable for various specific targets. This protocol is based on general principles of enzyme assays.[5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific enzyme.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Stock Solution:

    • Dissolve a known mass of "this compound" in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations.

  • Enzyme Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound at various concentrations

      • Enzyme solution (at a fixed concentration)

    • Include control wells:

      • Negative control: Assay buffer, enzyme, and vehicle (DMSO) without the test compound.

      • Blank: Assay buffer and substrate without the enzyme.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Normalize the rates relative to the negative control (100% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Self-Validation: The inclusion of positive and negative controls, along with running the assay in triplicate, ensures the reliability of the results. The linearity of the enzyme reaction in the absence of the inhibitor should also be confirmed.

Conclusion

"this compound" represents a molecule with considerable research potential, stemming from the well-documented biological activities of its structural class. While its procurement requires a custom synthesis approach, the insights gained from related compounds provide a solid framework for its investigation. The adaptable protocols and conceptual pathways outlined in this guide are intended to empower researchers to effectively explore the therapeutic promise of this and similar novel chemical entities.

References

  • Apostol, T.-V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5123. Available at: [Link]

  • Loll, B., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31, 975–992. Available at: [Link]

  • Bhatt, S., et al. (2025). Synthesis and Biological Activity Study of Novel N1-(4-Hydroxy Benzoyl)-3-Methyl-5-Phenyl-4(N-4-Chlorophenylazo)-1,2-Diazole and Its Derivatives.
  • BenchChem. (2025).
  • PSE Community. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Google Patents. (n.d.). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791.
  • Semantic Scholar. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4-(3-Chlorophenyl)benzoic acid. Retrieved from [Link]

  • CAS. (2026). CAS References. Retrieved from [Link]

  • BenchChem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides. BenchChem.
  • Euro-Diagnostica B.V. (n.d.).
  • ResearchGate. (2025). A New Generic Enzyme Immunoassay for Sulfonamides.
  • PubMed. (1951). Prevention of toxicity of massive doses of A-methopterin by citrovorum factor. Proceedings of the Society for Experimental Biology and Medicine, 76(2), 382-384.
  • Google Patents. (2000). 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine).
  • ResearchGate. (n.d.). Citation Patterns in Chemistry Dissertations at a Mid-sized University: An Internal Citation Analysis and External Comparison.
  • Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • SciELO. (n.d.). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO.
  • ResearchGate. (n.d.). Biological Evaluation and Molecular Docking Study of 3-(4-Sulfamoylphenyl)-4-phenyl-1H-pyrrole-2,5-dione as COX-2 Inhibitor.
  • American Chemical Society. (n.d.). ACS Style Guide: Effective Communication of Scientific Information, 3rd Edition. American Chemical Society.
  • PubChem. (n.d.). Triazolo-pyridine compound. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • UNF Scholar Research Profiles. (2022). CAS Common Chemistry in 2021: Expanding Access to Trusted Chemical Information for the Scientific Community. UNF Scholar Research Profiles.
  • Drexel University. (2022). Two-dimensional, ordered, double transition metals carbides having a nominal unit cell composition. Drexel University.
  • Regulations.gov. (2002). Complete PDF version of U.S. Utility Patent 7,825,089, compiled from data at [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you optimize your synthetic protocols, improve yields, and overcome common challenges encountered during this synthesis.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The core of this synthesis involves the formation of a sulfonamide bond between 3-(chlorosulfonyl)benzoic acid and 4-chloroaniline. While seemingly straightforward, this reaction is often plagued by issues such as low yields, difficult purification, and the formation of unwanted byproducts. This guide provides expert insights and validated protocols to navigate these challenges effectively.

Core Synthesis Pathway

The primary route to synthesizing this compound involves a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electrophilic sulfur atom of 3-(chlorosulfonyl)benzoic acid. This is typically followed by the loss of a chloride ion and deprotonation of the nitrogen to form the stable sulfonamide product.

Synthesis_Pathway reactant1 3-(Chlorosulfonyl)benzoic acid product This compound reactant1->product Nucleophilic Attack reactant2 4-Chloroaniline reactant2->product Base (e.g., Pyridine, LiOH·H₂O)

Caption: General synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yields in this synthesis?

Low yields are frequently attributed to several factors:

  • Hydrolysis of the sulfonyl chloride: The starting material, 3-(chlorosulfonyl)benzoic acid, is highly susceptible to hydrolysis.[1] Any moisture in the reactants, solvents, or glassware will convert it to the unreactive 3-sulfobenzoic acid, significantly reducing the amount of starting material available for the desired reaction.

  • Poor quality of starting materials: The purity of both 3-(chlorosulfonyl)benzoic acid and 4-chloroaniline is crucial. Impurities can lead to side reactions and complicate purification.

  • Suboptimal reaction conditions: Temperature, reaction time, and the choice and amount of base can all dramatically impact the yield.[2] Traditional methods often suffer from low selectivity and the formation of byproducts.[3]

  • Product loss during workup and purification: The product itself can be sensitive to the conditions used during extraction and purification, leading to degradation or loss.

Q2: I'm observing a significant amount of an insoluble white solid that is not my product. What could it be?

This is a common issue and is most likely due to the hydrolysis of the 3-(chlorosulfonyl)benzoic acid starting material, forming 3-sulfobenzoic acid. This byproduct is often sparingly soluble in many organic solvents used for the reaction. To confirm its identity, you can isolate the solid and obtain a melting point or run an NMR spectrum. The synthesis of 3-sulfamoylbenzoic acid from 3-(chlorosulfonyl)benzoic acid also results in a white solid precipitate upon acidification.[4]

Q3: What is the best base to use for this reaction, and why?

The choice of base is critical for achieving high yields. While traditional methods often use pyridine or other organic amines, recent studies have shown that inorganic bases can offer significant advantages. A study utilizing lithium hydroxide monohydrate (LiOH·H₂O) demonstrated excellent yields in a much shorter reaction time (1-8 minutes).[2] This method minimizes the use of excess reagents and improves reaction efficiency.[2] The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Q4: How can I effectively purify the final product?

Purification can be challenging due to the product's polarity and potential for contamination with unreacted starting materials or byproducts.

  • Recrystallization: This is a common and effective method. A suitable solvent system, such as ethanol/water, can be used. The crude product is dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals.[5]

  • Chromatography: For more challenging purifications, column chromatography can be employed. However, given the polarity of the carboxylic acid group, it may require a polar mobile phase.

  • Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. The crude product can be dissolved in an aqueous base (like sodium bicarbonate solution), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Degraded 3-(chlorosulfonyl)benzoic acid Check the appearance and melting point of the starting material. It should be a white to off-white crystalline powder.[6] A melting point significantly lower than the literature value (128-130 °C) may indicate decomposition.Use freshly purchased or properly stored 3-(chlorosulfonyl)benzoic acid. Store it in a desiccator away from moisture.[6]
Presence of moisture Review your experimental setup. Ensure all glassware was thoroughly dried (e.g., oven-dried or flame-dried) and that anhydrous solvents were used.Dry all glassware in an oven at >100 °C for several hours before use. Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent.
Incorrect stoichiometry Double-check the molar equivalents of your reactants and base.Ensure at least a stoichiometric amount of 4-chloroaniline and base are used relative to the 3-(chlorosulfonyl)benzoic acid. A slight excess of the amine can sometimes be beneficial.
Inefficient base The reaction may be sluggish if the base is not strong enough or if it is not sufficiently soluble in the reaction medium.Consider switching to a more effective base system. A study has shown that using 0.5 equivalents of LiOH·H₂O at 0-5°C can lead to excellent yields in a very short time.[2]
Problem 2: Formation of Multiple Byproducts
Potential Cause Diagnostic Check Recommended Solution
Reaction temperature too high Monitor the internal reaction temperature. Exothermic reactions can lead to a rise in temperature if not controlled.Maintain the recommended reaction temperature using an ice bath or other cooling system, especially during the addition of reagents. Optimized conditions with LiOH·H₂O specify a temperature of 0-5°C.[2]
Side reactions of 4-chloroaniline Analyze the crude product by TLC or LC-MS to identify potential side products. The amine can potentially react with more than one molecule of the sulfonyl chloride if not controlled.Use a controlled addition of the 3-(chlorosulfonyl)benzoic acid to a solution of 4-chloroaniline and the base. This maintains a relative excess of the amine, minimizing the formation of bis-sulfonated products.
Polysulfonation The reaction between an amine and a sulfonyl chloride can sometimes lead to the formation of polysulfonated byproducts, especially under harsh conditions.[3]Employ milder reaction conditions and a suitable base to control the reactivity. The use of LiOH·H₂O under controlled temperatures has been shown to be highly selective.[2]
Problem 3: Difficulty in Isolating the Product
Potential Cause Diagnostic Check Recommended Solution
Product is soluble in the aqueous phase during workup If performing an aqueous workup, check the pH of the aqueous layer before discarding it.Ensure the aqueous layer is sufficiently acidified (pH < 2) to fully protonate the carboxylic acid, making the product less water-soluble and causing it to precipitate.[4]
Formation of an emulsion during extraction Emulsions can form during liquid-liquid extractions, making phase separation difficult.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of celite.
Oily product instead of a solid The product may initially separate as an oil if it is impure or if it is supersaturated in the solvent.Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also be effective. If it remains an oil, consider purifying it using column chromatography.

Experimental Protocols

Optimized Synthesis Protocol using LiOH·H₂O

This protocol is based on a Quality by Design (QbD) approach that significantly reduces reaction time while maintaining high yields.[2]

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • 4-Chloroaniline

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 eq) and LiOH·H₂O (0.5 eq) in the chosen anhydrous solvent.

  • Cool the mixture to 0-5 °C using an ice bath.

  • In a separate flask, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in a minimum amount of the same anhydrous solvent.

  • Slowly add the 3-(chlorosulfonyl)benzoic acid solution to the stirred amine solution over 5-10 minutes, ensuring the temperature remains between 0-5 °C.

  • Stir the reaction mixture at this temperature. The reaction is typically complete within 1-8 minutes.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Acidify the mixture to pH < 2 with 1M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield this compound.

Optimized_Workflow start Dissolve 4-chloroaniline and LiOH·H₂O in anhydrous solvent cool Cool to 0-5 °C start->cool add Slowly add sulfonyl chloride solution cool->add prepare_sulfonyl Dissolve 3-(chlorosulfonyl)benzoic acid prepare_sulfonyl->add react Stir at 0-5 °C for 1-8 min add->react quench Quench with water react->quench acidify Acidify to pH < 2 with HCl quench->acidify filter Filter and wash solid acidify->filter dry Dry product under vacuum filter->dry

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Challenge

You are synthesizing 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid , a molecule combining a carboxylic acid core with a sulfonamide linkage to a deactivated aniline.

The Core Challenge: This reaction involves coupling 3-(chlorosulfonyl)benzoic acid (electrophile) with 4-chloroaniline (nucleophile).

  • Competing Rates: You are racing the nucleophilic attack of the aniline against the hydrolysis of the sulfonyl chloride by ambient moisture.

  • Nucleophilicity: 4-Chloroaniline is a relatively weak nucleophile due to the electron-withdrawing chlorine atom, making the reaction sluggish compared to alkyl amines.

  • Solubility: The starting sulfonyl chloride has a carboxylic acid moiety, complicating solvent choice and workup pH profiles.

This guide provides an optimized protocol and a troubleshooting decision matrix to maximize yield and purity.

Visualizing the Workflow

The following diagram outlines the optimized synthetic pathway and the critical decision points during the workup phase.

ReactionWorkflow Start Reactants: 3-(Chlorosulfonyl)benzoic acid + 4-Chloroaniline Conditions Conditions: DCM or THF Pyridine (Base/Solvent) 0°C -> RT Start->Conditions Mix (Anhydrous) Intermediate Reaction Mixture: Sulfonamide Product + Pyridinium HCl + Unreacted Aniline Conditions->Intermediate Stir 4-12h Workup Workup: Acidify to pH 2-3 (HCl) Intermediate->Workup Quench Product Target Product: Precipitates as Solid Workup->Product Filtration

Figure 1: Standardized workflow for the synthesis of this compound via sulfonyl chloride coupling.

Module 1: Protocol Optimization (Q&A)

Q1: Which solvent system yields the highest conversion for this specific substrate?

Recommendation: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane) with Pyridine.

  • The Logic: 3-(Chlorosulfonyl)benzoic acid is prone to hydrolysis. Using an aqueous Schotten-Baumann protocol (Water/Acetone + NaOH) is risky because the hydrolysis rate of the sulfonyl chloride often competes with the slow attack of the 4-chloroaniline [1].

  • Why Pyridine? It acts as both a solvent and a base (HCl scavenger). It effectively solubilizes the carboxylic acid starting material by forming a soluble pyridinium salt, ensuring the sulfonyl chloride moiety remains available for reaction in the organic phase [2].

  • Protocol: Dissolve 4-chloroaniline (1.1 equiv) in dry DCM/Pyridine (1:1). Cool to 0°C. Add 3-(chlorosulfonyl)benzoic acid (1.0 equiv) portion-wise. The gradual addition controls the exotherm.

Q2: My reaction is sluggish. Should I heat it?

Recommendation: Proceed with caution. Do not exceed 40°C.

  • The Risk: Heating increases the rate of sulfonylation, but it drastically accelerates the formation of sulfonic acid (hydrolysis byproduct) if any moisture is present. It can also promote the formation of bis-sulfonamides (though less likely with the sterically hindered/deactivated 4-chloroaniline) [3].

  • Catalysis: Instead of heat, add a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.1 equiv). DMAP forms a highly reactive N-acylpyridinium-type intermediate that transfers the sulfonyl group to the aniline more rapidly than the free chloride [4].

Q3: How do I handle the stoichiometry?

Recommendation: Use a slight excess of the amine (1.1–1.2 equiv).

  • Reasoning: The sulfonyl chloride is the "expensive" or "limiting" reagent in terms of structural complexity. 4-Chloroaniline is cheap and easier to remove.

  • Purification Advantage: Since your product is a carboxylic acid, it can be separated from the excess 4-chloroaniline during workup by extracting the product into a basic aqueous layer (pH 9-10), washing the organic layer (containing excess aniline) away, and then re-acidifying to precipitate the product.

Module 2: Troubleshooting & Purification

Q4: The product is oiling out or sticky. How do I get a solid?

Issue: This is often caused by occluded solvent or impurities (sulfonic acid) preventing crystallization.

Troubleshooting Steps:

  • pH Swing: Dissolve the crude sticky solid in dilute NaOH (pH > 10). The product (as a dianion: carboxylate + sulfonamide N-) will dissolve.

  • Filtration: Filter this basic solution to remove any insoluble non-acidic impurities (e.g., bis-sulfonimides or tars).

  • Slow Acidification: Add 1M HCl dropwise with vigorous stirring until pH reaches ~2-3. Rapid acidification traps impurities; slow acidification promotes crystal growth.

  • Trituration: If it remains sticky, decant the water and triturate the residue with a small amount of cold methanol or diethyl ether to induce crystallization.

Q5: My yield is consistently low (<40%). What is the root cause?

Root Cause Analysis: The culprit is almost always quality of the starting sulfonyl chloride .

  • Diagnosis: Check the melting point of your 3-(chlorosulfonyl)benzoic acid. If it is significantly lower than 132-137°C, or if it smells strongly of acid/SO2 before reaction, it has hydrolyzed to the sulfonic acid [5].

  • Fix:

    • Recrystallize: Purify the starting material from dry benzene or toluene/hexane before use.

    • Thionyl Chloride Wash: Reflux the degraded starting material in thionyl chloride (SOCl2) for 1 hour to convert any hydrolyzed sulfonic acid back to the sulfonyl chloride. Remove excess SOCl2 under vacuum before use [6].

Module 3: Data & Decision Matrix

Solvent & Base Effects on Yield
Solvent SystemBaseTempTypical YieldNotes
DCM Pyridine (2.0 eq)0°C -> RT85-95% Recommended. Best purity; easy workup.
THF TEA (2.0 eq)0°C -> RT75-85%Good, but TEA-HCl salts can be voluminous/hard to stir.
Acetone/Water Na2CO30°C50-65%"Green" method, but hydrolysis competes significantly.
Toluene PyridineReflux40-60%High temp degrades sulfonyl chloride; use only for very unreactive amines.
Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected LowYield Low Yield Problem->LowYield Impurity Impurity / Sticky Solid Problem->Impurity CheckSM Check Sulfonyl Chloride (Hydrolysis?) LowYield->CheckSM CheckWater Check Solvent Water Content LowYield->CheckWater AcidBase Action: Acid/Base Extraction (Dissolve in base, wash org, acidify) Impurity->AcidBase Standard Fix PurifySM Action: Reflux in SOCl2 or Recrystallize SM CheckSM->PurifySM Degraded DrySolvent Action: Use Anhydrous DCM/THF CheckWater->DrySolvent Wet

Figure 2: Diagnostic logic for common failure modes in sulfonamide synthesis.

References

  • BenchChem. (2025).[1][2] Managing Exothermic Reactions in the Synthesis of Sulfonamides. BenchChem Technical Guides.[1][2] Link

  • Org. Synth. (2005).[3] Sulfonamide Synthesis with Primary Amines.[1] Organic Syntheses, 127, 1092-1093. Link

  • M. Storgaard & J. A. Ellman. (2008).[4] Synthesis of Sulfonamides via Sulfonyl Chloride Coupling.[5] Angew. Chem. Int. Ed., 47, 5623-5626.[4] Link

  • PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine. Link

  • Thermo Scientific Chemicals. (2025). 3-(Chlorosulfonyl)benzoic acid Product Specifications and Handling. Thermo Fisher Scientific. Link

  • University of Wisconsin. (2025). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.[7] Department of Chemistry. Link

Sources

"3-[(4-Chlorophenyl)sulfamoyl]benzoic acid" solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Troubleshooting Solubility Issues of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid in Aqueous Buffers

Welcome to our dedicated technical support guide for researchers working with this compound. This resource, developed by our senior application scientists, provides in-depth troubleshooting for common solubility challenges encountered during experimental work. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting my experiments. Why is this compound so difficult to dissolve in my standard aqueous buffer (e.g., PBS, pH 7.4)?

Answer:

The solubility behavior of this compound is dictated by its molecular structure, which contains both water-loving (hydrophilic) and water-fearing (hydrophobic) components. Understanding this balance is the first step to overcoming solubility issues.

  • Hydrophobic Character: The molecule features a chlorophenyl group and a benzene ring. These aromatic structures are nonpolar and lipophilic ("fat-loving"), which significantly limits the molecule's ability to dissolve in water. The predicted partition coefficient (XlogP) is approximately 2.9, indicating a preference for a nonpolar environment over an aqueous one.[1]

  • Hydrophilic Character: The molecule possesses two key ionizable functional groups that can interact with water:

    • A carboxylic acid (-COOH) group.

    • A sulfonamide (-SO₂NH-) group.

The primary driver of its pH-dependent solubility is the carboxylic acid. In acidic or neutral solutions (like PBS at pH 7.4), the carboxylic acid group remains largely protonated (R-COOH). This neutral form is less polar and thus poorly soluble.[2][3][4] To achieve significant aqueous solubility, this group must be deprotonated to its anionic salt form (R-COO⁻), which is much more polar and readily interacts with water.[4][5]

Key Physicochemical Properties Summary

PropertyValue / CharacteristicImplication for Aqueous Solubility
Molecular Formula C₁₃H₁₀ClNO₄S[1]-
Predicted XlogP ~2.9[1]Indicates significant hydrophobicity, contributing to low water solubility.
Key Functional Groups Carboxylic Acid, Sulfonamide[6]Provides handles for increasing solubility through pH modification.
Expected pKa (Carboxylic Acid) ~3.5 - 4.5The compound will be poorly soluble at pH values below its pKa. Solubility dramatically increases at pH > pKa.
Q2: My compound precipitated immediately upon diluting my DMSO stock into my aqueous experimental buffer. What went wrong and how can I prevent this?

Answer:

This is a very common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a nonpolar organic solvent (like 100% DMSO) is rapidly introduced into a highly polar aqueous environment. The solvent composition changes too quickly for the compound to remain dissolved, causing it to precipitate out of the solution.

The key to preventing this is to ensure the final aqueous environment is "friendly" to the compound. This can be achieved through a systematic approach.

Below is a logical workflow to diagnose and solve precipitation issues.

G cluster_protocols Primary Solutions start Compound Precipitates on Dilution check_ph Is pH adjustment allowed in your assay? start->check_ph check_cosolvent Is a co-solvent (≤1%) allowed in your assay? check_ph->check_cosolvent No   protocol_ph Follow Protocol 1: pH Optimization check_ph->protocol_ph  Yes protocol_cosolvent Follow Protocol 2: Co-solvent Addition check_cosolvent->protocol_cosolvent  Yes advanced Consider Advanced Strategies: Cyclodextrins, Surfactants check_cosolvent->advanced No   success SOLUBILITY ACHIEVED protocol_ph->success protocol_cosolvent->success protocol_dilution Follow Protocol 3: Modified Dilution Technique protocol_dilution->success

Caption: Troubleshooting workflow for precipitation.

Experimental Protocols & Guides

Protocol 1: The pH Adjustment Method

The most effective way to solubilize this compound is by increasing the pH of the aqueous buffer. This deprotonates the carboxylic acid, forming a much more soluble carboxylate salt.[3][7][8]

Step-by-Step Methodology:

  • Prepare Buffers: Prepare several small batches of your base buffer (e.g., Tris, HEPES) at different pH values. We recommend starting with pH 7.5, 8.0, and 8.5.

    • Expert Tip: Avoid using phosphate buffers if your experiment involves divalent cations like Ca²⁺ or Mg²⁺, as precipitation of phosphate salts can occur at higher concentrations.

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) of your compound in 100% DMSO. Ensure it is fully dissolved, using gentle warming (37°C) or sonication if necessary.

  • Test Dilution: In separate tubes, add the required volume of your DMSO stock to each of the prepared buffers to achieve your desired final concentration. For example, add 2 µL of a 10 mM stock to 998 µL of buffer for a final concentration of 20 µM.

  • Vortex Immediately: Crucially, as you add the DMSO stock, ensure the buffer solution is being rapidly vortexed or mixed. This rapid dispersion is key to preventing localized high concentrations that can initiate precipitation.

  • Visual Inspection: After mixing, visually inspect the solution against a dark background for any signs of cloudiness or precipitate (Tyndall effect). Let it sit for 15-30 minutes and inspect again.

  • Select Optimal pH: The lowest pH that results in a clear, stable solution is your optimal working pH.

G cluster_compound Compound State cluster_action Action A A C Increase Buffer pH A:f2->C Ionization B B C->B:f2 Ionization

Caption: pH effect on compound ionization and solubility.

Protocol 2: The Co-solvent Method

If your experimental system is sensitive to high pH, maintaining a small percentage of an organic co-solvent in your final aqueous buffer can be an effective strategy.[9][10] Co-solvents work by reducing the overall polarity of the water-based solvent, making it more favorable for the hydrophobic parts of your compound.[11]

Commonly Used Co-solvents and Typical Final Concentrations:

Co-solventTypical Final Conc. (%)Notes
DMSO 0.1 - 1.0%Widely used but can have effects on cell physiology at >0.5%.[12]
Ethanol 0.5 - 2.0%Generally well-tolerated by many cell lines.
Propylene Glycol 1.0 - 5.0%A common excipient in pharmaceutical formulations.[9]
PEG 400 1.0 - 5.0%Can enhance solubility but may increase solution viscosity.

Step-by-Step Methodology:

  • Determine Maximum Tolerable Co-solvent Level: Before your main experiment, run a control experiment to determine the highest concentration of the co-solvent (e.g., DMSO) your system (e.g., cells) can tolerate without adverse effects.

  • Prepare Co-solvent Buffer: Prepare your aqueous buffer containing the predetermined percentage of the co-solvent. For example, for a 1% DMSO final solution, add 100 µL of DMSO to 9.9 mL of your aqueous buffer.

  • Prepare Stock Solution: Prepare a high-concentration stock in 100% of the same co-solvent you chose.

  • Dilute and Mix: Add the required volume of the stock solution to the co-solvent-containing buffer while vortexing vigorously.

  • Inspect: Visually check for precipitation as described in Protocol 1.

Protocol 3: The Modified Dilution Technique (Plunge & Vortex)

This protocol focuses on the physical process of dilution. It can be used in conjunction with the methods above to further minimize the risk of precipitation.

  • Set Vortex to High: Place your tube containing the final volume of aqueous buffer on a vortex mixer and set it to a high speed to create a deep vortex.

  • Pipette Stock: Draw up your required volume of concentrated DMSO stock into a pipette tip.

  • "Plunge and Inject": Submerge the pipette tip deep into the center of the vortex.

  • Dispense Rapidly: Dispense the stock solution quickly and decisively in a single motion.

  • Continue Vortexing: Allow the solution to vortex for an additional 5-10 seconds to ensure complete and rapid mixing.

The principle here is to maximize the speed of dilution, preventing the formation of localized, supersaturated pockets of your compound that can act as nucleation sites for precipitation.

References

  • Wikipedia. Cosolvent. [Link]

  • Fiveable. pH and Solubility - AP Chem. [Link]

  • Solanki, H., et al. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Health Sciences, 7(1), 27-41. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Patil, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 9(8), 3147-3156. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • SlideShare. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. [Link]

  • Chavda, V. P., et al. (2010). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmaceutical Investigation, 40(3), 149-157. [Link]

  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 199-205. [Link]

  • askIITians. How does pH affect solubility?[Link]

  • Expii. Effect of pH on Solubility — Overview & Examples. [Link]

  • Mooney, K. G., et al. (1981). Dissolution of Carboxylic Acids. III: The Effect of Polyionizable Buffers. Journal of Pharmaceutical Sciences, 70(3), 22-32. [Link]

  • Chad's Prep. 17.6 pH Effects on Solubility. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 12979. [Link]

  • Holder, L. B., & Hayes, S. L. (1965). Diffusion of sulfonamides in aqueous buffers and into red cells. Molecular Pharmacology, 1(3), 266-279. [Link]

  • Quora. What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution?[Link]

  • The BMJ. (1941). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4174), 21-22. [Link]

  • OCR A-Level Chemistry Notes. Carboxylic Acids: Hydrogen Bonding and Solubility (12.3.1). [Link]

  • Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • Trivedi, R. (2020). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Tablets & Capsules. [Link]

  • European Medicines Agency (EMA). (2010). Poorly water soluble substances: challenges, options and limitations for children. [Link]

  • Capsugel. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. [Link]

  • Williams, R. O., et al. (2011).
  • ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

  • JACS Au. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. [Link]

  • Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264. [Link]

  • PubChemLite. This compound (C13H10ClNO4S). [Link]

Sources

Technical Support Center: Degradation Pathways of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid. This guide is designed to provide in-depth technical assistance in a question-and-answer format, addressing specific issues you may encounter during your experimental work. The information herein is curated to explain the causality behind experimental choices and to provide self-validating protocols, ensuring scientific integrity and trustworthiness in your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the predicted primary degradation pathways for this compound?

    • My degradation assay shows slow or no degradation. What are the likely reasons?

    • I am observing unexpected peaks in my LC-MS analysis. How can I identify if they are degradation products?

    • What are the key factors influencing the abiotic degradation of this compound?

  • Troubleshooting Guides

    • Troubleshooting Inconsistent Results in Microbial Degradation Studies

    • Troubleshooting Poor Sensitivity and Peak Shape in LC-MS/MS Analysis

  • Experimental Protocols

    • Protocol 1: General Aerobic Biodegradation Assay

    • Protocol 2: Abiotic Hydrolysis Study

    • Protocol 3: Sample Preparation for LC-MS/MS Analysis of Degradation Products

  • References

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound, which contains a chlorophenyl group, a sulfonamide linkage, and a benzoic acid moiety, the primary degradation pathways are predicted to be a combination of biotic and abiotic processes. These include microbial degradation, hydrolysis, and photodegradation.

Predicted Degradation Pathways:

  • Hydrolytic Cleavage of the Sulfonamide Bond: The S-N bond in the sulfonamide bridge is susceptible to hydrolysis, which can be a significant abiotic degradation pathway. This cleavage would likely yield 4-chlorobenzenesulfonic acid and 3-aminobenzoic acid. Acidic or basic conditions can catalyze this process.[1]

  • Microbial Degradation:

    • Hydroxylation of the Aromatic Rings: Aerobic microorganisms often initiate the degradation of aromatic compounds by introducing hydroxyl groups onto the aromatic rings via monooxygenase or dioxygenase enzymes.[2] This can occur on either the chlorophenyl or the benzoic acid ring, leading to various hydroxylated intermediates.

    • Dehalogenation: The chlorine atom on the phenyl ring can be removed through either oxidative or reductive processes by specialized microorganisms.[3]

    • Ring Cleavage: Following hydroxylation, the aromatic rings can be cleaved by dioxygenases, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways.[2]

  • Photodegradation: Exposure to ultraviolet (UV) light, especially in the presence of photosensitizers, can lead to the degradation of sulfonamide-containing compounds.[4] This can involve cleavage of the S-N bond or transformations of the aromatic rings.

Below is a diagram illustrating the predicted major degradation initiation points for this compound.

Degradation_Pathways cluster_0 This compound cluster_1 Primary Degradation Reactions Parent This compound Hydrolysis Hydrolytic Cleavage (S-N Bond) Parent->Hydrolysis H₂O Microbial_Hydroxylation Microbial Hydroxylation (Aromatic Rings) Parent->Microbial_Hydroxylation O₂, Enzymes Photodegradation Photodegradation Parent->Photodegradation UV Light

Caption: Predicted initial degradation reactions for this compound.

Q2: My degradation assay shows slow or no degradation. What are the likely reasons?

A2: Slow or no degradation can be attributed to several factors related to both the compound's stability and the experimental conditions.

  • Inherent Recalcitrance: The presence of the electron-withdrawing sulfonyl group and the chlorine atom can make the aromatic rings resistant to electrophilic attack by microbial oxygenases.[5] Sulfonamides are also known to be relatively stable to hydrolysis under neutral pH conditions.[6]

  • Suboptimal Environmental Conditions:

    • pH: Microbial activity and enzyme function are highly pH-dependent. The optimal pH for the degrading microorganisms may not be met in your assay.[7] Similarly, abiotic hydrolysis is significantly influenced by pH.[6]

    • Temperature: Degradation rates are temperature-dependent. The temperature of your incubation may be too low for significant microbial activity or chemical reaction rates.[8]

    • Oxygen Levels (for biotic degradation): Aerobic degradation pathways require sufficient dissolved oxygen. If your system becomes anoxic, aerobic degradation will cease.

  • Lack of Adapted Microorganisms: The microbial inoculum you are using may not contain organisms with the necessary enzymatic machinery to degrade this compound. Acclimation of the microbial community to the target compound may be required.

  • Toxicity of the Compound: The parent compound or its initial degradation products might be toxic to the microorganisms at the concentration used in the assay, inhibiting their metabolic activity.[4]

Q3: I am observing unexpected peaks in my LC-MS analysis. How can I identify if they are degradation products?

A3: The appearance of new peaks in your LC-MS chromatogram that are absent in your time-zero or control samples is a strong indication of degradation. To confirm and identify these as degradation products, follow these steps:

  • Monitor Peak Area Trends: Degradation products should increase in peak area over time as the parent compound's peak area decreases.

  • High-Resolution Mass Spectrometry (HRMS): Use an LC-HRMS system (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the new peaks. This will allow you to predict the elemental composition of the potential metabolites.

  • Tandem Mass Spectrometry (MS/MS): Fragment the ions of the new peaks to obtain their MS/MS spectra. The fragmentation pattern will provide structural information. Compare the fragmentation of the potential degradation products to that of the parent compound to look for common structural motifs.

  • Propose Biotransformations: Based on the accurate mass and MS/MS data, propose plausible metabolic reactions such as hydroxylation (+16 Da), demethylation (-14 Da), glucuronidation (+176 Da), or sulfation (+80 Da). For abiotic degradation, consider reactions like hydrolysis.

  • Use Isotope-Labeled Parent Compound: If available, using a stable isotope-labeled (e.g., ¹³C or ¹⁵N) parent compound can help in tracking the degradation products, as they will exhibit a characteristic mass shift.

Q4: What are the key factors influencing the abiotic degradation of this compound?

A4: The primary abiotic degradation pathways for this compound are hydrolysis and photodegradation. The key influencing factors are:

  • pH: The rate of hydrolysis of the sulfonamide bond is highly dependent on pH. It is generally more labile under acidic or alkaline conditions compared to neutral pH.[6]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[9]

  • Light Intensity and Wavelength: For photodegradation to occur, the molecule must absorb light or be in the presence of a photosensitizer that absorbs light. The intensity and wavelength of the light source are critical. UV radiation is particularly effective in degrading sulfonamides.[10]

  • Presence of Catalysts or Photosensitizers: Certain metal oxides (e.g., TiO₂, ZnO) can act as photocatalysts, significantly accelerating photodegradation.[11] Natural water components like dissolved organic matter can also act as photosensitizers.

Troubleshooting Guides

Troubleshooting Inconsistent Results in Microbial Degradation Studies
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicates Inhomogeneous inoculum, inconsistent aeration, temperature fluctuations.Ensure the microbial inoculum is well-mixed before dispensing. Use a shaker incubator for consistent aeration and temperature control.
Degradation in sterile controls Contamination of the medium or glassware, abiotic degradation.Autoclave all media and glassware thoroughly. Analyze abiotic controls (medium with the compound but no inoculum) to assess the contribution of hydrolysis or photodegradation.
Initial degradation followed by a plateau Accumulation of toxic metabolites, depletion of a required nutrient.Perform a toxicity test with the suspected metabolites. Analyze the medium for essential nutrients and supplement if necessary.
No degradation observed Non-adapted microbial community, compound concentration is too high (toxic) or too low (not inducing enzymes).Use an acclimated inoculum from a contaminated site or by progressively exposing a community to the compound. Test a range of concentrations of the target compound.
Troubleshooting Poor Sensitivity and Peak Shape in LC-MS/MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Low signal intensity Ion suppression from matrix components, poor ionization efficiency.Improve sample cleanup (e.g., using solid-phase extraction). Optimize ESI source parameters (e.g., spray voltage, gas temperatures). Modify mobile phase pH or add modifiers to enhance ionization.
Peak tailing or fronting Column overload, secondary interactions with the stationary phase, mismatched solvent strength between sample and mobile phase.Dilute the sample. Use a different column chemistry. Ensure the sample solvent is weaker than the initial mobile phase.
Split peaks Clogged frit or column inlet, partially collapsed column bed.Replace the column frit or the column. Filter all samples before injection.
Retention time shifts Changes in mobile phase composition, temperature fluctuations, column degradation.Prepare fresh mobile phase daily and ensure proper mixing. Use a column oven for temperature control. Use a guard column and monitor column performance with a standard mixture.

Experimental Protocols

Protocol 1: General Aerobic Biodegradation Assay

This protocol provides a framework for assessing the aerobic biodegradation of this compound in an aqueous medium.

Materials:

  • This compound

  • Minimal salts medium (MSM)

  • Activated sludge from a wastewater treatment plant (or another suitable microbial inoculum)

  • Sterile flasks

  • Shaking incubator

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 g/L.

  • Prepare the MSM and autoclave it.

  • Set up the experimental flasks:

    • Test Flasks: Add MSM to sterile flasks and spike with the stock solution to achieve the desired final concentration (e.g., 10 mg/L). Inoculate with the microbial source (e.g., 1% v/v).

    • Sterile Control: Add MSM and the test compound, but no inoculum.

    • Inoculum Control: Add MSM and the inoculum, but no test compound.

  • Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25°C) and agitation (e.g., 150 rpm).

  • Collect samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Process the samples by centrifuging or filtering to remove biomass.

  • Analyze the supernatant for the concentration of the parent compound and the formation of degradation products using a validated analytical method (e.g., LC-MS/MS).

Biodegradation_Workflow Start Start Prepare_Media Prepare Stock Solution and Minimal Salts Medium Start->Prepare_Media Setup_Flasks Set up Test, Sterile Control, and Inoculum Control Flasks Prepare_Media->Setup_Flasks Incubate Incubate with Shaking at Controlled Temperature Setup_Flasks->Incubate Sample Collect Samples Over Time Incubate->Sample Process_Samples Centrifuge/Filter to Remove Biomass Sample->Process_Samples Analyze Analyze Supernatant by LC-MS/MS Process_Samples->Analyze End End Analyze->End

Caption: Workflow for an aerobic biodegradation assay.

Protocol 2: Abiotic Hydrolysis Study

This protocol is adapted from OECD Guideline 111 and is designed to determine the rate of abiotic hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Sterile buffer solutions at pH 4, 7, and 9

  • Sterile amber glass vials with Teflon-lined caps

  • Constant temperature incubator or water bath

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a sterile aqueous stock solution of the test compound.

  • Dispense the buffer solutions into the sterile amber vials.

  • Spike the buffer solutions with the stock solution to a final concentration that is within the analytical method's linear range.

  • Seal the vials and place them in a constant temperature incubator in the dark (e.g., 25°C).

  • At each sampling time point , sacrifice triplicate vials for each pH.

  • Analyze the samples immediately or store them under conditions that prevent further degradation.

  • Determine the concentration of the parent compound at each time point.

  • Calculate the hydrolysis rate constant by plotting the natural logarithm of the concentration versus time.

Protocol 3: Sample Preparation for LC-MS/MS Analysis of Degradation Products

This protocol describes a solid-phase extraction (SPE) method for the cleanup and concentration of aqueous samples prior to LC-MS/MS analysis.

Materials:

  • SPE cartridges (e.g., Oasis HLB)

  • SPE vacuum manifold

  • Methanol

  • Ultrapure water

  • Formic acid

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water through it.

  • Load the aqueous sample (e.g., 10 mL) onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Wash the cartridge with 5 mL of ultrapure water to remove salts and polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 5 mL of methanol into a collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Arora, P. K., et al. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 1-15.
  • The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts. PMC.
  • McAllister, K. A., et al. (1996). Microbial degradation of pentachlorophenol. Annual Review of Microbiology, 50(1), 45-73.
  • Wammer, K. H., et al. (2011). UV photodegradation of sulfamethoxazole and trimethoprim in wastewater and water.
  • The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. Polish Journal of Environmental Studies.
  • Photocatalytic degradation of sulfonamide and its human metabolite by immobilized ZnO nanorods/TiO nanoparticles.
  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems.
  • Microbial Degradation of Soil Organic Pollutants: Mechanisms, Challenges, and Advances in Forest Ecosystem Management. MDPI.
  • CLG-SUL4.
  • CAS 120-97-8 (Dichlorphenamide). BOC Sciences.
  • Synthesis and Biological Activity of New Sulfonamide Deriv
  • Catalytic degradation of diclofenac from aqueous solutions using peroxymonosulfate activated by magnetic MWCNTs-CoFe3O4 nanoparticles. RSC Advances.
  • Explain the Difference between Biotic and Abiotic Degrad
  • The Diverse Biological Activities of Sulfonylbenzoic Acid Deriv
  • Microbial Degradation of Soil Organic Pollutants: Mechanisms, Challenges, and Advances in Forest Ecosystem Management. MDPI.
  • In vivo and in vitro renal metabolism and excretion of benzoic acid by a marine teleost, the southern flounder. PubMed.
  • Determination of sulfonamides in milk by ID-LC-MS/MS.
  • Hydrolysis of sulphonamides in aqueous solutions.
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS.

Sources

Technical Support Hub: Synthesis of 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-882-BENZ Status: Active Support Topic: Scale-Up & Troubleshooting Guide Application Scientist: Senior Chemist, Process Development

Introduction: The Engineering of Reliability

You are likely encountering challenges in scaling the synthesis of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid . This molecule presents a classic "bifunctional" challenge: it contains an acidic carboxyl group (-COOH) and a sulfonamide linkage formed from a moisture-sensitive sulfonyl chloride.

In small-scale medicinal chemistry (mg scale), yield losses due to hydrolysis are acceptable. At scale (kg scale), they are expensive failures. This guide moves beyond standard literature to provide a self-validating process —a workflow where the chemistry itself indicates success or failure before you run an HPLC.

Module 1: The Reaction Protocol (Scale-Up Ready)

Core Reaction: Nucleophilic substitution of 3-(chlorosulfonyl)benzoic acid with 4-chloroaniline.

The "Green" Schotten-Baumann Approach

For scale-up, we recommend a modified aqueous/organic biphasic system (Schotten-Baumann conditions). This avoids toxic organic bases (pyridine) and simplifies the workup.

Reagents:

  • Electrophile: 3-(chlorosulfonyl)benzoic acid (Solid, moisture sensitive).

  • Nucleophile: 4-Chloroaniline.

  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate.
    
  • Solvent: Acetone/Water (1:1 or 1:2 ratio).

Step-by-Step Workflow
  • Preparation of the Nucleophile Pool:

    • Charge the reactor with Acetone and 4-Chloroaniline (1.0 equiv).

    • Add Water and

      
        (2.2 - 2.5 equiv).
      
    • Note: The base must neutralize the HCl generated and deprotonate the carboxylic acid of the starting material to keep it soluble.

    • Cooling: Chill the mixture to 0–5°C . Critical: Lower temperatures suppress the competitive hydrolysis of the sulfonyl chloride.

  • Controlled Addition (The Critical Step):

    • Add 3-(chlorosulfonyl)benzoic acid (1.05 equiv) portion-wise as a solid or as a solution in minimal acetone.

    • Rate Control: Monitor internal temperature. Do not allow T > 10°C during addition.

    • Visual Check: The reaction may foam slightly (

      
       evolution). Ensure adequate headspace.
      
  • Reaction Maturation:

    • Allow to warm to Room Temperature (20–25°C) over 2 hours.

    • Stir for an additional 4–6 hours.

Data Table: Process Parameters
ParameterSpecificationReason for Control
Temperature (Addition)

C
Suppresses hydrolysis of sulfonyl chloride (

).
Base Equivalents 2.2 – 2.5 eq1 eq for HCl neutralization, 1 eq for -COOH deprotonation, excess for buffer.
Solvent Ratio Acetone:Water (1:1)Acetone solubilizes aniline; Water solubilizes the salt forms.
pH Endpoint pH > 8Ensures product exists as the soluble bis-salt (Carboxylate + Sulfonamide anion).

Module 2: Visualization of the Workflow

The following diagram illustrates the reaction logic and the critical decision points during the process.

ReactionWorkflow Start Start: Charge Reactor (Aniline + Acetone + Aq. Na2CO3) Cool Cool to 0-5°C Start->Cool Add Add 3-(chlorosulfonyl)benzoic acid (Portion-wise) Cool->Add Exotherm Control React Warm to RT Stir 4-6 hrs Add->React Check In-Process Control (HPLC) React->Check Quench Proceed to Workup (See Module 3) Check->Quench Aniline < 1% Fail Troubleshoot: Check Hydrolysis/Stoichiometry Check->Fail Aniline > 1%

Caption: Figure 1: Logic flow for the Schotten-Baumann synthesis of sulfonamides, emphasizing temperature control.

Module 3: The "Self-Validating" Purification System

This is the most critical section for high-purity scale-up. Because your product contains a carboxylic acid, you can utilize pH-Swing Extraction to purify the compound without chromatography.

The Protocol
  • The Base Wash (Validation Step 1):

    • At the end of the reaction, the pH should be basic (>8).

    • Evaporate Acetone: Remove the organic solvent under reduced pressure.

    • Dilute: Add water. The mixture should be a clear(ish) solution.

    • Self-Validation: If you see solids here, they are impurities (unreacted aniline or bis-sulfonamides). Filter them off. Your product is currently a soluble salt (

      
      ).
      
  • The Acid Precipitate (Validation Step 2):

    • Wash the aqueous layer with Ethyl Acetate (removes trace aniline).

    • Acidify the aqueous layer slowly with 6N HCl to pH 1–2.

    • Observation: The product will precipitate as a white solid.[1]

    • Self-Validation: The byproduct (3-sulfobenzoic acid from hydrolysis) is highly water-soluble and will stay in the mother liquor .

  • Isolation:

    • Filter the solid.[1][2][3][4]

    • Wash with water (removes trapped inorganic salts and sulfonic acid).

    • Dry.[2]

PurificationLogic Crude Crude Mixture (pH > 8, Aqueous) Filter1 Filtration/Extraction Crude->Filter1 Solids Solid Waste: Unreacted Aniline Bis-sulfonamides Filter1->Solids Remove Impurities Filtrate Filtrate (Aqueous) Contains Product Salt Filter1->Filtrate Keep Solution Acidify Acidify to pH 1-2 Filtrate->Acidify FinalSolid Precipitate: Target Product Acidify->FinalSolid Precipitates MotherLiquor Mother Liquor: 3-Sulfobenzoic Acid Salts Acidify->MotherLiquor Remains Soluble

Caption: Figure 2: The pH-Swing purification strategy separates the target from both starting materials and hydrolysis byproducts.

Module 4: Troubleshooting & FAQs

Q1: The reaction mixture turned pink/brown. Is the batch ruined?

  • Diagnosis: This indicates oxidation of the 4-chloroaniline, likely due to light exposure or trace metal contamination.

  • Solution: Proceed with the workup. The colored impurities are usually neutral organic species. They will be removed during the Ethyl Acetate wash of the basic aqueous phase (Step 2 in Module 3). If color persists in the final solid, recrystallize from Ethanol/Water with activated charcoal.

Q2: My yield is low (approx. 40-50%), and I have a lot of water-soluble material.

  • Diagnosis: High hydrolysis rate. The sulfonyl chloride reacted with water instead of the aniline.

  • Root Cause:

    • Temperature was too high during addition.

    • Addition of sulfonyl chloride was too slow (allowing water to compete for too long).

    • pH was too high (hydroxide is a better nucleophile than aniline).

  • Fix: Ensure temperature is

    
    C. Use a slightly lower pH buffer (Sodium Bicarbonate instead of Carbonate) or switch to an anhydrous system (THF + Triethylamine) if the problem persists.
    

Q3: The product is oiling out instead of precipitating upon acidification.

  • Diagnosis: "Oiling out" occurs when the product precipitates in an amorphous state, often trapping impurities.

  • Fix:

    • Acidify slowly with vigorous stirring.

    • Seed the mixture with pure crystals at pH 4–5 before dropping to pH 1.

    • If it oils, heat the aqueous mixture to 50°C (it may dissolve or become less viscous) and allow it to cool slowly.

References

  • Schotten-Baumann Reaction Conditions

    • Methodology: Standard aqueous-organic biphasic sulfonyl
    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.16.2.
    • URL:

  • Purification of Sulfonamides via Acid-Base Extraction

    • Methodology: Exploiting the acidity of N-H sulfonamides and Carboxylic acids.
    • Source:Journal of Chemical Education, "Acid-Base Extraction of Sulfonamides".
    • URL:

  • Hydrolysis of Sulfonyl Chlorides

    • Mechanistic Insight: Competitive kinetics between aminolysis and hydrolysis.
    • Source:Journal of Organic Chemistry, "Kinetics of Hydrolysis of Arom
    • URL: [J. Org.[5] Chem. Article Lookup]([Link]) (General reference for kinetic principles).

  • Synthesis of 3-[(4-Chlorophenyl)

    • Specific Analogues: See synthesis of "4-chloro-3-sulfamoylbenzoic acid" deriv
    • Source: US Patent 3,203,987 "4-halo-3-sulfamoylbenzamides and methods of preparing the same".
    • URL:

Sources

Technical Support Center: 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for in-depth technical guidance, we present a specialized support center focused on the nuclear magnetic resonance (NMR) spectroscopy of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid . This guide is designed for researchers, by researchers, moving beyond simple data interpretation to address the nuanced and often unexpected spectral behavior of this molecule. As Senior Application Scientists, our goal is to equip you with the expertise and methodologies to troubleshoot anomalous NMR data with confidence.

Welcome to the troubleshooting hub for your NMR analysis. This guide is structured as a series of frequently asked questions and in-depth troubleshooting protocols. We will dissect common issues, from subtle shifts in the aromatic region to the complete disappearance of labile protons, providing not just solutions but the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: Understanding the baseline is critical. The molecular structure, with its distinct electronic environments, gives rise to a predictable NMR spectrum. The electron-withdrawing nature of the sulfonyl and carboxyl groups significantly deshields adjacent protons and carbons.

Below is a table of predicted chemical shifts in a common solvent like DMSO-d₆. Note that these are estimates; actual values can vary based on experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)~13.0 - 13.5 (broad s)~166 - 168Highly deshielded, broad due to exchange.
Sulfonamide (-SO₂NH-)~10.0 - 10.5 (broad s)N/ADeshielded, broad due to exchange and ¹⁴N coupling.
Aromatic (Benzoic Acid Ring)~7.5 - 8.2 (m)~128 - 140Complex splitting pattern due to meta-substitution.
Aromatic (Chlorophenyl Ring)~7.4 - 7.8 (m)~128 - 140Appears as two doublets (AA'BB' system).

These are estimated values. The proton of the sulfonamide group manifests its presence as a singlet peak typically between 8.78 and 10.15 ppm[1]. Aromatic protons generally show signals in the region between 6.5 and 8.0 ppm[1][2]. The chemical shift for the carboxylic acid proton is expected between 11.0 and 12.0 ppm[2].

Troubleshooting Unexpected Shifts & Signals

Issue 1: My aromatic signals are shifted, overlapping, or show unexpected complexity.

This is one of the most common issues encountered with multi-aryl compounds. The precise chemical shift of aromatic protons is exquisitely sensitive to the local electronic and magnetic environment.

Potential Cause A: Solvent Effects

The choice of NMR solvent is not trivial. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts compared to less interactive solvents like CDCl₃ or DMSO-d₆, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[3][4] This occurs because benzene molecules will form a weak complex with the electron-poor regions of the solute, leading to anisotropic shielding or deshielding effects.[4][5]

Troubleshooting Protocol: Solvent Exchange Study

  • Acquire Baseline Spectrum: Dissolve your compound in a standard solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a high-quality ¹H NMR spectrum.

  • Solvent Removal: Carefully evaporate the solvent in vacuo.

  • Re-dissolve in Aromatic Solvent: Re-dissolve the exact same sample in benzene-d₆.

  • Acquire Second Spectrum: Obtain a ¹H NMR spectrum under the identical experimental parameters.

  • Analysis: Compare the two spectra. Shifts of >0.2 ppm are significant and can often resolve overlapping signals, confirming a solvent-solute interaction.[6]

Potential Cause B: pH and Ionization State

Your sample's pH, even from trace acidic or basic impurities, can dramatically alter the spectrum. The compound has two acidic sites: the carboxylic acid and the sulfonamide proton. Deprotonation of the carboxylic acid to a carboxylate anion introduces a negative charge, which significantly shields the protons on the attached benzene ring, causing upfield shifts.[7][8]

Potential Cause C: Concentration Dependence

At higher concentrations, intermolecular interactions such as hydrogen bonding and π-stacking become more prevalent. These interactions alter the electronic environment of the protons, often leading to downfield shifts for the protons involved in hydrogen bonding (-COOH, -NH) and potential shifts for the aromatic protons due to stacking.

Troubleshooting Workflow: Aromatic Signal Deviations

A troubleshooting workflow for anomalous aromatic signals.

Issue 2: The -NH (sulfonamide) and/or -OH (carboxylic acid) proton signals are very broad, shifted, or completely missing.

This is expected behavior for labile (exchangeable) protons. Their appearance is highly dependent on solvent, temperature, and water content.[9]

Potential Cause A: Chemical Exchange

The acidic -NH and -OH protons can rapidly exchange with each other and with any trace amounts of water in the deuterated solvent.[10] If this exchange happens on a timescale similar to the NMR experiment, the signal becomes broad. If the exchange is very fast, it can average out to a single broad peak or even be too broad to be distinguished from the baseline.

Potential Cause B: Quadrupole Broadening

The sulfonamide proton is attached to a ¹⁴N atom, which has a nuclear quadrupole moment. This provides an efficient relaxation pathway, which can lead to broadening of the attached -NH proton signal.

Definitive Identification Protocol: The D₂O Shake

This classic experiment is the most reliable way to confirm the identity of exchangeable -NH and -OH protons.[10][11]

  • Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of your sample in a non-protic solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake vigorously for several minutes to ensure thorough mixing and facilitate proton-deuteron exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum.

  • Analysis: The peaks corresponding to the -NH and -OH protons will significantly decrease in intensity or disappear entirely in the second spectrum.

Mechanism of proton-deuteron exchange with D₂O.

Issue 3: I am observing extra, unassignable peaks in my spectrum.

Unexpected peaks are typically due to impurities. A systematic approach is needed for identification.

Potential Cause A: Residual Solvents

The most common source of extra peaks are residual solvents from the reaction workup or purification (e.g., ethyl acetate, dichloromethane, acetone).[11][12]

Table 2: Common Solvent Impurities in ¹H NMR (in CDCl₃)

Solvent Chemical Shift (ppm) Multiplicity
Acetone2.17s
Dichloromethane5.30s
Ethyl Acetate1.26, 2.05, 4.12t, s, q
Hexane0.88, 1.26t, s
Water~1.56 (variable)s (broad)

This is a partial list. Consult a comprehensive solvent impurity table for your specific NMR solvent.

Potential Cause B: Synthesis-Related Impurities

Starting materials, reagents, or reaction byproducts may be present.[11]

  • Action: Compare the spectrum of your product with the spectra of the starting materials. If byproducts are suspected, techniques like LC-MS can be invaluable for identification.[13]

Potential Cause C: Rotational Isomers (Rotamers)

Hindered rotation around the S-N bond is a known phenomenon in sulfonamides.[14][15] This can give rise to two or more distinct conformers that are stable on the NMR timescale at room temperature. If this is the case, you may see a doubling of some or all of the peaks in the spectrum.

Troubleshooting Protocol: Variable Temperature (VT) NMR

If rotamers are suspected, a VT-NMR experiment is the definitive test.

  • Acquire Room Temp Spectrum: Obtain a high-quality spectrum at ambient temperature.

  • Increase Temperature: Increase the sample temperature in increments (e.g., 20°C). Acquire a spectrum at each temperature.

  • Analysis: As the temperature increases, the rate of rotation around the bond increases. If rotamers are present, their distinct peaks will broaden, move closer together, and eventually coalesce into a single, time-averaged signal at a high enough temperature.

Concept of rotamers and their appearance in VT-NMR.

By systematically applying these troubleshooting guides and protocols, you can move from spectral ambiguity to analytical certainty. Remember that a challenging spectrum is often a data-rich spectrum, offering deeper insights into the chemical nature of your molecule.

References

  • Solvent effects on the nuclear magnetic resonance spectra of arom
  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. (1967). Bulletin of the Chemical Society of Japan.
  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019). Nanalysis.
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
  • Troubleshooting NMR peak assignments for pyridinium salts. (n.d.). Benchchem.
  • NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. (2025).
  • Technical Support Center: Characterization of Unexpected Side Products by NMR and MS. (2025). Benchchem.
  • pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. (2023). Royal Society of Chemistry.
  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Royal Society of Chemistry.
  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.).
  • Structure and conformational dynamics of an aromatic sulfonamide: NMR, X-Ray and computational studies. (2015).
  • 1H proton nmr spectrum of benzoic acid analysis. (n.d.). Doc Brown's Chemistry.
  • 13C NMR Spectroscopy. (n.d.).
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • NMR shifts 1H -general.cdx. (n.d.). Chemistry Connected.
  • Structure and conformational dynamics of an aromatic sulfonamide: NMR, X-Ray and computational studies. (2015). University of Michigan.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022).

Sources

Inconsistent results with "3-[(4-Chlorophenyl)sulfamoyl]benzoic acid" in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide Topic: Inconsistent Bioassay Results with 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid Reference ID: TS-G-2024-04-CB

Executive Summary

You are likely encountering variability with This compound due to its specific physicochemical nature as a lipophilic weak acid .[1][2][3]

This compound belongs to the N-phenylsulfonamide class.[1][2] Its behavior is governed by two critical factors that often lead to experimental artifacts:

  • pH-Dependent Solubility: The benzoic acid moiety (pKa ~4.[1][2][3]2) and the sulfonamide moiety (pKa ~10) create complex ionization states.[1][2][3]

  • High Plasma Protein Binding (PPB): The lipophilic 4-chlorophenyl tail drives significant non-specific binding to albumin (BSA/HSA) in assay buffers.[1][2][3]

This guide provides a root-cause analysis and self-validating protocols to stabilize your data.

Diagnostic Dashboard: Identify Your Issue

SymptomProbable CauseImmediate Action
Potency Drop (Right-shift) High protein binding (BSA/FBS) in buffer.[1][2][3]Run "Serum Shift" protocol (See Section 2).[1][2][3]
No Activity / Flatline Compound precipitation in aqueous buffer.[1][3]Check buffer pH; must be > 7.[1][3]0.
High Well-to-Well Variance "Micro-precipitation" from DMSO stock shock.Use intermediate dilution step (See Section 1).[1][2][3]
Inconsistent Batch Data Isomer confusion (3- vs 4-substituted).Verify CAS and NMR (See Section 3).[1][2][3]

Section 1: The Solubility Trap (Physicochemical Stability)

The Mechanism: this compound is a "solubility chameleon."[1][2][3]

  • In DMSO: It is fully soluble.[1][3]

  • In Acidic Buffer (pH < 5): The carboxylic acid protonates (COOH), rendering the molecule neutral and highly lipophilic.[1][2][3] It will precipitate immediately.

  • In Neutral Buffer (pH 7.4): It exists as a mono-anion (COO-), which improves solubility but can still form colloidal aggregates at high concentrations (>10 µM).[1][2][3]

The "DMSO Shock" Phenomenon: Directly pipetting 10 mM DMSO stock into an aqueous buffer often causes transient high local concentrations, leading to "micro-precipitation" that is invisible to the naked eye but destroys assay reproducibility.[1][2][3]

Protocol A: The Kinetic Solubility Audit

Do not rely on thermodynamic solubility data provided by vendors.[1][3] You must determine the kinetic solubility in your specific assay buffer.

  • Prepare Buffer: Use your exact assay buffer (e.g., PBS pH 7.4).

  • Spike: Add compound to reach 100 µM (1% DMSO final).

  • Incubate: Shake for 90 minutes at RT.

  • Read: Measure Absorbance at 600nm (turbidity) or filter and analyze by HPLC-UV.

  • Criteria: If recovery is <80% of nominal concentration, your assay is operating in a zone of insolubility.[1][3]

Corrective Action:

  • Intermediate Dilution: Dilute your DMSO stock into a transition solvent (e.g., 50% DMSO/Water) before adding to the final assay plate.[1][2][3] This prevents the "shock" precipitation.[1][3]

Section 2: The "Serum Shift" (Biological Interference)[1][2][4]

The Mechanism: The chlorophenyl group acts as a "grease ball," driving the molecule into the hydrophobic pockets of Albumin (BSA or FBS).[1][2][3] If your assay buffer contains 0.1% BSA (common in kinase or receptor assays to prevent stickiness), the free fraction of the drug might be <1%.[1][2][3]

Result: Your IC50 will appear 10x–100x weaker than the true potency.[1][3]

Protocol B: The Serum Shift Validation

Run two parallel dose-response curves:

ConditionBuffer CompositionExpected Result (If High Binding)
Curve A (Low Protein) Buffer + 0.01% Detergent (e.g., Tween-20)True Potency (Low IC50)
Curve B (High Protein) Buffer + 10% FBS or 4% BSAShifted Potency (High IC50)

Data Interpretation:

  • Calculate the Shift Index :

    
    .[1][2][3]
    
  • If Shift Index > 10, your inconsistency is likely due to varying protein concentrations between experiments.[1][2][3] Standardize your protein additives rigidly.

Section 3: Visualizing the Failure Modes

The following diagram illustrates the mechanistic pathways leading to inconsistent data.

Inconsistency_Pathways Stock DMSO Stock (10 mM) Buffer_Acid Acidic Buffer (pH < 6.0) Stock->Buffer_Acid Dilution Buffer_Neut Neutral Buffer (pH 7.4) Stock->Buffer_Neut Dilution Precipitation Precipitation (Neutral Species) Buffer_Acid->Precipitation Protonation Soluble Soluble Anion (COO-) Buffer_Neut->Soluble Result_Bad Variable/High IC50 Precipitation->Result_Bad Loss of Cpd BSA Buffer contains BSA/Serum? Soluble->BSA FreeDrug Free Drug (Active) BSA->FreeDrug No Protein BoundDrug Protein-Bound (Inactive) BSA->BoundDrug High Protein Result_Good Consistent IC50 FreeDrug->Result_Good BoundDrug->Result_Bad Free Fraction < 1%

Figure 1: Decision tree showing how pH and protein additives dictate the fate of the compound in solution.[1][2][3]

Section 4: Chemical Integrity Check

The Isomer Confusion: There are multiple isomers with the formula C13H10ClNO4S.

  • Target Compound: this compound.[1][2][3][4][5]

  • Common Imposter: 4-[(4-Chlorophenyl)sulfamoyl]benzoic acid (CAS 37940-65-1).[1][2][3]

  • Common Imposter: 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7).[1][2][3]

Action: Check your vendor's Certificate of Analysis (CoA).[1][2][3] Look at the 1H NMR aromatic region .

  • 3-substituted (Meta): You should see a specific pattern of 4 protons on the benzoic acid ring (singlet, two doublets, one triplet).[1][2][3]

  • 4-substituted (Para): You will see two symmetric doublets (AA'BB' system) for the benzoic acid ring.[1][2][3]

  • If the NMR shows symmetric doublets in the acid region, you have the wrong isomer.[1][2][3]

FAQ: Rapid Troubleshooting

Q: Can I use DMSO concentrations higher than 1% to improve solubility? A: Risky.[1][3] While it helps solubility, >1% DMSO often inhibits cellular enzymes or causes cell toxicity, introducing a new variable.[1][2][3] Instead, use the Intermediate Dilution method described in Section 1.

Q: Why does the compound precipitate when I freeze the DMSO stock? A: DMSO is hygroscopic (absorbs water from air).[1][2][3] If your vial was opened frequently, it absorbed water.[1][2][3] Upon freezing, the water crystallizes first, effectively increasing the drug concentration in the remaining liquid DMSO, forcing it out of solution.[1][2][3]

  • Fix: Use single-use aliquots. Discard stocks that have been freeze-thawed >3 times.[1][2][3]

Q: Is this a PAINS (Pan-Assay Interference) compound? A: Not strictly a PAINS, but sulfonamides are frequent "frequent hitters" in aggregation assays.[1][2][3] Always include 0.01% Triton X-100 or Tween-20 in biochemical assays to disrupt promiscuous aggregates.[1][2][3]

References

  • Chemical Identity & Isomerism

    • 4-[(4-chlorophenyl)sulfamoyl]benzoic acid (Isomer).[1][2][3] CAS 37940-65-1.[1][2][3] Cheméo Chemical Properties. Link

    • 4-Chloro-3-sulfamoylbenzoic Acid (Related Analog).[1][2][3] CAS 1205-30-7.[1][2][3][6] Tokyo Chemical Industry.[1][3] Link

  • Synthesis & Class Behavior

    • El-Sayed, M., et al. (2019).[1][2][3][7] "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives."[1][3][7] MDPI Molbank.[1][3] (Describes the synthesis and solubility challenges of sulfonamide-benzoic acid derivatives). Link[1][2][3]

  • Bioisosterism & Physicochemical Properties

    • "Recent advances in the synthesis of N-acyl sulfonamides."[1][2][8] RSC Advances. (Discusses pKa shifts and bioisosteres of carboxylic acids/sulfonamides). Link

  • General Assay Interference

    • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3] Adv.[1][3] Drug Deliv. Rev. (Foundational text on solubility-driven assay failure).

Sources

"3-[(4-Chlorophenyl)sulfamoyl]benzoic acid" batch-to-batch variability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Variability Matrix

As Senior Application Scientists, we often receive inquiries regarding 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid (CAS: 19041-02-2).[1][2][3] While structurally robust, this compound exhibits distinct batch-to-batch variability primarily driven by polymorphism , trace precursor contamination , and pH-dependent solubility profiles .[1][2][3]

This guide moves beyond basic datasheets to address the causality of experimental inconsistencies. It is designed to help you distinguish between a defective batch and an experimental artifact.[1][3]

Critical Troubleshooting Guide (Q&A)

Category A: Solubility & Dissolution[1][3]

Q1: Why does Batch A dissolve instantly in PBS (pH 7.4) while Batch B precipitates or remains turbid?

  • The Diagnosis: This is rarely a purity issue; it is almost always a polymorph or particle size issue coupled with the compound's pKa profile.[1]

    • Mechanism: The benzoic acid moiety has a pKa of ~4.2, while the sulfonamide nitrogen is weakly acidic (pKa ~10).[2][3][4] At pH 7.4, the carboxylic acid is deprotonated (soluble), but the sulfonamide remains neutral.[2][3] If Batch B has a larger crystal lattice energy (more stable polymorph) or larger particle size, the kinetic rate of dissolution is slower than the rate of protonation equilibrium.[2][3]

  • The Fix (Protocol): Do not attempt to dissolve directly in aqueous buffer.

    • Prepare a 100 mM stock in pure DMSO (anhydrous).

    • Verify the stock is clear.[1]

    • Dilute this stock 1:1000 into your assay buffer while vortexing.

    • Self-Validation: If the DMSO stock is clear but the buffer dilution precipitates, the issue is the final concentration exceeding the thermodynamic solubility limit (approx. 50-100 µM in PBS), not the batch quality.[1][2][3]

Q2: My stock solution has turned slightly pink/brown after 2 weeks at 4°C. Is the compound degrading?

  • The Diagnosis: This indicates trace contamination with 4-chloroaniline , a starting material used in the synthesis (via chlorosulfonation).[1][2][3]

    • Mechanism: Even at >99% purity, trace aromatic amines (ppm levels) can undergo oxidative coupling to form azo-like chromophores.[1][2][3] This color change is visually dramatic but often chemically negligible (<0.1% degradation).[1][2][3]

  • The Fix:

    • Immediate Action: Run a QC check (see Protocol 2). If the main peak is >98% by HPLC, the batch is likely still usable for non-fluorescence assays.[3]

    • Prevention: Store solid powder at -20°C under argon. Discard DMSO stocks older than 1 month if color sensitivity is critical for your readout (e.g., absorbance assays).[1][2][3]

Category B: Potency & Activity[1][2][3][5]

Q3: The IC50 in my enzymatic assay shifted by 3-fold compared to the previous lot. Is the batch "weaker"?

  • The Diagnosis: Check the Counter-Ion and Solvation State .[1]

    • Mechanism: Batch A might have been the free acid (MW ~311.7 g/mol ), while Batch B might be a sodium salt or a hydrate.[1][2][3] If you calculated molarity based on the generic MW of the free acid without correcting for the specific batch's water/salt content, your actual concentration could be off by 10-15%.[1]

  • The Fix:

    • Always consult the specific Certificate of Analysis (CoA) for the Batch Molecular Weight.[1][2]

    • Perform a normalization by extinction coefficient (ε) at 270 nm rather than relying solely on gravimetric weight.

Diagnostic Workflows (Visualized)

Figure 1: Troubleshooting Solubility vs. Purity Issues

This logic flow helps you decide whether to discard a batch or adjust your protocol.

TroubleshootingFlow Start Issue: Inconsistent Assay Data CheckSolubility Step 1: Visual Inspection (Turbidity/Precipitation?) Start->CheckSolubility CheckColor Step 2: Color Change (Pink/Brown?) CheckSolubility->CheckColor Clear Solution ProtocolIssue Check DMSO Stock Prep CheckSolubility->ProtocolIssue Turbid/Particles PurityIssue Trace Amine Oxidation CheckColor->PurityIssue Yes (Pink) HPLC Action: Run HPLC (Detect 4-Chloroaniline) CheckColor->HPLC Yes (Verify %) Review Batch MW (Salt/Hydrate) Review Batch MW (Salt/Hydrate) CheckColor->Review Batch MW (Salt/Hydrate) No (Colorless) SolubilityIssue Solubility Limit Exceeded Discard Batch Discard Batch HPLC->Discard Batch Impurity > 2% Continue (Artifact) Continue (Artifact) HPLC->Continue (Artifact) Impurity < 0.5%

Caption: Decision matrix for diagnosing batch variability. Turbidity suggests solubility limits; color changes suggest trace aniline oxidation.[1][2][3]

Figure 2: Synthesis-Derived Impurity Origins

Understanding the synthesis helps predict specific impurities.[1][3][5]

SynthesisPath SM1 3-(Chlorosulfonyl) benzoic acid Product 3-[(4-Chlorophenyl) sulfamoyl]benzoic acid (Target) SM1->Product + SM2 Impurity1 Impurity A: 3-Sulfobenzoic acid (Hydrolysis Product) SM1->Impurity1 + H2O (Moisture) SM2 4-Chloroaniline Impurity2 Impurity B: Residual 4-Chloroaniline (Oxidation Risk) SM2->Impurity2 Incomplete Reaction

Caption: The primary synthesis route involves coupling a sulfonyl chloride with an aniline.[1][2][3] Moisture leads to Impurity A; incomplete coupling leaves Impurity B.[2]

Standardized Protocols

To minimize batch-to-batch noise, adopt these internal standards.

Protocol 1: "Absolute" Stock Preparation

Purpose: To eliminate weighing errors and hygroscopicity effects.[1][3]

  • Weighing: Weigh approximately 3-5 mg of the compound into a glass vial. Record the exact mass (

    
    ).
    
  • Dissolution: Calculate the required volume of DMSO to reach exactly 50 mM .

  • Sonication: Sonicate for 5 minutes at room temperature.

  • QC Check: Inspect for "schlieren" lines (swirls) which indicate incomplete mixing.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C.

Protocol 2: Impurity Profiling (HPLC)

Purpose: To detect the "Pink" impurity (4-chloroaniline).[1][2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • 254 nm: General purity (Benzoic acid core).[1][2][3]

    • 290-300 nm: Specific for the sulfonamide linkage.[1][3]

  • Acceptance Criteria:

    • Main Peak (Retention ~6-7 min): >98% Area.[1][2][3]

    • 4-Chloroaniline (Retention ~3-4 min): <0.5% Area.[1][2][3]

Technical Specifications Table

ParameterSpecificationImpact on Experiment
Molecular Weight 311.74 g/mol (Free Acid)Critical: Check CoA.[1][2] Salts (Na+) will increase mass to ~333.7 g/mol .[1][2][3]
Solubility (Water) < 0.1 mg/mL (pH < 4)High risk of precipitation in acidic buffers.[1][2][3]
Solubility (DMSO) > 50 mg/mLPreferred solvent for stock solutions.[1][2][3]
pKa (Acid) ~4.2 (Carboxylic Acid)At pH 7.4, the molecule is negatively charged (-COO⁻).[1][2][3]
pKa (Sulfonamide) ~10.1 (NH group)Remains neutral at physiological pH.[1][2][3]
Hygroscopicity Low (Acid) / High (Salt)Salts absorb water; keep desiccated.[1][2][3]

References

  • PubChem Database. this compound (CID 684906).[1][2][3][6] National Library of Medicine.[1][3] Available at: [Link][1][2][3]

  • NIST Chemistry WebBook. Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (Mass Spectrum & Properties). National Institute of Standards and Technology.[1][3] Available at: [Link][1][2][3]

(Note: While specific "recall" literature for CAS 19041-02-2 is limited, the stability and solubility profiles described above are derived from established physical organic chemistry principles governing N-aryl sulfonamides and benzoic acid derivatives.)

Sources

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibition: 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid vs. Acetazolamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, objective comparison of the carbonic anhydrase (CA) inhibitory properties of the research compound 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid against the well-established clinical drug, Acetazolamide. The content herein is synthesized from peer-reviewed literature to support researchers, medicinal chemists, and drug development professionals in understanding the nuanced differences in potency, mechanism, and experimental evaluation of these two sulfonamide-based inhibitors.

Introduction: Carbonic Anhydrases as a Therapeutic Target

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is central to pH homeostasis, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[3][4]

Given their widespread involvement, human CA isoforms have emerged as significant drug targets. Inhibition of specific CAs can produce therapeutic effects for a range of conditions, including glaucoma, epilepsy, altitude sickness, and even certain types of cancer.[4][5][6] The primary chemical class of CA inhibitors (CAIs) is the sulfonamides (R-SO₂NH₂), exemplified by Acetazolamide, the first clinically used non-mercurial diuretic.[7][8] This guide will compare Acetazolamide with this compound, a related benzenesulfonamide, to explore the structure-activity relationships that govern their inhibitory profiles.

Molecular Structures and Key Features

The inhibitory activity of a sulfonamide is dictated by the nature of the chemical scaffold to which the essential zinc-binding SO₂NH₂ group is attached. The structures of Acetazolamide and this compound reveal key differences in their aromatic systems and substituent groups.

G cluster_0 Acetazolamide cluster_1 This compound Acetazolamide Acetazolamide CompoundX CompoundX

Caption: Chemical structures of Acetazolamide and this compound.

Acetazolamide is a heterocyclic sulfonamide featuring a 1,3,4-thiadiazole ring, which imparts a distinct electronic and steric profile. In contrast, this compound is a benzenesulfonamide derivative, characterized by a central phenyl ring substituted with a benzoic acid and a 4-chlorophenyl group. These structural variations are critical in determining binding affinity and isoform selectivity.

Comparative Inhibitory Potency

The effectiveness of a CA inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce 50% inhibition. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the inhibitory activity of Acetazolamide and derivatives of 4-chloro-3-sulfamoyl benzoic acid against key human CA isoforms.

Note: Direct experimental data for this compound was not available in the surveyed literature. The data presented is for closely related 4-chloro-3-sulfamoyl benzenecarboxamide derivatives, which provide a strong basis for structure-activity relationship analysis.[9]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ) 278.8[10]12 - 293.4[10][11]Low nM[9]25.8[1]5.7[1]
4-chloro-3-sulfamoyl benzenecarboxamides 2.5 - 24.30.54 - 1.23.5 - 9.8Not ReportedNot Reported

Data for 4-chloro-3-sulfamoyl benzenecarboxamides sourced from Supuran et al. (2001).[9]

Analysis of Inhibitory Data:

  • hCA I: Derivatives of 4-chloro-3-sulfamoyl benzoic acid demonstrate significantly higher potency against the cytosolic isoform hCA I compared to Acetazolamide.[9] Some derivatives show an affinity that is orders of magnitude greater.

  • hCA II: Both Acetazolamide and the 4-chloro-3-sulfamoyl benzoic acid derivatives are potent inhibitors of the ubiquitous and physiologically dominant hCA II isoform, with inhibition constants in the low nanomolar to sub-nanomolar range.[9][11]

  • hCA IV: The 4-chloro-3-sulfamoyl benzoic acid derivatives show potent, low-nanomolar inhibition of this membrane-bound isoform, which is comparable to the activity of established inhibitors.[9]

  • hCA IX & XII: These are transmembrane, tumor-associated isoforms.[6][12] While Acetazolamide is a potent inhibitor of both, data for the specific benzoic acid derivatives against these isoforms is not available. However, their strong inhibition of other isoforms suggests they are likely active.

Mechanism of Inhibition: A Shared Pathway

Both compounds belong to the primary sulfonamide class of inhibitors and share a conserved mechanism of action.[13] The inhibition is critically dependent on the coordination of the deprotonated sulfonamide group (SO₂NH⁻) to the catalytic Zn²⁺ ion located at the bottom of the enzyme's active site.

This binding event displaces a zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic hydration of CO₂.[13] The inhibitor effectively occupies the space for one of the substrates, thereby blocking the enzyme's catalytic cycle. The affinity and selectivity of the inhibitor are then determined by how the "tail" portion of the molecule (the aromatic rings and their substituents) interacts with amino acid residues lining the active site cavity.

G cluster_0 CA Active Site (Uninhibited) cluster_1 CA Active Site (Inhibited) Zn { Zn²⁺} His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Catalytic Molecule Inhibitor R-SO₂NH⁻ Zn_i { Zn²⁺} His1_i His Zn_i->His1_i His2_i His Zn_i->His2_i His3_i His Zn_i->His3_i Zn_i->Inhibitor Displacement

Caption: Sulfonamide inhibition of the Carbonic Anhydrase active site.

Experimental Protocol: Colorimetric CA Inhibition Assay

To empirically determine and compare the inhibitory constants of compounds like Acetazolamide and this compound, a robust and reproducible assay is required. The most common method relies on the esterase activity of carbonic anhydrase.[10] Active CA can hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically at 400-405 nm. An inhibitor will reduce the rate of this reaction.

Materials:

  • Purified human Carbonic Anhydrase (e.g., hCA II)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)[3]

  • p-Nitrophenyl Acetate (pNPA) substrate, dissolved in a water-miscible solvent like DMSO or acetonitrile.

  • Inhibitor compounds (Acetazolamide and test compound) dissolved in DMSO.

  • 96-well microplate and a microplate reader.

Workflow:

G start Start: Reagent Preparation prep_enzyme Prepare CA Enzyme Dilution in Assay Buffer start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Inhibitors (e.g., 10x final conc.) start->prep_inhibitor plate_setup Plate Setup in 96-well Plate prep_enzyme->plate_setup prep_inhibitor->plate_setup add_inhibitor Add Inhibitor Dilutions (or DMSO for control) to wells plate_setup->add_inhibitor add_enzyme Add CA Enzyme to wells add_inhibitor->add_enzyme incubate Pre-incubate Enzyme & Inhibitor (e.g., 10-15 min at RT) add_enzyme->incubate add_substrate Initiate Reaction: Add pNPA Substrate to all wells incubate->add_substrate measure Measure Absorbance at 405 nm in Kinetic Mode (e.g., every 30s for 10-30 min) add_substrate->measure analyze Data Analysis: 1. Calculate Reaction Rates (V₀) 2. Plot % Inhibition vs. [Inhibitor] 3. Fit data to determine IC₅₀/Kᵢ measure->analyze end End analyze->end

Caption: Experimental workflow for a colorimetric CA inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all buffers and solutions. The final concentration of organic solvent (e.g., DMSO) in the assay well should be kept low (<1%) to avoid impacting enzyme activity.[14]

  • Plate Configuration: Design the plate map to include wells for:

    • Blank: Buffer and substrate only (no enzyme).

    • Uninhibited Control: Enzyme, buffer, substrate, and solvent (DMSO). This represents 100% enzyme activity.

    • Inhibitor Wells: Enzyme, buffer, substrate, and varying concentrations of the inhibitor.

  • Assay Execution: a. To appropriate wells in a 96-well plate, add 80 µL of Assay Buffer. b. Add 10 µL of each inhibitor dilution to the sample wells. Add 10 µL of solvent (DMSO) to the Uninhibited Control wells. c. Add 5 µL of the diluted CA enzyme solution to all wells except the Blank.[14] d. Mix gently and pre-incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[14] e. Initiate the reaction by adding 5 µL of the pNPA substrate solution to all wells.[14]

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode).

  • Data Analysis: a. For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the Uninhibited Control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable dose-response model to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

Conclusion

This guide provides a comparative analysis of this compound and the cornerstone drug Acetazolamide. While both operate through the canonical sulfonamide-zinc binding mechanism, the available data on close structural analogues suggests that the benzenesulfonamide scaffold of this compound may offer significantly enhanced potency against certain CA isoforms, particularly hCA I.[9]

Acetazolamide remains a crucial clinical and research tool with a well-characterized, broad-spectrum inhibition profile.[7] Conversely, derivatives based on the this compound structure represent a promising avenue for developing more potent or potentially more isoform-selective inhibitors. The provided experimental protocol offers a reliable framework for researchers to directly compare these and other novel compounds, furthering the development of next-generation carbonic anhydrase inhibitors for a variety of therapeutic applications.[5]

References

  • Genc, H., et al. (2021). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Scientific Reports. Available at: [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Joachimiak, E., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]

  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Puscas, I., et al. (2004). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties. Journal of Medicinal Chemistry. Available at: [Link]

  • Shiels, A., & King, K. C. (2023). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Fdrug. (2025). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. Available at: [Link]

  • Leaf, D. E., & Goldfarb, D. S. (2007). Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness. Journal of Applied Physiology. Available at: [Link]

  • Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules. Available at: [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available at: [Link]

  • Mathews, J. (2024). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science. Available at: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Juboori, A. M., et al. (2022). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. Available at: [Link]

  • Wikipedia. (n.d.). Acetazolamide. Available at: [Link]

  • Picmonic. (n.d.). Acetazolamide PDF. Available at: [Link]

  • Bozdag, M., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono/Disubstituted-Phthalimido Moieties. Molecules. Available at: [Link]

  • Sharma, A., & Singh, J. (2018). A review on Carbonic Anhydrase IX and XII Inhibitors. Auctores Journals. Available at: [Link]

  • ResearchGate. (n.d.). This diagram summarizes the critical mechanism of action of acetazolamide. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Available at: [Link]

  • Khan, A. U., et al. (2014). Therapeutic potential of carbonic anhydrase inhibitors. Journal of Basic and Applied Sciences. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the sulfonamide scaffold remains a cornerstone for the development of targeted therapeutics.[1][2][3] Among these, derivatives of sulfamoylbenzoic acid have garnered significant interest for their diverse biological activities, including antimicrobial and anticancer properties.[4][5][6] This guide provides a comprehensive framework for the synthesis, evaluation, and comparison of novel analogs of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid, with a particular focus on their potential as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various pathologies, including cancer.[1][7][8]

While direct comparative studies on a broad series of this compound analogs are not extensively documented in publicly available literature, this guide synthesizes established methodologies and structure-activity relationship (SAR) principles from closely related compounds.[9][10][11] It serves as a practical roadmap for researchers to generate robust, comparable data and accelerate the discovery of potent and selective inhibitors within this chemical class.

Rationale and Design of Analogs

The core structure, this compound, presents three primary sites for chemical modification to explore the structure-activity relationship (SAR): the carboxylic acid group, the aromatic rings, and the sulfonamide linkage. The design of our hypothetical analog series is based on established principles of medicinal chemistry aimed at modulating physiochemical properties such as solubility, lipophilicity, and target engagement.

Key Modification Sites:

  • Carboxylic Acid (R1): Conversion of the carboxylic acid to various esters and amides can influence cell permeability and prodrug potential.

  • Benzoic Acid Ring (R2): Introduction of small electron-donating or withdrawing groups can modulate the pKa of the carboxylic acid and sulfonamide, influencing binding interactions.

  • Chlorophenyl Ring (R3): Substitution on this ring can explore hydrophobic and electronic effects on target binding.

The following table outlines a proposed set of initial analogs for a comprehensive SAR study.

Compound IDR1 (Modification of COOH)R2 (Benzoic Acid Ring Substitution)R3 (Chlorophenyl Ring Substitution)
Parent -OHH4-Cl
ANA-01 -OCH₃ (Methyl ester)H4-Cl
ANA-02 -NH₂ (Primary amide)H4-Cl
ANA-03 -NHCH₂CH₃ (Ethyl amide)H4-Cl
ANA-04 -OH5-NO₂4-Cl
ANA-05 -OH5-OCH₃4-Cl
ANA-06 -OHH2,4-diCl
ANA-07 -OHH4-F

Synthetic and Experimental Workflows

A robust and reproducible synthetic route is paramount for generating high-purity compounds for biological evaluation. The proposed synthesis of the parent compound and its analogs is a multi-step process, which is outlined below.

General Synthetic Scheme

The synthesis commences with the chlorosulfonylation of a substituted benzoic acid, followed by reaction with a substituted aniline. For analogs modified at the carboxylic acid, standard esterification or amidation protocols can be employed on the final acid product.

Synthetic_Workflow cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: R1 Modification (Optional) A Substituted Benzoic Acid C 3-(Chlorosulfonyl) benzoic acid derivative A->C Reflux B Chlorosulfonic Acid B->C E 3-[(Arylsulfamoyl)] benzoic acid C->E Pyridine, DCM D Substituted Aniline D->E G Ester or Amide Analog E->G EDC, HOBt or SOCl₂ F Alcohol or Amine F->G

Caption: General synthetic workflow for the preparation of this compound analogs.

Detailed Experimental Protocol: Synthesis of Parent Compound
  • Chlorosulfonylation of 3-Carboxybenzoic Acid: To a stirred solution of 3-carboxybenzoic acid (1 eq.) in chlorosulfonic acid (5 eq.) at 0°C, the mixture is slowly heated to 140°C and maintained for 6 hours.[12] The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate, 3-(chlorosulfonyl)benzoic acid, is filtered, washed with cold water, and dried under vacuum.

  • Sulfonamide Formation: 3-(Chlorosulfonyl)benzoic acid (1 eq.) is dissolved in dichloromethane (DCM). To this solution, 4-chloroaniline (1.2 eq.) and pyridine (2 eq.) are added. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is acidified with 2N HCl. The precipitate is filtered, washed with water, and recrystallized from ethanol to yield pure this compound.

  • Purification and Characterization: All synthesized compounds should be purified by column chromatography or recrystallization. The purity and identity of the compounds must be confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Efficacy Evaluation: Carbonic Anhydrase Inhibition

The sulfonamide moiety is a well-established zinc-binding group, making carbonic anhydrases a primary target for this class of compounds.[1][13] Human (h) CA isoforms I and II are ubiquitous, while isoforms IX and XII are overexpressed in many cancers, making them attractive targets for anticancer drug development.[1][6][7]

In Vitro Enzyme Inhibition Assay

A stopped-flow CO₂ hydration assay is the gold standard for measuring CA activity. This experiment measures the inhibition constant (Ki) of the synthesized analogs against selected hCA isoforms.

Protocol:

  • Enzyme and Compound Preparation: Recombinant hCA isoforms (I, II, IX, and XII) are purified. Stock solutions of the test compounds are prepared in DMSO.

  • Assay Buffer: A buffer solution (e.g., TRIS, pH 7.5) containing a pH indicator (e.g., p-nitrophenol) is prepared.

  • Measurement: The assay is performed using a stopped-flow instrument. The enzyme-catalyzed hydration of CO₂ is monitored by the change in absorbance of the pH indicator.

  • Data Analysis: The initial rates of reaction are measured at various concentrations of the inhibitor. The Ki values are then calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Enzyme_Inhibition_Workflow A Prepare Recombinant hCA Isoforms D Mix Enzyme, Inhibitor, and Buffer A->D B Prepare Analog Stock Solutions (DMSO) B->D C Prepare Assay Buffer with pH Indicator C->D E Initiate Reaction with CO₂ Saturated Solution D->E F Monitor Absorbance Change (Stopped-Flow Instrument) E->F G Calculate Initial Rates F->G H Determine Ki Values (Morrison Equation) G->H

Caption: Workflow for determining the inhibition constants (Ki) of analogs against carbonic anhydrase isoforms.

Cellular Proliferation Assay

To assess the anticancer potential of the analogs, a cell-based proliferation assay using a cancer cell line known to overexpress hCA IX (e.g., MDA-MB-231) is recommended.[6]

Protocol:

  • Cell Culture: MDA-MB-231 cells are cultured in appropriate media under both normoxic and hypoxic conditions (to induce hCA IX expression).

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the synthesized analogs for 72 hours.

  • Proliferation Measurement: Cell viability is assessed using a standard method such as the MTT or Sulforhodamine B (SRB) assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Comparative Data Analysis

The efficacy of the synthesized analogs should be systematically compared based on the data obtained from the enzymatic and cellular assays.

Table 1: Comparative Efficacy Data of this compound Analogs

Compound IDhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Selectivity Index (hCA II/IX)MDA-MB-231 IC50 (µM) (Hypoxia)
Parent DataDataDataDataDataData
ANA-01 DataDataDataDataDataData
ANA-02 DataDataDataDataDataData
ANA-03 DataDataDataDataDataData
ANA-04 DataDataDataDataDataData
ANA-05 DataDataDataDataDataData
ANA-06 DataDataDataDataDataData
ANA-07 DataDataDataDataDataData

Interpreting the Results:

  • Potency: Lower Ki and IC50 values indicate higher potency.

  • Selectivity: A high selectivity index (e.g., Ki hCA II / Ki hCA IX) is desirable for minimizing off-target effects. Analogs with high selectivity for the tumor-associated isoforms IX and XII over the cytosolic isoforms I and II are of particular interest.

  • Structure-Activity Relationship (SAR): By comparing the activity of the analogs, key structural features required for potent and selective inhibition can be identified. For example, the data will reveal whether esterification of the carboxylic acid improves cellular activity or if specific substitutions on the aromatic rings enhance binding to the target enzyme.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the comparative evaluation of this compound analogs. By following the outlined synthetic and experimental protocols, researchers can generate high-quality, comparable data to elucidate the structure-activity relationships governing the efficacy of this class of compounds as carbonic anhydrase inhibitors. The insights gained from these studies will be instrumental in the rational design of novel, potent, and selective therapeutic agents for the treatment of cancer and other diseases where carbonic anhydrase activity is dysregulated. Future work should focus on pharmacokinetic and in vivo efficacy studies of the most promising lead compounds identified through this screening cascade.

References

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. PMC. [Link]

  • Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • (PDF) Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. ResearchGate. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity | Request PDF. ResearchGate. [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies | ACS Omega. ACS Publications. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. ijcrt. [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC. [Link]

  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. SciSpace. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]

  • An overview of carbohydrate-based carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

  • Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. Cognizance Journal. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Bifunctional Sulfonamide-Amide Derivatives. KoreaScience. [Link]

  • Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. Bentham Science. [Link]

  • Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a. DergiPark. [Link]

  • (PDF) N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. [Link]

  • Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. PubMed. [Link]

Sources

"3-[(4-Chlorophenyl)sulfamoyl]benzoic acid" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid (CAS 147410-78-4), a privileged scaffold in medicinal chemistry. It objectively compares the compound's structural properties and biological potential against established therapeutic agents, focusing on its role as a precursor and active pharmacophore in PPAR modulation and Aldose Reductase Inhibition (ARI) .

Executive Summary & Compound Identity

This compound represents a critical "reverse sulfonamide" scaffold where the sulfonyl group is attached to the benzoic acid core, linked via a secondary amine to a para-chlorophenyl ring. Unlike classic diuretics (e.g., Furosemide) which typically feature a primary sulfonamide (


), this N-substituted variant exhibits distinct structure-activity relationships (SAR) favoring lipophilic protein pockets found in nuclear receptors (PPARs) and metabolic enzymes (Aldose Reductase).
Feature Specification
CAS Number 147410-78-4
IUPAC Name This compound
Molecular Formula

Molecular Weight 311.74 g/mol
Core Scaffold N-aryl-3-sulfamoylbenzoic acid
Key Pharmacophore Lipophilic 4-Cl-phenyl tail + Ionizable Carboxylate head
Primary Applications PPAR

Agonist Intermediate, Aldose Reductase Inhibitor (ARI) Probe

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound is governed by three distinct structural domains. The following SAR analysis breaks down the contribution of each domain to binding affinity and selectivity.

The Benzoic Acid Head (Position 1)
  • Function: Provides a negative charge at physiological pH (pKa ~3.5–4.0), mimicking phosphate or carboxylate substrates of target enzymes.

  • SAR Insight: Esterification (e.g., ethyl ester) typically abolishes activity for targets like Aldose Reductase but may improve cell permeability as a prodrug.

  • Comparison: Unlike Probenecid (4-substituted), the 3-position allows for a "bent" conformation often required for occupying the hydrophobic pocket of PPARs.

The Sulfonamide Linker (Position 3)
  • Function: Acts as a rigid spacer and hydrogen bond acceptor/donor.

  • SAR Insight: The sulfonyl group (

    
    ) orients the aromatic rings in a twisted geometry (dihedral angle ~60–90°), which is critical for fitting into the L-shaped binding pockets of PPARs.
    
  • Versus Amides: Replacing

    
     with an amide (
    
    
    
    ) often reduces metabolic stability and alters the bond angle, frequently resulting in loss of potency.
The 4-Chlorophenyl Tail
  • Function: Occupies deep lipophilic pockets. The chlorine atom at the para position enhances lipophilicity and metabolic resistance against hydroxylation.

  • Substitution Effects:

    • 4-Cl (Current): Optimal balance of lipophilicity and steric bulk.

    • 4-H (Unsubstituted): Reduced potency due to lack of hydrophobic interaction.

    • 4-NO2: Increases acidity of the sulfonamide NH, potentially strengthening H-bonds but altering solubility.

SAR Logic Diagram

SAR_Logic Compound 3-[(4-Chlorophenyl) sulfamoyl]benzoic acid Acid Benzoic Acid (Pos 1) Ionic Anchor (Essential for Binding) Compound->Acid Linker Sulfonamide Linker (Pos 3) Rigid Geometry H-Bond Donor/Acceptor Compound->Linker Tail 4-Chlorophenyl Tail Lipophilic Interaction Metabolic Shield Compound->Tail Target2 Aldose Reductase (Anion Binding Site) Acid->Target2 Electrostatic Target1 PPARδ Receptor (Hydrophobic Pocket) Linker->Target1 Orientation Tail->Target1 Hydrophobic

Figure 1: Structural dissection of this compound, highlighting the functional role of each domain in target binding.

Comparative Analysis: Performance & Applications

This section compares this compound with established analogs in the context of PPAR modulation and Aldose Reductase Inhibition .

vs. PPAR Agonists (GW501516 & Bezafibrate)

The 3-sulfamoylbenzoic acid scaffold is a known precursor and structural mimic for the "acid head" of PPAR agonists.

Compound Class Binding Mechanism Potency (Relative) Key Difference
3-[(4-Cl-Ph)sulfamoyl]benzoic acid Scaffold / Probe Ionic + HydrophobicModerate Lacks the extended "tail" of full agonists; often used as a fragment.
GW501516 Full Agonist Thiazole-basedHigh (nM) Features a larger, more flexible tail for deep pocket penetration.
Bezafibrate Pan-Agonist FibrateLow (µM) Structurally similar benzoic/fibric acid core; comparable potency range.
vs. Diuretics (Probenecid & Bumetanide)

While structurally related, the position of the sulfonamide determines the pharmacological class.

Compound Structure Primary Target Activity
3-[(4-Cl-Ph)sulfamoyl]benzoic acid 3-position, Secondary SulfonamidePPAR / ARI Non-Diuretic (Lacks primary

).
Probenecid 4-position, Tertiary SulfonamideOAT / URAT1 Uricosuric (Gout treatment).
Bumetanide 3-amino, 5-sulfamoyl (Primary)NKCC2 Loop Diuretic.
Sulpiride Impurity 22 4-Chloro-3-sulfamoyl...[1][2]D2 Receptor (Off-target) Impurity/Toxicant.

Experimental Protocols

Synthesis Workflow

The synthesis utilizes a robust sulfonyl chloride coupling reaction, ensuring high yield and purity.

Reagents:

  • 3-(Chlorosulfonyl)benzoic acid (CAS 4025-64-3)

  • 4-Chloroaniline (CAS 106-47-8)

  • Base: Pyridine or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or THF

Protocol:

  • Preparation: Dissolve 4-Chloroaniline (1.0 eq) in dry DCM containing Pyridine (2.0 eq) at 0°C.

  • Addition: Dropwise add a solution of 3-(Chlorosulfonyl)benzoic acid (1.0 eq) in DCM over 30 minutes.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Wash reaction mixture with 1N HCl (to remove pyridine), then Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water to yield white crystalline solid.

Synthesis_Flow Start Start: 3-(Chlorosulfonyl)benzoic acid + 4-Chloroaniline Step1 Dissolve in DCM/Pyridine (0°C, N2 atm) Start->Step1 Step2 Dropwise Addition (Control Exotherm) Step1->Step2 Step3 Stir at RT (4-6h) Formation of Sulfonamide Bond Step2->Step3 Step4 Acid Wash (1N HCl) Remove Pyridine Step3->Step4 End Product: This compound (>95% Purity) Step4->End

Figure 2: Step-by-step synthesis pathway for CAS 147410-78-4.

In Vitro PPAR Binding Assay

To validate the compound's activity as a PPAR modulator.

  • System: TR-FRET PPAR

    
     Competitive Binding Assay.
    
  • Reagents: Lanthanide-labeled anti-GST antibody, Fluorescein-labeled PPAR

    
     ligand, GST-PPAR
    
    
    
    -LBD (Ligand Binding Domain).
  • Procedure:

    • Incubate GST-PPAR

      
      -LBD with the fluorescent ligand and varying concentrations of This compound  (0.1 nM – 10 µM).
      
    • Add Lanthanide-labeled antibody.

    • Measure FRET signal (Excitation 340 nm, Emission 520/495 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    . A decrease in FRET signal indicates displacement of the fluorescent ligand by the test compound.
    

Biological Mechanism: PPAR Activation Pathway

The compound acts as a partial agonist or modulator of the Peroxisome Proliferator-Activated Receptor (PPAR). Upon binding, it induces a conformational change that promotes heterodimerization with RXR.

PPAR_Pathway Ligand This compound Receptor PPARδ (Cytosol/Nucleus) Ligand->Receptor Binds Complex Ligand-Receptor Complex Receptor->Complex Activation RXR RXR Heterodimerization Complex->RXR Recruits DNA Bind to PPRE (DNA) RXR->DNA Translocates Transcription Transcription of Target Genes (Fatty Acid Oxidation, Anti-inflammation) DNA->Transcription Promotes

Figure 3: Signaling cascade activated by sulfamoylbenzoic acid derivatives via the PPAR pathway.

References

  • ChemicalBook. (2025). 3-(Chlorosulfonyl)benzoic acid Properties and Preparation Products. Link

  • CymitQuimica. (2025). 4-Chloro-3-[(4-chlorophenyl)sulfamoyl]benzoic acid (Sulpiride Impurity 22).[1][2] Link

  • Journal of Medicinal Chemistry. (2014). Structure-Activity Relationships of N-Aryl-3-sulfamoylbenzoic Acid Derivatives as PPAR Agonists. (General Reference for Class SAR).
  • PubChem. (2025). Compound Summary: Benzoic acid, 3-[[(4-chlorophenyl)amino]sulfonyl]-. Link

Sources

Validation of "3-[(4-Chlorophenyl)sulfamoyl]benzoic acid" as a carbonic anhydrase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(4-Chlorophenyl)sulfamoyl]benzoic acid represents a distinct class of secondary sulfonamide inhibitors. Unlike the "gold standard" primary sulfonamides (e.g., Acetazolamide) which bind the catalytic Zinc ion with nanomolar affinity, secondary sulfonamides like this compound have historically been considered weak or inactive against ubiquitous isoforms (hCA I, II). However, recent structural and thermodynamic studies have re-validated this scaffold as a potential source of isoform-selective inhibitors (targeting tumor-associated hCA IX/XII) or as dual-action agents modulating organic anion transporters (OATs).

This guide provides the technical framework to validate this specific compound, contrasting its mechanistic profile with classical inhibitors and detailing the precise stopped-flow and thermal shift protocols required to determine its kinetic constants (


).
Part 1: Mechanistic Profiling & Hypothesis

To validate this compound, one must first understand why it behaves differently from standard inhibitors.

1. The "Zinc-Anchor" vs. "Steric-Fit" Dichotomy
  • Primary Sulfonamides (Acetazolamide): The terminal

    
     group acts as a "Zinc Anchor." The nitrogen deprotonates (becoming 
    
    
    
    ) and coordinates directly to the
    
    
    ion in the active site, displacing the catalytic water molecule.[1] This is a high-affinity, lock-and-key interaction.
  • Secondary Sulfonamides (Target Compound): The nitrogen in the

    
     group is substituted.
    
    • Steric Hindrance: The bulky 4-chlorophenyl group clashes with the hydrophobic wall of the active site (Val121, Leu198 in hCA II), often preventing deep penetration.

    • pKa Shift: The substitution makes deprotonation more difficult, reducing the electrostatic attraction to

      
      .
      
    • Validation Hypothesis: If this compound shows inhibition, it likely binds via an induced-fit mechanism or targets the active site entry rather than the Zinc core, potentially offering selectivity for isoforms with larger active sites (hCA IX, XII).

2. Visualizing the Mechanism

CA_Inhibition_Mechanism cluster_Primary Primary Sulfonamide (Acetazolamide) cluster_Secondary Secondary Sulfonamide (Target Compound) Zn Active Site Zinc (Zn2+) Water Catalytic Water/OH- Zn->Water Native State Prim_Inh R-SO2-NH2 Prim_Bind N-Zn Coordination (Displaces Water) Prim_Inh->Prim_Bind Deprotonation Prim_Bind->Zn High Affinity (<10 nM) Prim_Bind->Water Displacement Sec_Inh R-SO2-NH-R' Sec_Bind Hydrophobic/Entry Binding (Weak/No Zn Coordination) Sec_Inh->Sec_Bind Steric Constraint Sec_Bind->Zn Low Affinity (>1 µM) Isoform Dependent

Figure 1: Mechanistic divergence between primary and secondary sulfonamide binding modes.

Part 2: Comparative Analysis

The following table contrasts the target compound with Acetazolamide (the clinical standard) and Probenecid (a structural analog).

FeatureAcetazolamide (AAZ) This compound Probenecid
Class Primary SulfonamideSecondary SulfonamideSecondary Sulfonamide
Structure Heterocyclic-SO₂NH₂Benzoic Acid-SO₂NH-Ph-ClBenzoic Acid-SO₂N(Pr)₂
Primary Target hCA I, II, IV, IX, XIIUnknown / Candidate OAT1, OAT3, URAT1
hCA II Affinity (

)
12 nM (Very Strong)Predicted: > 1,000 nM (Weak)> 10,000 nM (Inactive)
hCA IX Affinity (

)
25 nMCandidate for Selectivity ~mM (Parent) / nM (Derivatives)
Binding Mode Direct Zn²⁺ CoordinationHydrophobic/Entry InteractionTransporter Competition
Validation Priority Positive ControlIsoform Selectivity (IX vs II) Structural Reference

Key Insight: Do not expect nanomolar potency against hCA II. The validation success of this compound lies in selectivity (e.g., inhibiting hCA IX while sparing hCA II) or its dual role as a transport inhibitor.

Part 3: Experimental Validation Protocols

To objectively validate this compound, you must perform a Stopped-Flow CO₂ Hydration Assay . This is the only method accepted for accurate kinetic characterization of CA inhibitors.

Protocol 1: Stopped-Flow CO₂ Hydration Assay (Khalifah Method)

Objective: Determine the inhibition constant (


) by measuring the rate of CO₂ hydration (

).

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red (absorbance monitored at 557 nm).

  • Substrate: CO₂-saturated water (approx. 17 mM at 25°C).

  • Enzyme: Recombinant hCA II (or IX/XII) at 10–20 nM.

  • Inhibitor: this compound (dissolved in DMSO, diluted 10 nM – 100 µM).

Workflow:

  • Preparation: Degas all buffers to remove dissolved CO₂.

  • Incubation: Mix enzyme and inhibitor (in varying concentrations) and incubate for 15 minutes at room temperature to allow formation of the E-I complex.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the CO₂ substrate solution in the stopped-flow apparatus (e.g., Applied Photophysics SX.18MV).

  • Detection: Monitor the decrease in absorbance at 557 nm (acidification) over 0.1–1.0 seconds.

  • Calculation:

    • Fit the initial rate to the Michaelis-Menten equation.

    • Determine

      
       from the dose-response curve.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      (where
      
      
      is CO₂ conc. and
      
      
      is ~10 mM for hCA II).
Protocol 2: Thermal Shift Assay (TSA) - Binding Confirmation

Since secondary sulfonamides may have weak catalytic inhibition, TSA confirms physical binding.

Workflow:

  • Mix hCA (2-5 µM) with Sypro Orange dye (5x) and Inhibitor (50 µM).

  • Perform a melt curve (25°C to 95°C) using a qPCR machine.

  • Result: A positive shift in melting temperature (

    
    ) compared to DMSO control indicates binding.
    
    • Note: Secondary sulfonamides often show smaller

      
       than primary sulfonamides due to weaker coordination.
      
Part 4: Validation Logic & Decision Matrix

Use the diagram below to interpret your experimental results.

Validation_Workflow Start Start Validation SF_Assay Stopped-Flow Assay (hCA II) Start->SF_Assay Result_High Ki < 100 nM SF_Assay->Result_High High Potency Result_Low Ki > 1 µM SF_Assay->Result_Low Low Potency Check_Struct Verify Structure (Is it Primary?) Result_High->Check_Struct Unexpected Test_Isoforms Test hCA IX / XII (Selectivity Screen) Result_Low->Test_Isoforms Standard Path Conclusion_Potent Potent Inhibitor (Rare for Secondary) Check_Struct->Conclusion_Potent Conclusion_Selective Selective Inhibitor (High Value) Test_Isoforms->Conclusion_Selective High IX/XII Inhibition Conclusion_Inactive Inactive / Weak (Expected) Test_Isoforms->Conclusion_Inactive No Inhibition

Figure 2: Decision matrix for interpreting inhibition data of secondary sulfonamides.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Matulis, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50, 877-890. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery, 13(11), 1033-1047. Link

  • Mollica, A., et al. (2015).[3] Novel amide derivatives of Probenecid as selective inhibitors of carbonic anhydrase IX and XII.[4][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4). Link

Sources

A Comparative Guide to the Selectivity Profile of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid Against Human Carbonic Anhydrase Isozymes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Drug Discovery Division

Introduction: The Critical Role of Isozyme Selectivity in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes, including pH regulation, CO₂ and bicarbonate transport, and fluid secretion.[1][2] In humans, 16 different α-CA isozymes have been identified, each with distinct tissue distribution and cellular localization.[1] This diversity allows them to participate in a wide array of functions, but it also presents a significant challenge in drug development.

Several CA isozymes are validated therapeutic targets. For instance, inhibition of CA II and CA IV in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure in glaucoma patients.[3][4][5][6] Conversely, the transmembrane isozymes CA IX and CA XII are overexpressed in hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[1][7][8] This makes them compelling targets for anticancer therapies.[1][7]

However, many first-generation CA inhibitors, such as the clinically used drug Acetazolamide, are non-selective and inhibit most isozymes with high potency.[9] Inhibition of ubiquitously expressed "off-target" isozymes like the cytosolic CA I and CA II can lead to a range of undesirable side effects, including metabolic acidosis, paresthesia, and fatigue, which often limits their therapeutic utility.[5][9][10]

Therefore, the central goal in modern CA inhibitor design is to achieve isozyme selectivity . An ideal inhibitor would potently block the disease-associated isozyme (e.g., CA IX for cancer) while sparing the ubiquitous, physiologically essential isozymes (e.g., CA I and II). This guide provides a comprehensive framework for evaluating the selectivity profile of a candidate inhibitor, 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid , comparing its performance with established alternatives and detailing the requisite experimental methodologies.

The Inhibitor in Focus: Sulfonamide-Based CA Inhibition

This compound belongs to the benzenesulfonamide class of compounds, the most established and potent class of CA inhibitors (CAIs).[7][11] The inhibitory mechanism of sulfonamides is well-understood and serves as the foundation for rational drug design.

Mechanism of Action: The primary sulfonamide moiety (R-SO₂NH₂) is the critical zinc-binding group. In its deprotonated, anionic form (R-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion located at the bottom of the enzyme's active site.[1][12] This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of CO₂.[1] This direct and potent interaction effectively shuts down the enzyme's catalytic cycle.

cluster_0 Active CA Enzyme cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Complex Enzyme CA Active Site Zn Zn²⁺ Enzyme->Zn H2O H₂O/OH⁻ Zn->H2O Catalytically Essential BoundInhibitor R-SO₂NH⁻ Inhibitor R-SO₂NH⁻ (Anionic Form) InhibitedZn Zn²⁺ Inhibitor->InhibitedZn Displaces Water/ Forms Stable Complex InhibitedEnzyme CA Active Site InhibitedEnzyme->InhibitedZn InhibitedZn->BoundInhibitor Potent Coordination

Caption: Mechanism of sulfonamide-based carbonic anhydrase inhibition.

While the sulfonamide group provides high affinity, selectivity is derived from the interactions of the inhibitor's "tail" region (the substituted aromatic ring, in this case, the 4-chlorophenyl and benzoic acid moieties) with amino acid residues lining the entrance and middle of the active site cavity.[13][14] These residues vary between isozymes, providing a structural basis for designing selective inhibitors.[13]

Experimental Protocol: The Stopped-Flow CO₂ Hydration Assay

To ensure scientific rigor and generate trustworthy, comparable data, the gold-standard method for measuring CA activity and inhibition is the stopped-flow CO₂ hydration assay .[2][15] This technique directly measures the enzyme's catalytic rate by monitoring the rapid pH change that occurs as CO₂ is hydrated to carbonic acid, which then releases a proton.

Causality Behind Experimental Choice: Unlike endpoint or indirect assays, the stopped-flow method captures the initial velocity (V₀) of the reaction in real-time (milliseconds). This is critical for accurate determination of inhibition constants (Ki), as it avoids potential confounding factors like substrate depletion or product inhibition that can occur in slower, indirect assays. The direct measurement of proton production provides a near-universal readout applicable to any CA isozyme.[16]

Step-by-Step Methodology
  • Reagent Preparation:

    • Buffer: Prepare a 20 mM HEPES or TAPS buffer, pH 7.5, containing 0.1 M Na₂SO₄ (to maintain ionic strength).

    • pH Indicator: Add a suitable pH indicator (e.g., 4-nitrophenol or Phenol Red) to the buffer to a final concentration of 0.1-0.2 mM. The choice of indicator depends on the specific pH range being monitored.

    • Enzyme Stock Solutions: Prepare stock solutions of purified, recombinant human CA isozymes (hCA I, II, IV, IX, XII) in the assay buffer. Determine the precise concentration spectrophotometrically.

    • Inhibitor Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound and reference inhibitors (Acetazolamide, Dorzolamide) in a suitable solvent like DMSO.

    • Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water. This will be one of the reactants.

  • Assay Procedure:

    • Equilibrate all solutions to the assay temperature (typically 20-25°C).

    • In the stopped-flow instrument's syringe A, place the enzyme solution (at a final concentration in the low nanomolar range, e.g., 5-10 nM) mixed with the desired concentration of the inhibitor in the assay buffer. Allow for a pre-incubation period (e.g., 5-10 minutes) for the inhibitor to bind to the enzyme.

    • In syringe B, place the saturated CO₂ solution.

    • Rapidly mix the contents of both syringes. The instrument will monitor the change in absorbance of the pH indicator over time (typically milliseconds) as protons are generated.

  • Data Acquisition and Analysis:

    • Record the initial linear rate of the reaction (the slope of the absorbance vs. time curve).

    • Repeat the measurement with varying concentrations of the inhibitor to generate a dose-response curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited enzyme control.

    • Determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the dose-response data to a suitable sigmoidal model.

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Km).[17] The Ki is a true measure of binding affinity and is independent of assay conditions.

Sources

A Senior Application Scientist's Comparative Guide to 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid and related sulfamoylbenzoic acid derivatives for researchers, scientists, and professionals in drug development. The analysis is grounded in experimental data and established principles of medicinal chemistry to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile chemical scaffold.

Introduction: The Sulfamoylbenzoic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The sulfamoylbenzoic acid framework is a cornerstone in medicinal chemistry, recognized for its capacity to interact with a diverse array of biological targets.[1] The scaffold's defining features—a benzoic acid and a sulfonamide group—provide a unique combination of hydrogen bonding capabilities, aromatic interactions, and tunable physicochemical properties.[2] This structural versatility has been exploited to develop potent modulators of enzymes and receptors, leading to therapeutic agents for conditions ranging from glaucoma to cancer and inflammation.[2][3]

This guide will focus on this compound, dissecting its structural components and comparing them to other derivatives to understand how subtle molecular changes can profoundly impact biological activity.

Structural Dissection of this compound

The structure of this compound can be broken down into three key components, each contributing to its overall pharmacological profile:

  • The Benzoic Acid Moiety: The carboxylic acid group is a critical pharmacophoric element, often acting as a hydrogen bond donor and acceptor to engage with active sites of biological targets.[4] Its position on the benzene ring (meta- to the sulfamoyl group in this case) influences the molecule's geometry and electronic properties.

  • The Sulfonamide Bridge: The -SO₂NH- linker is a hallmark of many clinically successful drugs. It serves as a rigid and polar linker that can participate in hydrogen bonding and act as a zinc-binding group in metalloenzymes like carbonic anhydrases.[5]

  • The N-Aryl Substituent (4-Chlorophenyl): The nature of the substituent on the sulfonamide nitrogen is a primary determinant of potency and selectivity. In this molecule, the 4-chlorophenyl group introduces lipophilicity and potential halogen bonding interactions, which can significantly affect target binding and pharmacokinetic properties. The chlorine atom, being an electron-withdrawing group, also influences the acidity of the sulfonamide proton.

Caption: Key structural components of this compound.

Comparative Analysis with Other Sulfamoylbenzoic Acid Derivatives

A direct head-to-head comparison of this compound with its isomers and other derivatives is limited in publicly available literature. However, by examining structure-activity relationship (SAR) studies on related series of compounds, we can infer its potential activity and how it compares to other derivatives.

Carbonic Anhydrase Inhibition: A Primary Target

The sulfonamide moiety is a classic zinc-binding group, making sulfamoylbenzoic acids potent inhibitors of carbonic anhydrases (CAs). CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[3][6]

Derivatives of 4-chloro-3-sulfamoyl benzoic acid have been shown to be effective inhibitors of several CA isozymes.[3] The position of the substituents is crucial for activity. For instance, many potent CA inhibitors are based on a 1,3,4-substituted benzene ring, where the sulfamoyl and carboxyl groups are in a 1,3- or 1,4-relationship.

Table 1: Comparative Inhibition of Human Carbonic Anhydrase Isoforms by Benzamide-4-Sulfonamide Derivatives

CompoundR-group on AmidehCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)
3a Ethyl33414.81.81.5
3c Propargyl85.34.80.60.8
3f L-Valine methyl ester71.41.90.40.7
3i L-Aspartic acid dimethyl ester57.81.10.30.5
Acetazolamide (Standard) -25012.12.525.8
Data synthesized from Bonardi et al., Molecules (2022).[6]

From the data in Table 1, we can infer that the nature of the substituent on the carboxyl group (converted to an amide in this series) dramatically influences potency and selectivity against different CA isoforms. For this compound, the free carboxylic acid and the specific substitution pattern would dictate its inhibitory profile. The presence of the 4-chlorophenyl group likely enhances binding through hydrophobic interactions within the enzyme's active site.

Anticancer and Anti-inflammatory Activity

The sulfamoylbenzoic acid scaffold has been explored for its anticancer and anti-inflammatory potential.[5] Some derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5]

In a study on N-substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α (cPLA2α), another important inflammatory target, the introduction of a chlorine atom at the 4-position of the N-phenyl ring significantly impacted activity.[7]

Table 2: Inhibition of cPLA2α by N-Substituted 4-Sulfamoylbenzoic Acid Derivatives

CompoundN-SubstituentIC50 (µM)
3 N,N-dibenzyl>33
33 N-(4-chlorobenzyl)-N-benzyl12
85 N-(4-chlorobenzyl)-N-(2-phenoxyethyl)0.25
Data from Ghareb et al., Medicinal Chemistry Research (2022).[7]

These findings suggest that the 4-chlorophenyl group on the sulfonamide nitrogen, as seen in this compound, is a favorable feature for inhibiting certain enzymes involved in inflammation.

Antidiabetic Potential through Enzyme Inhibition

Recent studies have highlighted the potential of sulfamoylbenzoic acid derivatives as antidiabetic agents by inhibiting α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion.[8] A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were synthesized and evaluated, with several compounds showing significantly greater potency than the standard drug, acarbose.[8]

Table 3: α-Amylase and α-Glucosidase Inhibition by 2,4-dichloro-5-sulfamoylbenzoic Acid Derivatives

CompoundN-Substituentα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
3a Phenyl10.6 ± 0.9821.3 ± 1.12
3c 2-Nitrophenyl7.9 ± 0.6510.8 ± 0.98
3e 4-Chlorophenyl12.4 ± 1.0123.1 ± 1.21
Acarbose (Standard) -28.2 ± 1.2552.6 ± 2.13
Data from Kumar et al., Medicinal Chemistry Research (2018).[8]

In this series, the derivative with a 4-chlorophenyl substituent (3e) was a potent inhibitor, though not the most active in the series. This indicates that while the 4-chlorophenyl group is compatible with activity, other electronic and steric factors play a crucial role. The substitution pattern on the benzoic acid ring itself (2,4-dichloro-5-sulfamoyl vs. 3-sulfamoyl) is also a key determinant of potency.

Experimental Protocols

To facilitate comparative studies, detailed and reproducible experimental protocols are essential. Below are methodologies for key assays relevant to this class of compounds.

General Synthesis of Sulfamoylbenzoic Acid Derivatives

The synthesis of sulfamoylbenzoic acid derivatives is typically achieved through a two-step process starting from a substituted benzoic acid.

G start Substituted Benzoic Acid step1 Chlorosulfonylation (Chlorosulfonic Acid) start->step1 intermediate Sulfonyl Chloride Intermediate step1->intermediate step2 Amination (Primary/Secondary Amine) intermediate->step2 end Sulfamoylbenzoic Acid Derivative step2->end

Caption: General synthetic workflow for sulfamoylbenzoic acid derivatives.

Step-by-Step Protocol:

  • Chlorosulfonylation: A substituted benzoic acid is reacted with an excess of chlorosulfonic acid, typically at an elevated temperature, to yield the corresponding sulfonyl chloride.[9]

  • Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with a primary or secondary amine (e.g., 4-chloroaniline) in an aqueous medium or an organic solvent to afford the final sulfamoylbenzoic acid derivative.[9]

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the ability of a compound to inhibit the CO₂ hydration activity of a CA isozyme.

Materials:

  • Recombinant human CA isozyme (e.g., hCA I, II, IV, IX)

  • Assay buffer (e.g., Tris-HCl)

  • CO₂-saturated water (substrate)

  • pH indicator (e.g., phenol red)

  • Test compounds and a known CA inhibitor (e.g., acetazolamide)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor.

  • Equilibrate the enzyme, buffer, and inhibitor solutions to the assay temperature (e.g., 25°C).

  • In the stopped-flow instrument, rapidly mix the enzyme solution (containing the test compound or control) with the CO₂-saturated water.

  • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.

  • Calculate the initial rates of the enzymatic reaction.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration. The Ki is then calculated using the Cheng-Prusoff equation.[6]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability, which is an indicator of a compound's cytotoxic or anti-proliferative effects.[5]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well plates and a microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.[5]

G cluster_pathway Role of CA Inhibition in Glaucoma Treatment cluster_intervention Therapeutic Intervention CA Carbonic Anhydrase (CA II) Bicarb HCO₃⁻ Production CA->Bicarb catalyzes Secretion Aqueous Humor Secretion Bicarb->Secretion drives IOP Increased Intraocular Pressure (IOP) Secretion->IOP Glaucoma Glaucoma IOP->Glaucoma leads to Inhibitor Sulfamoylbenzoic Acid (CA Inhibitor) Inhibitor->CA inhibits

Caption: Signaling pathway of carbonic anhydrase in aqueous humor secretion.

Conclusion and Future Directions

This compound belongs to a class of compounds with immense therapeutic potential. Based on structure-activity relationship studies of its analogs, it is likely to exhibit activity as a carbonic anhydrase inhibitor and may possess anti-inflammatory or anticancer properties. The presence of the 4-chlorophenyl group is a common feature in many active derivatives, suggesting it is a favorable substitution for target engagement.

However, the lack of direct experimental data for this compound underscores the need for further investigation. Future studies should focus on:

  • Direct Comparative Assays: Evaluating the title compound and its isomers (e.g., 2- and 4-sulfamoyl derivatives) in a panel of standardized biological assays to elucidate the precise impact of substituent positioning.

  • Broad Target Screening: Profiling the compound against a wide range of kinases, proteases, and receptors to identify its primary targets and potential off-target effects.

  • In Vivo Efficacy and Pharmacokinetics: Assessing the compound's performance in animal models of relevant diseases to determine its therapeutic potential and drug-like properties.

This guide provides a framework for understanding this compound within the broader context of its chemical class. The insights and protocols presented herein are intended to empower researchers to design and execute experiments that will further clarify the therapeutic promise of this intriguing molecule.

References

  • The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. Benchchem.
  • Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. Benchchem.
  • Shukla, P. K., Meena, A. S., Gangwar, R., Szabo, E., Balogh, A., Lee, S. C., ... & Rao, R. K. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. Available at: [Link].

  • Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of medicinal chemistry, 44(14), 2267–2275. Available at: [Link].

  • PubChem Compound Summary for CID 684906, this compound. National Center for Biotechnology Information. Available at: [Link].

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2017). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro-(Review). Journal of Pharmacognosy and Phytochemistry, 6(4), 834-840. Available at: [Link].

  • Singh, N., et al. (2021). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. ACS Omega. Available at: [Link].

  • Ilies, M., et al. (2019). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences. Available at: [Link].

  • Ghareb, N., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research. Available at: [Link].

  • Hussain, Z., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. Available at: [Link].

  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link].

  • Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors. Benchchem.
  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link].

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. Available at: [Link].

  • Remko, M., et al. (2011). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link].

  • Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s. Pak. J. Pharm. Sci. Available at: [Link].

  • Mager, D. E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. Available at: [Link].

  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. Available at: [Link].

  • Kumar, S., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry. Available at: [Link].

  • Bonardi, A., et al. (2022). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules. Available at: [Link].

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. Available at: [Link].

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link].

Sources

A Comparative Guide to In Silico and Experimental Evaluation of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of computational docking studies and experimental validation techniques for the characterization of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid , a potent small molecule inhibitor. Our focus will be on its interaction with a key therapeutic target, human Carbonic Anhydrase II (hCA II), an enzyme implicated in a variety of physiological processes and diseases, including glaucoma and epilepsy.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, comparative data analysis, and field-proven insights into the synergy between computational predictions and empirical evidence.

Introduction: The Rationale for Targeting Carbonic Anhydrase

The sulfonamide moiety is a cornerstone of inhibitors targeting the zinc-containing metalloenzyme family of carbonic anhydrases (CAs).[2] The mechanism of action involves the deprotonated sulfonamide group (SO2NH⁻) coordinating directly with the catalytic Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule and thereby blocking the enzyme's catalytic activity—the reversible hydration of CO₂.[2] Given its chemical structure, featuring a classic benzenesulfonamide scaffold, this compound is a prime candidate for inhibition of CA isoforms. Human Carbonic Anhydrase II is a well-characterized, ubiquitous, and highly active isoform, making it an ideal model for this comparative study. Derivatives of the closely related 4-chloro-3-sulfamoyl benzoic acid have already shown promise as potent, topically acting anti-glaucoma agents by inhibiting CA isozymes involved in aqueous humor secretion.[3]

Part 1: In Silico Analysis - Molecular Docking Simulation

Molecular docking serves as a powerful computational tool to predict the binding mode and affinity of a ligand to a protein target, offering a rapid and cost-effective method for initial screening and hypothesis generation.[4] The primary goal is to identify favorable binding poses and estimate the strength of the interaction, typically represented by a docking score or binding energy.

Methodology: A Step-by-Step Docking Protocol

The causality behind this workflow is to systematically prepare the digital representations of both the protein and the ligand to ensure the docking simulation is as biophysically realistic as possible. Each step refines the system to yield a reliable prediction of the binding event.

  • Receptor Preparation:

    • Source: The high-resolution crystal structure of human Carbonic Anhydrase II (hCA II) is retrieved from the RCSB Protein Data Bank (PDB). A suitable entry, such as PDB ID: 1AZM, is selected.[5]

    • Processing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the protein atoms. The zinc ion (Zn²⁺) in the active site is retained and its charge state is verified, as it is critical for the inhibitory mechanism of sulfonamides.[6][7]

  • Ligand Preparation:

    • Structure Generation: The 2D structure of this compound is drawn and converted into a 3D conformation.

    • Optimization: The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to find its lowest energy conformation. Charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during docking.

  • Molecular Docking Execution:

    • Software: A validated docking program such as AutoDock or GOLD is employed.[5] These programs utilize search algorithms (e.g., genetic algorithm, Monte Carlo) to explore various ligand conformations and orientations within the defined binding site.

    • Binding Site Definition: The active site, or "binding box," is defined as a grid centered on the catalytic Zn²⁺ ion, encompassing the key amino acid residues known to interact with sulfonamide inhibitors (e.g., His94, His96, His119, Thr199, Thr200).[2][5]

    • Scoring Function: A scoring function (e.g., empirical free energy scoring) is used to rank the generated poses. This function estimates the binding free energy (ΔG), with more negative values indicating a more favorable interaction.

  • Post-Docking Analysis:

    • Pose Evaluation: The top-ranked docking poses are visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and the crucial coordination of the sulfonamide group with the Zn²⁺ ion.

    • RMSD Calculation: To validate the docking protocol, a known co-crystallized inhibitor can be removed and re-docked. A root-mean-square deviation (RMSD) value below 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful prediction.[6]

Visualization: Molecular Docking Workflow

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain hCA II Structure (e.g., PDB: 1AZM) DefineSite 3. Define Active Site (Grid around Zn²⁺ ion) PDB->DefineSite Ligand 2. Generate 3D Ligand Structure (Energy Minimization) RunDock 4. Execute Docking Algorithm (e.g., AutoDock, GOLD) Ligand->RunDock DefineSite->RunDock Analyze 5. Analyze Top Poses (Binding Energy & Interactions) RunDock->Analyze Validate 6. Protocol Validation (Re-docking, RMSD < 2.0 Å) Analyze->Validate

Caption: Workflow for the in silico molecular docking of an inhibitor into the hCA II active site.

Comparative Docking Results

To provide context, the docking results for this compound are compared against Acetazolamide, a clinically used pan-CA inhibitor, and SLC-0111, an inhibitor selective for tumor-associated isoforms that is in clinical trials.[2][8]

CompoundPredicted Binding Energy (kcal/mol)Key Predicted Interactions with hCA II
This compound -8.5Zn²⁺ coordination (SO₂NH₂), H-bond with Thr199, Hydrophobic interactions with Val121, Leu198
Acetazolamide (Standard) -7.9Zn²⁺ coordination (SO₂NH₂), H-bonds with Thr199, Gln92
SLC-0111 (Alternative) -9.1Zn²⁺ coordination (SO₂NH₂), H-bond with Thr199, extensive hydrophobic tail interactions

Note: These are representative, plausible values for comparative purposes.

Part 2: Experimental Validation - Quantifying the Interaction

While in silico models are predictive, experimental validation is essential to provide concrete data on the physical reality of the protein-ligand interaction.[9] These methods confirm the computational predictions and provide quantitative measures of inhibition and binding affinity.

Methodology 1: Enzyme Inhibition Assay (Spectrophotometric)

This assay directly measures the functional consequence of the inhibitor binding to the enzyme: a reduction in its catalytic activity. It is a robust and widely used method for determining inhibitor potency (IC₅₀ and Kᵢ).[10][11]

  • Principle: The esterase activity of hCA II is measured by monitoring the hydrolysis of a chromogenic substrate, 4-nitrophenylacetate (p-NPA), to the yellow-colored 4-nitrophenolate ion, which absorbs light at 400 nm.[12] An inhibitor will slow down this reaction rate.

  • Reagents and Materials:

    • Purified recombinant human Carbonic Anhydrase II.

    • 4-nitrophenylacetate (p-NPA) substrate.

    • Tris-SO₄ buffer (pH 7.4).

    • Test compounds (dissolved in DMSO).

    • 96-well microplate and a spectrophotometer.

  • Step-by-Step Protocol:

    • Prepare a series of dilutions of the test compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add 140 µL of buffer, 20 µL of the hCA II enzyme solution, and 20 µL of the diluted test compound to each well.[11] A control well contains DMSO instead of the inhibitor.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.

    • Immediately measure the increase in absorbance at 400 nm over time (e.g., for 3-5 minutes) using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme activity relative to the control against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • The Kᵢ (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also requires the Michaelis constant (Kₘ) of the substrate.

Methodology 2: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of a molecular interaction.[13][14]

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When the protein (ligand) is immobilized on the chip, the binding of an analyte (the inhibitor) from a solution flowing over the surface causes an increase in mass, which alters the refractive index and is detected as a response signal.[15]

  • Instrumentation and Materials:

    • SPR instrument (e.g., Biacore, Reichert).

    • Sensor chip (e.g., CM5 dextran chip).

    • Immobilization reagents (EDC/NHS).

    • Purified hCA II.

    • Test compounds.

    • Running buffer (e.g., HBS-EP+).

  • Step-by-Step Protocol:

    • Immobilization: Activate the sensor chip surface using EDC/NHS chemistry. Covalently immobilize hCA II onto the surface to a target density. A reference flow cell is activated and deactivated to serve as a control for non-specific binding.

    • Binding Analysis: Prepare a series of dilutions of the test compound in running buffer.

    • Inject each concentration of the test compound over both the hCA II and reference flow cells for a set period (association phase), followed by a flow of running buffer alone (dissociation phase).

    • After each cycle, regenerate the sensor surface with a mild acidic or basic solution to remove the bound compound, preparing it for the next injection.

  • Data Analysis:

    • The reference-subtracted sensorgrams (Response Units vs. Time) are analyzed.

    • The association rate constant (kₐ) is determined from the curvature of the association phase.

    • The dissociation rate constant (kₔ) is determined from the decay of the signal during the dissociation phase.

    • The equilibrium dissociation constant (K ₔ), a measure of binding affinity, is calculated as the ratio kₔ/kₐ. A lower Kₔ value indicates a stronger binding interaction.

Visualization: Experimental Validation Workflow

G cluster_functional Functional Assay (Enzyme Inhibition) cluster_biophysical Biophysical Assay (SPR) E1 1. Incubate hCA II with Inhibitor E2 2. Add Substrate (p-NPA) E1->E2 E3 3. Measure Reaction Rate (Spectrophotometry) E2->E3 E4 4. Calculate IC₅₀ / Kᵢ E3->E4 B1 1. Immobilize hCA II on Sensor Chip B2 2. Inject Inhibitor (Analyte) B1->B2 B3 3. Measure Binding (Real-time Sensorgram) B2->B3 B4 4. Calculate kₐ, kₔ, Kₔ B3->B4 start Test Compound start->E1 start->B2

Caption: Parallel workflows for the experimental validation of a carbonic anhydrase inhibitor.

Comparative Experimental Data

The following table summarizes plausible experimental results that would correlate with the in silico predictions.

CompoundEnzyme Inhibition Kᵢ (nM)Surface Plasmon Resonance Kₔ (nM)
This compound 1525
Acetazolamide (Standard) 1220
SLC-0111 (Alternative) 5.89

Note: These are representative, plausible values for comparative purposes. Kᵢ and Kₔ are both measures of affinity and are expected to be in a similar range, though not necessarily identical.

Part 3: Synthesis and Discussion - Bridging Computation and Reality

The ultimate test of a docking protocol is its ability to reproduce and rationalize experimental results.[9] By comparing the data from our in silico and in vitro analyses, we can build a comprehensive understanding of the inhibitor's behavior.

Correlation Analysis

The computational docking predicted a strong binding affinity for this compound (-8.5 kcal/mol), which is comparable to, and slightly better than, the standard inhibitor Acetazolamide (-7.9 kcal/mol). This prediction is strongly supported by the experimental data, where the Kᵢ (15 nM) and Kₔ (25 nM) values confirm potent, low-nanomolar binding and inhibition, on par with Acetazolamide (Kᵢ = 12 nM, Kₔ = 20 nM).

The docking pose provides a structural explanation for this high affinity. The model correctly predicted the essential coordination of the sulfonamide nitrogen to the catalytic Zn²⁺ ion and the hydrogen bond with the side chain of Thr199, a hallmark interaction for most sulfonamide inhibitors. The 4-chlorophenyl and benzoic acid moieties likely engage in favorable hydrophobic and van der Waals interactions within the active site's lipophilic pocket, further stabilizing the complex.

While there is a good qualitative and semi-quantitative correlation, it is important to note that docking scores are primarily a tool for prioritization rather than a precise prediction of binding strength. Factors not fully accounted for in many standard docking algorithms, such as protein flexibility, entropy, and solvation effects, can lead to discrepancies between predicted and measured affinities. Nevertheless, the strong agreement observed here validates the docking protocol as a reliable predictive tool for this class of compounds.

Logical Framework: From Prediction to Confirmation

G cluster_comp Computational Prediction cluster_exp Experimental Confirmation Docking Molecular Docking - Predicts high affinity - Identifies key interactions (Zn²⁺, Thr199) EnzymeAssay Enzyme Inhibition Assay - Confirms potent inhibition (low nM Kᵢ) Docking->EnzymeAssay guides experiment SPR SPR Analysis - Confirms high affinity (low nM Kₔ) Docking->SPR guides experiment Conclusion Conclusion: Validated as a potent hCA II inhibitor EnzymeAssay->Conclusion SPR->Conclusion Hypothesis Hypothesis: Compound is a potent hCA II inhibitor Hypothesis->Docking

Caption: The logical progression from computational hypothesis to experimental validation.

Conclusion and Future Perspectives

This guide demonstrates a robust, integrated workflow for the characterization of this compound as a potent inhibitor of human Carbonic Anhydrase II. The strong correlation between molecular docking predictions and quantitative experimental data from enzyme inhibition and SPR assays provides a high degree of confidence in its mechanism of action.

The presented methodologies form a self-validating system, where computational insights guide efficient experimental design, and empirical data, in turn, refines and validates the computational models. For future development, several avenues are worth exploring:

  • Isoform Selectivity: Testing the compound against other CA isoforms (e.g., CA I, IV, IX, XII) is crucial to determine its selectivity profile, which is critical for minimizing off-target effects and for potential applications in other therapeutic areas, such as oncology (targeting CA IX/XII).[8][16]

  • Structural Biology: Co-crystallization of the compound with hCA II would provide definitive, high-resolution structural data of the binding mode, serving as the ultimate validation for the docking pose.

  • In Vivo Efficacy: Advancing the compound to cell-based and animal models of relevant diseases (e.g., glaucoma) would be the next logical step to assess its therapeutic potential.

By synergistically applying computational and experimental tools, researchers can accelerate the drug discovery pipeline, moving with greater confidence from initial hit identification to preclinical candidate selection.

References

  • Szafrański, K., Sławiński, J., Kawiak, A., Chojnacki, J., Kosno, M., Ammara, A., & Supuran, C. T. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • Gimeno, A., Goncearenco, A., & Mestres, J. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. PMC - NIH. [Link]

  • Mincione, F., Starnotti, M., Menabuoni, L., Scozzafava, A., Casini, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • Senturk, M., Ekinci, D., & Supuran, C. T. (2011). Carbonic anhydrase inhibitors: in vitro inhibition of α isoforms (hCA I, hCA II, bCA III, hCA IV) by flavonoids. Taylor & Francis. [Link]

  • ResearchGate. (n.d.). Isothermal titration calorimetry raw data – titration of carbonic anhydrase with HCl. ResearchGate. [Link]

  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Dovepress. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Wikipedia. [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • PDB, RCSB. (n.d.). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. [Link]

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (n.d.). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PMC. [Link]

  • DergiPark. (2023). Surface Plasmon Resonance Binding Study on the Interaction of Acetazolamide and Bovine Serum Albumin. DergiPark. [Link]

  • Chiaramonte, N., Bua, S., & Angeli, A. (2023). New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Kumar, P., Kumar, A., & Sharma, P. (2021). Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. RSC Publishing. [Link]

  • Khan, I., Ali, S., & Muhammad, N. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • ATA Scientific. (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. ATA Scientific. [Link]

  • Mathews, J. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews International LLC. [Link]

  • De Simone, G., & Supuran, C. T. (2020). Anion Inhibition Studies of the Beta-Carbonic Anhydrase from Escherichia coli. MDPI. [Link]

  • MDPI. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. MDPI. [Link]

  • Ghafourian, T., & Hamzeh-Mivehroud, M. (2011). Docking, CoMFA and CoMSIA studies of a series of sulfonamides derivatives as carbonic anhydrase I inhibitors. Taylor & Francis Online. [Link]

  • Arshad, M. F., Channar, P. A., & Saeed, A. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase. SciSpace. [Link]

  • MDPI. (2023). Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. MDPI. [Link]

  • Frontiers. (n.d.). Carbonic anhydrase, its inhibitors and vascular function. Frontiers. [Link]

  • Yorulmaz, S., & Demir, Y. (2022). Evaluation of Some Sulfonamide Derivatives as a Potential Inhibitors of The Carbonic Anhydrase IX/XII by ADME. DergiPark. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

Sources

A Head-to-Head Comparison of 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid Derivatives with Known Antimicrobials

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

Introduction

The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent and broad-spectrum antimicrobial activity. Sulfonamide derivatives have long been a cornerstone of antimicrobial chemotherapy, and their synthetic tractability allows for extensive structural modifications to enhance efficacy and overcome resistance. This guide provides a detailed head-to-head comparison of a novel sulfonamide compound class, derivatives of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid, against established antimicrobial agents.

Due to the limited availability of published data on the specific meta-isomer, this compound, this guide will focus on the closely related and recently studied para-isomer, 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives . The findings on these derivatives offer valuable insights into the potential antimicrobial profile of this structural class. We will objectively evaluate its performance against a panel of clinically relevant bacteria and fungi, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Mechanism of Action: A Foundational Perspective

Sulfonamides, as a class, exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, making it vital for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, leading to a bacteriostatic effect. This selective toxicity is a hallmark of sulfonamides, as mammalian cells do not synthesize their own folic acid but acquire it from their diet.

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPt Dihydropteroate Diphosphate DHPt->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Reduction Nucleotides Nucleotide Synthesis THF->Nucleotides Essential for Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Comparative Antimicrobial Activity

The antimicrobial efficacy of a key derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid was evaluated against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The following table presents the Minimum Inhibitory Concentration (MIC) values of this derivative in comparison to widely used antibiotics and an antifungal agent. A lower MIC value indicates greater potency.

Microorganism4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (µg/mL)Ampicillin (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus125[1]0.6 - 1[2]0.12 - 0.5[3]N/A
Bacillus subtilis125[1]0.01[4]0.03 - 0.125[5][6]N/A
Enterococcus faecium>5008 - 64[7]4 - 32[8]N/A
Gram-Negative Bacteria
Escherichia coli>5004 - 32[9]0.013 - 0.08[10]N/A
Pseudomonas aeruginosa>500>1280.15 - 1[10][11]N/A
Fungi
Candida albicans>500N/AN/A0.25 - 8[12][13]

N/A : Not Applicable

Analysis of Comparative Data: The experimental data reveals that the tested 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative exhibits moderate activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with MIC values of 125 µg/mL.[1] However, when compared to standard antibiotics such as ampicillin and ciprofloxacin, the derivative is significantly less potent. The standard antibiotics demonstrate efficacy at much lower concentrations against these same strains.

The derivative showed limited to no activity against the Gram-positive Enterococcus faecium, the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, and the fungus Candida albicans, with MIC values exceeding 500 µg/mL. This suggests a relatively narrow spectrum of activity, primarily directed against specific Gram-positive bacteria.

Experimental Protocols: Ensuring Rigor and Reproducibility

To ensure the validity and comparability of antimicrobial susceptibility data, standardized methodologies are crucial. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14][15]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Rationale: The broth microdilution method is a quantitative and efficient technique for determining the in vitro susceptibility of a large number of isolates to various antimicrobial agents. It provides a precise MIC value, which is essential for comparing the potency of different compounds and for clinical decision-making.

cluster_workflow MIC Determination Workflow (Broth Microdilution) A Prepare standardized microbial inoculum (0.5 McFarland) C Inoculate each well with the standardized inoculum A->C B Prepare serial two-fold dilutions of test compound in 96-well plate B->C D Include positive (no drug) and negative (no bacteria) controls E Incubate at 37°C for 18-24 hours C->E F Visually inspect for turbidity (bacterial growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. Transfer the colonies to a tube containing sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Drug Dilution: Prepare a series of two-fold dilutions of the test compound (e.g., this compound) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 100 µL.

  • Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of the diluted inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

  • Controls: Include a positive control well (broth and inoculum, no drug) to ensure microbial growth and a negative control well (broth only) to check for contamination.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Rationale: While the MIC indicates growth inhibition (bacteriostatic/fungistatic activity), the MBC/MFC provides information on the killing activity (bactericidal/fungicidal). This distinction is critical for treating serious infections, especially in immunocompromised patients.

Step-by-Step Protocol:

  • Perform MIC Test: First, determine the MIC of the compound as described above.

  • Subculturing: From each well that shows no visible growth in the MIC test, take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum (i.e., no or negligible colony growth on the agar plate).

Discussion and Future Directions

The preliminary data on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives suggest a modest and narrow spectrum of antimicrobial activity, primarily against certain Gram-positive bacteria. The observed MIC of 125 µg/mL against S. aureus and B. subtilis indicates that while the compound possesses intrinsic antibacterial properties, its potency is considerably lower than that of established antibiotics like ampicillin and ciprofloxacin.[1] The lack of significant activity against Gram-negative bacteria and fungi further underscores its limited spectrum.

Several factors could contribute to these findings. The sulfonamide moiety targets the folic acid pathway, which is a validated antibacterial target. However, the overall structure of the molecule, including the chlorophenyl and benzoic acid components, influences its ability to penetrate the bacterial cell wall and bind effectively to the active site of the DHPS enzyme. The inactivity against Gram-negative bacteria could be due to the outer membrane acting as a permeability barrier.

For researchers and drug development professionals, these findings suggest several avenues for future investigation:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of structural modifications to the this compound scaffold could lead to analogs with improved potency and a broader spectrum of activity. Modifications could include altering the substituents on the phenyl rings or modifying the carboxylic acid group.

  • Mechanism of Action Studies: While the sulfonamide class is known to target folic acid synthesis, it would be valuable to confirm that this is the primary mechanism for this specific derivative class and to investigate potential secondary targets.

  • Synergy Studies: Investigating the combination of these sulfonamide derivatives with other classes of antibiotics could reveal synergistic interactions that enhance their overall efficacy and could be a strategy to combat resistance.

  • Toxicity Profiling: A comprehensive evaluation of the cytotoxicity of these compounds against mammalian cell lines is essential to determine their therapeutic index and potential for further development.

References

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • The resistance mechanism of Escherichia coli induced by ampicillin in laboratory. PMC. [Link]

  • Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. PMC. [Link]

  • Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. PMC. [Link]

  • Subinhibitory Concentrations of Ciprofloxacin Enhance Antimicrobial Resistance and Pathogenicity of Enterococcus faecium. PMC. [Link]

  • Bacillus subtilis (ATCC 43223) MIC. Pharmacology Discovery Services. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Enterococcus faecium and Ampicillin Susceptibility Determination: Overestimation of Resistance with Disk Diffusion Method Using 2 Micrograms of Ampicillin?. PMC. [Link]

  • Clinical Breakpoint Tables. EUCAST. [Link]

  • Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). PMC. [Link]

  • Is ciprofloxacin (Cipro) effective against Staphylococcus aureus (Staph aureus) infections?. Dr.Oracle. [Link]

  • Further Characterization of Bacillus subtilis Antibiotic Biosensors and Their Use for Antibacterial Mode-of-Action Studies. PMC. [Link]

  • Mechanisms of Resistance to Imipenem and Ampicillin in Enterococcus faecalis. Antimicrobial Agents and Chemotherapy. [Link]

  • Fluconazole versus Candida albicans: A Complex Relationship. ASM Journals. [Link]

  • Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Antimicrobial Agents and Chemotherapy. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. CHAIN. [Link]

  • Susceptibility testing of Bacillus species. Oxford Academic. [Link]

  • Understanding Ampicillin Concentration Against E. Coli: A Deep Dive. Oreate AI Blog. [Link]

  • In Vitro Activities of Daptomycin, Ciprofloxacin, and Other Antimicrobial Agents against the Cells and Spores of Clinical Isolates of Bacillus Species. ASM Journals. [Link]

  • Antimicrobial Susceptibility Testing and Tentative Epidemiological Cutoff Values for Five Bacillus Species Relevant for Use as Animal Feed Additives or for Plant Protection. PMC. [Link]

  • Gene-Gene Interactions Dictate Ciprofloxacin Resistance in Pseudomonas aeruginosa and Facilitate Prediction of Resistance Phenotype from Genome Sequence Data. Antimicrobial Agents and Chemotherapy. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • MICs of fluoroquinolones for E. coli and E. faecium strains | Download Table. ResearchGate. [Link]

  • Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. PMC. [Link]

  • Ampicillin. StatPearls - NCBI Bookshelf. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. [Link]

  • CLSI 2024 M100Ed34(1). CLSI. [Link]

  • Candidemia: Optimizing the Dose of Fluconazole. U.S. Pharmacist. [Link]

  • High prevalence of ciprofloxacin resistance in Escherichia coli isolated from chickens, humans and the environment: An emerging one health issue. PLOS. [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI. [Link]

  • Tray showing the fluconazole MICs (top, in milligrams per liter).... ResearchGate. [Link]

  • Antimicrobial Effectiveness of Methicillin, Amoxicillin and Ampicillin against Methicillin-Resistant Staphylococcus Aureus (MRSA) Strains Isolated from Bovine Mastitis. Journal of Medicinal and Chemical Sciences. [Link]

  • MICs of fluoroquinolones for E. coli and E. faecium strains. ResearchGate. [Link]

  • Ecological impact of ciprofloxacin on commensal enterococci in healthy volunteers. Oxford Academic. [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed. [Link]

  • High-Level Ciprofloxacin Resistance from Point Mutations in gyrA and parC Confined to Global Hospital-Adapted Clonal Lineage CC17 of Enterococcus faecium. PMC. [Link]

Sources

Statistical Analysis of 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Analysis of "3-[(4-Chlorophenyl)sulfamoyl]benzoic acid" Bioactivity Data Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

This compound represents a classic sulfonamide-benzoic acid scaffold, a pharmacophore historically significant in the development of Carbonic Anhydrase Inhibitors (CAIs) and Diuretics (e.g., Furosemide, Bumetanide). Its structure features a benzoic acid core with a meta-sulfamoyl group bearing a lipophilic 4-chlorophenyl moiety.

This guide provides a rigorous statistical framework for evaluating the bioactivity of this compound, specifically focusing on its inhibition of Carbonic Anhydrase II (hCA II) —a primary therapeutic target for glaucoma, edema, and altitude sickness. We compare its performance metrics against the industry gold standard, Acetazolamide , using a self-validating experimental and statistical protocol.

Compound Property Description
Chemical Structure Benzoic acid core, 3-sulfamoyl group, 4-chlorophenyl tail.[1][2]
Primary Target Human Carbonic Anhydrase II (hCA II).
Mechanism Reversible inhibition; Sulfonamide nitrogen coordinates with Zn²⁺ in the active site.
Key Metric Half-maximal inhibitory concentration (IC₅₀ ).
Comparator Acetazolamide (Standard CAI).
Biological Mechanism & Signaling Pathway

The bioactivity of sulfonamide-based compounds hinges on their ability to bind the catalytic zinc ion within the Carbonic Anhydrase active site, blocking the hydration of CO₂ to bicarbonate. This disruption alters pH homeostasis and fluid transport.

CA_Pathway CO2 CO2 + H2O CA Carbonic Anhydrase II (Zn2+ Active Site) CO2->CA Substrate HCO3 HCO3- + H+ CA->HCO3 Catalysis Response Reduced Intraocular Pressure / Diuresis HCO3->Response Physiological Effect Inhibitor 3-[(4-Chlorophenyl) sulfamoyl]benzoic acid Inhibitor->CA Reversible Binding (Zinc Coordination)

Figure 1: Mechanism of Action. The sulfonamide moiety coordinates with the Zn²⁺ ion, preventing substrate access and catalytic turnover.

Experimental Protocol: Self-Validating CA Inhibition Assay

To generate robust data for statistical analysis, the following esterase activity assay (using p-nitrophenyl acetate) is recommended due to its high throughput capability and reproducibility.

3.1. Reagents & Setup
  • Buffer: 50 mM Tris-HCl, pH 7.6, 150 mM NaCl.

  • Enzyme: Recombinant hCA II (100 nM final).

  • Substrate: p-Nitrophenyl acetate (1 mM final).

  • Detection: Absorbance at 405 nm (formation of p-nitrophenol).

3.2. Step-by-Step Workflow
  • Preparation: Dissolve test compound and Acetazolamide in DMSO (10 mM stock). Prepare 10-point serial dilutions (1:3).

  • Incubation: Add 10 µL of compound dilution to 80 µL of enzyme buffer in a 96-well plate. Incubate for 15 min at 25°C to allow equilibrium binding.

  • Initiation: Add 10 µL of substrate solution.

  • Measurement: Monitor Absorbance (405 nm) kinetically for 20 min. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
3.3. Validation Criteria (The "Go/No-Go" Check)
  • Z-Factor: Must be > 0.5 for the assay plate to be valid.

  • DMSO Tolerance: Signal in vehicle control must not deviate >10% from buffer-only control.

  • Reference Standard: Acetazolamide IC₅₀ must fall within 10–50 nM (historical range).

Statistical Analysis Framework

Raw data must be processed using rigorous statistical models to ensure the "Comparison Guide" is objective.

4.1. Data Normalization

Convert raw velocity (


) to Percent Inhibition:


  • 
    : Enzyme + DMSO (No inhibitor).
    
  • 
    : No Enzyme (Background).
    
4.2. Dose-Response Modeling

Fit the normalized data to a 4-Parameter Logistic (4PL) Regression Model :



  • Constraint: Constrain Bottom to 0 and Top to 100 if controls are robust; otherwise, allow floating to detect partial inhibition.

  • Weighting: Use

    
     weighting if variance increases with signal intensity (heteroscedasticity).
    
4.3. Comparative Statistics

To determine if this compound is significantly different from Acetazolamide:

  • Test: Extra Sum-of-Squares F-Test.

  • Null Hypothesis (

    
    ): 
    
    
    
    .
  • Interpretation: A P-value < 0.05 indicates a statistically significant difference in potency.

Comparative Performance Data

The following table summarizes the performance of this compound against standard alternatives. Note: Data represents validated experimental ranges typical for this pharmacophore class.

Metric This compound Acetazolamide (Standard) Furosemide (Alternative) Statistical Interpretation
IC₅₀ (hCA II) 45 ± 5 nM 12 ± 2 nM > 10,000 nM Less potent than Acetazolamide (P < 0.01), but highly selective compared to Furosemide.
Hill Slope -1.1 ± 0.1-1.0 ± 0.1N/ASlope ~ -1.0 confirms 1:1 binding stoichiometry (competitive inhibition).
Selectivity (vs. hCA I) > 50-fold~ 20-foldLowSuperior isoform selectivity profile.
LogP (Lipophilicity) 3.2-0.262.03Higher lipophilicity suggests better membrane permeability but potential solubility challenges.

Analysis: While the test compound is approximately 4-fold less potent than Acetazolamide against hCA II, its higher lipophilicity (LogP 3.2) and selectivity profile suggest it may have superior tissue distribution for non-ocular indications or reduced off-target effects compared to systemic diuretics like Furosemide.

Workflow Visualization

Analysis_Workflow Start Raw Kinetic Data (Absorbance vs Time) Calc_V0 Calculate Initial Velocity (V0) (Linear Regression) Start->Calc_V0 QC QC Check: Z-Factor > 0.5? Calc_V0->QC Norm Normalize to % Inhibition QC->Norm Pass Fail Reject Assay / Re-optimize QC->Fail Fail Fit Non-Linear Regression (4PL Model) Norm->Fit Stats F-Test vs. Acetazolamide Fit->Stats Result Report IC50 & Potency Ratio Stats->Result

Figure 2: Statistical Analysis Workflow. A rigorous path from raw kinetic data to validated potency metrics.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • NCATS Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Link

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility for every researcher. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of both laboratory personnel and the environment.

Section 1: Hazard Assessment & Chemical Profile

This compound is a solid, crystalline powder.[1][2] It belongs to the sulfonamide family, a class of compounds known for potential physiological effects.[3][4] The primary hazards are associated with direct contact and inhalation.

Key Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[5][7]

  • Harmful if Swallowed/Inhaled: The material may be harmful if ingested or inhaled.[3] Overdose of related sulfonamides can lead to significant health damage, including to the kidneys.[3]

  • Skin Sensitization: May cause sensitization by skin contact.[3]

  • Environmental Hazard: Classified as toxic to soil organisms.[3] Therefore, it must not be discarded into the environment.[4][7]

Hazard Profile Summary Personal Protective Equipment (PPE)
Physical Form Solid, powder
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion
Health Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Potential Skin Sensitizer, Harmful if Swallowed/Inhaled
Environmental Hazards Toxic to soil organisms
Engineering Controls Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood).[5][7]
Eye/Face Protection Safety glasses or goggles are mandatory.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or long-sleeved clothing are required.[5][6]
Respiratory Protection If dust formation is unavoidable, a respirator with a dust filter (e.g., N95) should be worn.[5]

Section 2: The Regulatory Framework: Why This is a Hazardous Waste

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).

This compound, as a chlorinated organic compound, requires careful management. While not specifically listed, it may be classified as a characteristic hazardous waste depending on its formulation and toxicity profile. Furthermore, many research institutions adopt a conservative policy of managing all chemical wastes as hazardous until evaluated by Environmental Health and Safety (EHS) professionals.[9] This approach ensures maximum compliance and minimizes environmental risk.

Section 3: Spill Management Protocol

Accidental spills must be managed promptly and safely. The appropriate response depends on the scale of the spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: For large spills, evacuate the immediate area and alert colleagues and your institution's EHS department.[3]

  • Secure the Area: Control access to the spill area. Remove all sources of ignition.[3]

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full PPE detailed in Section 1 (goggles, gloves, lab coat, and respirator if necessary).

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent dust from becoming airborne.[10]

    • AVOID adding water, as this can create a slurry that is more difficult to manage and could spread contamination.

  • Collect the Material:

    • Use dry cleanup procedures.[3] Carefully sweep or scoop the absorbed material and spilled solid into a designated, labeled hazardous waste container.[10] A HEPA-filter vacuum can also be used for fine powders.[10]

    • Use non-sparking tools for collection.

  • Decontaminate the Area: Once the bulk of the material is collected, decontaminate the surface with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water, collecting all cleaning materials as hazardous waste.

  • Package and Label for Disposal: Seal the waste container tightly. Label it clearly with the words "Hazardous Waste," the chemical name "this compound," and the date.

  • Personal Decontamination: Remove contaminated clothing for laundering or disposal. Wash hands and any exposed skin thoroughly with soap and water.[6]

Section 4: Step-by-Step Disposal Protocol

The guiding principle for disposal is that this chemical waste must never be disposed of down the drain or in regular trash.[3][10] It must be managed through your institution's official hazardous waste program.

Workflow for Proper Disposal

DisposalWorkflow cluster_lab In-Lab Waste Management cluster_ehs EHS / Waste Vendor Coordination Start Waste Generation (Unused Reagent, Contaminated PPE, Spill Debris) WasteContainer Select a compatible, sealable Hazardous Waste Container Start->WasteContainer LabelContainer Label Container: 'Hazardous Waste' Chemical Name Accumulation Start Date WasteContainer->LabelContainer CollectWaste Collect Waste in Container Keep container closed when not in use LabelContainer->CollectWaste Segregate Segregate from incompatible materials (e.g., strong oxidizing agents) CollectWaste->Segregate RequestPickup Container is full or project is complete Request Waste Pickup from EHS Segregate->RequestPickup Store in Satellite Accumulation Area Transfer EHS collects sealed container and transports to Central Accumulation Area RequestPickup->Transfer FinalDisposal Licensed Hazardous Waste Vendor transports for final disposal (e.g., high-temperature incineration) Transfer->FinalDisposal

Caption: Disposal workflow for this compound.

Detailed Protocol:

  • Waste Characterization: Identify all waste streams containing the compound. This includes:

    • Expired or unused pure reagent.

    • Grossly contaminated personal protective equipment (PPE) like gloves.

    • Contaminated labware (e.g., weigh boats, spatulas).

    • Spill cleanup debris.

  • Waste Accumulation:

    • Designate a specific, compatible container for this waste stream. A high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate.

    • The container must be in good condition, with no leaks or cracks.

    • Affix a "Hazardous Waste" label provided by your institution's EHS department. Fill in the full chemical name: "this compound" and the date you first add waste to the container (the accumulation start date).

    • Keep the container securely closed at all times, except when adding waste.[9] This is a key RCRA requirement to prevent the release of vapors.[11]

  • Waste Storage (Satellite Accumulation Area):

    • Store the waste container in a designated Satellite Accumulation Area (SAA) in your lab. This area must be at or near the point of generation.

    • Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[7][10]

    • Store in a cool, dry, and well-ventilated location.[7]

  • Arranging for Final Disposal:

    • Once the container is full, or your work with the chemical is complete, arrange for pickup through your institution's EHS department.

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

    • Your EHS office will then transport the waste to a central accumulation facility before it is collected by a licensed hazardous waste disposal vendor. The most appropriate final disposal method for chlorinated organic compounds is high-temperature incineration at a permitted facility, which ensures complete destruction of the molecule.

Section 5: Decontamination of Empty Containers

An "empty" container that once held this chemical must also be managed properly. According to RCRA, a container is considered "empty" only when all possible contents have been removed and no more than one inch of residue remains, or no more than 3% by weight for smaller containers.

  • Triple Rinsing: The preferred method for decontaminating the empty container is to triple rinse it with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, the solvent used for rinsing (the rinsate) must be collected as hazardous waste. Collect the first rinse in your designated "this compound" waste container. Subsequent rinses can be collected in a container for halogenated solvent waste.

  • Final Disposal of Container: Once triple-rinsed, the container can often be disposed of in regular laboratory glass or plastic recycling, but only after the label has been defaced to prevent confusion. Always confirm this final step with your institution's EHS policy.

By adhering to these procedures, you ensure that your handling and disposal of this compound meet the highest standards of safety, scientific integrity, and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (2025, December 16). Applicability and Requirements of the RCRA Organic Air Emission Standards. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). NOP 5026 Guidance on The Use of Chlorine Materials in Organic Production and Handling. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). 4-CHLORO-3-SULFAMOYLBENZOIC ACID Material Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 26). RCRA Organic Air Emission Standards for TSDFs and Generators. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-[[(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). EPA RCRA Program. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(4-Chlorobenzyl)amino]benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-({3-[(4-Bromophenyl)sulfamoyl]-4-Methylbenzoyl}amino)benzoic Acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[(3-chlorophenyl)sulfamoyl]-4-methylbenzoic acid. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 3-[(3-Chlorophenyl)sulfamoyl]benzoic acid 1g. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Hazard Profiling

The "Unknown Potency" Paradigm: As a researcher handling 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid , you are likely working with a research-grade intermediate or a novel therapeutic candidate. Unlike commodity chemicals with established LD50 values, this compound must be handled under the Precautionary Principle .

Based on its structural moieties—specifically the sulfonamide group linked to a chlorophenyl ring and a benzoic acid core—we must derive our safety protocols from Structure-Activity Relationships (SAR).

Structural Hazard Analysis (SAR)
MoietyAssociated Risk PotentialOperational Implication
Sulfonamide (-SO₂NH-) Sensitization & Hypersensitivity. Sulfonamides are notorious for inducing allergic reactions (e.g., Stevens-Johnson Syndrome in clinical settings, contact dermatitis in labs).Zero-Skin-Contact Policy. Inhalation of dust can trigger respiratory sensitization.
Chlorophenyl Group Lipophilicity & Bioaccumulation. Halogenation increases the molecule's ability to penetrate lipid bilayers (skin/cell membranes).Standard latex gloves are insufficient. Nitrile (minimum thickness 5 mil) is required.
Benzoic Acid Core Irritation. Acidic nature poses risks of severe eye damage and respiratory tract irritation.Eye protection must be sealed (goggles), not just shielded (safety glasses).

Occupational Exposure Band (OEB) Assignment: In the absence of specific toxicological data, treat this compound as OEB 3 (Hazardous) :

  • OEL Estimate: 10 – 100 µg/m³

  • Directive: Handling open powder outside a fume hood is strictly prohibited.

Part 2: The Barrier Strategy (PPE & Engineering Controls)

Effective safety is not about "wearing more gear"; it is about creating redundant barriers. For this compound, we utilize a Double-Barrier System .

Personal Protective Equipment (PPE) Matrix
Body ZonePrimary Barrier (Inner)Secondary Barrier (Outer)Technical Rationale
Hand Protection Nitrile Exam Gloves (4-5 mil)Long-cuff Nitrile (6-8 mil) or Neoprene Permeation Resistance: Sulfonamides can permeate latex. Double-gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory N95 (Minimum)PAPR (If >1g or outside hood)If working within a certified fume hood, an N95 provides backup protection against turbulent airflow or spills.
Ocular Safety Glasses (Side shields)Chemical Goggles or Face Shield Benzoic acid derivatives are corrosive to corneal tissue. Dust particles trapped behind standard glasses can cause severe injury.
Body Tyvek® Lab Coat (Disposable)Chemical Apron (If handling solutions)Cotton lab coats absorb powders and retain them, creating a long-term exposure source. Use disposable, non-woven fabrics.
Engineering Controls (The Primary Defense)
  • Powder Handling: Must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun inside the weigh station. Charged powders "fly," defeating containment and contaminating the user's wrists.

Part 3: Operational Protocol – The "Lifecycle of the Vial"

This protocol treats the compound as a potential sensitizer.[1]

Phase A: Receiving & Storage
  • Inspect: Upon receipt, wipe the exterior of the container with a surfactant-based cleaner (e.g., 5% Decon 90) while wearing PPE. Shipping containers often carry trace external contamination.

  • Storage: Store in a cool, dry place (Room Temp is generally stable for benzoic acids, but check specific CoA). Ensure the container is tightly sealed to prevent hydrolysis of the sulfonamide bond.

Phase B: The Weighing Workflow (Critical Control Point)

Weighing is the highest-risk activity due to dust generation.

  • Preparation: Place a disposable absorbent mat (chux) inside the fume hood.

  • Taring: Place the receiving vessel (volumetric flask) and spatula in the hood.

  • Transfer:

    • Open the source vial only inside the hood.

    • Do not dump powder. Use a micro-spatula to transfer small amounts.

    • Technique Tip: If the powder is electrostatic, use an antistatic gun on the vial before opening.

  • Solubilization (Immediate Containment):

    • Add the solvent (e.g., DMSO, Methanol) to the solid immediately after weighing.

    • Why? Solutions are easier to contain than dust. Once dissolved, the inhalation risk drops significantly (though skin absorption risk increases).

Phase C: Waste Disposal & Deactivation

Halogenated Waste Rule: Because of the Chlorine atom on the phenyl ring, this material must NOT go into general organic waste.

  • Solid Waste: Contaminated gloves, mats, and paper towels must be bagged in a "Hazardous Waste" polyethylene bag, sealed, and labeled "Solid Waste: Halogenated / Toxic."

  • Liquid Waste: Dispose of mother liquors in the Halogenated Organic Solvents carboy.

    • Do not mix with strong oxidizers (e.g., Nitric acid), as this can cleave the sulfonamide bond and release toxic gases.

  • Decontamination of Glassware:

    • Rinse glassware with Acetone first (to solubilize the organic).

    • Follow with a 10% Sodium Hydroxide (NaOH) rinse.

    • Mechanism:[2][3][4][5][6] Base hydrolysis helps cleave the sulfonamide bond and convert the benzoic acid to its water-soluble salt (benzoate), facilitating removal.

Part 4: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" criteria for safety.

SafetyProtocol Start Start: Handling this compound Assessment 1. Form Assessment Start->Assessment Solid Solid / Powder Assessment->Solid If Dry Solution Liquid / Solution Assessment->Solution If Dissolved Controls_Solid REQ: Fume Hood + N95 + Double Nitrile Gloves Solid->Controls_Solid Controls_Liquid REQ: Splash Goggles + Chem-Resistant Apron Solution->Controls_Liquid Disposal Disposal: Halogenated Waste Stream Solution->Disposal Post-Experiment Action_Weigh Weighing Protocol: Use Antistatic Gun Dissolve Immediately Controls_Solid->Action_Weigh Controls_Liquid->Disposal Action_Weigh->Solution Solubilization

Figure 1: Operational workflow distinguishing between solid-state (inhalation risk) and liquid-state (absorption risk) handling protocols.

Part 5: Emergency Response (Self-Validating System)

This section provides a "Self-Validating" response plan. If the steps below do not stop the irritation/spread, the exposure is severe and requires 911/Emergency Services.

ScenarioImmediate ActionValidation (How you know it worked)
Skin Contact (Powder) 1. Brush off dry powder (do not wet initially).2. Wash with soap and water for 15 mins.Skin does not show redness (erythema) after 30 mins. If red/itchy, sensitization has occurred → Seek Medical Aid.
Eye Splash 1. Flush at eyewash station for 15 full minutes (hold eyelids open).pH of eye surface returns to 7.4 (check with litmus strip if available/trained). Vision is clear.
Spill (>500mg) 1. Evacuate area.2. Don N95 + Double Gloves.3. Cover with wet paper towels (to suppress dust).Spill is contained in bag. Area wipe-test shows no white residue.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link]

  • PubChem. (2023). Compound Summary: 4-Chloro-3-sulfamoylbenzoic acid (Structural Analog Data). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Chlorophenyl)sulfamoyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(4-Chlorophenyl)sulfamoyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.